Allyl glycinate
Description
BenchChem offers high-quality Allyl glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl glycinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-8-5(7)4-6/h2H,1,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEADEFBQNPUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208495 | |
| Record name | Allyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59765-55-8 | |
| Record name | Glycine, 2-propen-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59765-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059765558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl glycinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl glycinate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Guide: Synthesis and Purification of Allyl Glycinate Salts
Executive Summary
Allyl glycinate (
However, the synthesis of allyl glycinate presents two distinct challenges:
-
Instability of the Free Base: The free amine rapidly undergoes intermolecular nucleophilic attack or diketopiperazine formation.
-
Polymerization Risk: The allyl alkene is susceptible to radical polymerization or isomerization during high-heat purification.
This guide details two robust protocols to synthesize allyl glycinate as stable salts (p-Toluenesulfonate and Hydrochloride ), prioritizing the p-TsOH salt for its superior crystallinity and storage stability.
Part 1: Strategic Selection of the Salt Form
Before initiating synthesis, the researcher must select the counter-ion based on the downstream application.
| Feature | p-Toluenesulfonate (Tosylate) Salt | Hydrochloride (HCl) Salt |
| Crystallinity | High. Forms well-defined needles/plates. Easy to filter. | Moderate to Low. Often hygroscopic; can form sticky oils. |
| Hygroscopicity | Low. Stable in ambient air. | High. Requires desiccated storage. |
| Solubility | Soluble in alcohols/DMF; less soluble in ether (good for precipitation). | Highly soluble in water/methanol. |
| Synthesis Nuance | Requires azeotropic water removal (Dean-Stark). | Requires anhydrous conditions (Thionyl Chloride). |
| Recommendation | Preferred for long-term storage and bulk synthesis. | Preferred if the tosylate anion interferes with subsequent biology. |
Decision Matrix
Figure 1: Decision matrix for selecting the appropriate allyl glycinate salt form.
Part 2: Method A - Azeotropic Esterification (p-TsOH Salt)
Target: Allyl Glycinate p-Toluenesulfonate
This method utilizes Fischer Esterification driven by the removal of water.[1] It is the "Gold Standard" for preparing stable amino acid esters.
Mechanism
The reaction is an equilibrium process.[1] To drive it to completion (Le Chatelier’s principle), water must be physically removed from the reaction matrix using a Dean-Stark trap.
Reagents & Equipment[1][2][3][4][5][6]
-
Glycine (zwitterion): 1.0 equiv (e.g., 7.5 g, 100 mmol)
-
Allyl Alcohol: 4.0 - 5.0 equiv (Excess acts as solvent/reactant). Warning: Lachrymator and toxic.[2]
-
p-Toluenesulfonic Acid Monohydrate (p-TsOH[1]·H₂O): 1.05 equiv.
-
Solvent: Benzene (traditional) or Toluene (safer alternative, higher BP).
-
Setup: Round-bottom flask, Dean-Stark trap, Reflux condenser.
Step-by-Step Protocol
-
Charge: In a 250 mL RBF, combine Glycine (7.5 g), p-TsOH·H₂O (19.9 g), and Allyl Alcohol (30 mL). Add Toluene (100 mL).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The solid glycine will initially be suspended.
-
Water Removal: As the reaction proceeds, the suspension will clear (solubilization of the salt) and water will collect in the Dean-Stark trap.
-
Checkpoint: Theoretical water yield is ~3.6 mL (1.8 mL from reaction + 1.8 mL from p-TsOH hydrate). Continue reflux until water generation ceases (approx. 4–6 hours).
-
-
Concentration: Cool the mixture to room temperature. Evaporate the toluene and excess allyl alcohol under reduced pressure (Rotavap) at <50°C. Do not overheat to prevent polymerization.
-
Precipitation: The residue will be a thick oil or semi-solid.
-
Add Diethyl Ether (approx. 100–150 mL) vigorously.
-
Scratch the flask walls with a glass rod to induce nucleation.
-
Cool at 4°C overnight to maximize yield.
-
-
Filtration: Filter the white crystalline solid. Wash with cold anhydrous ether.
Part 3: Method B - Acyl Chloride Activation (HCl Salt)
Target: Allyl Glycinate Hydrochloride
This method uses Thionyl Chloride (
Reagents
-
Glycine: 1.0 equiv.
-
Allyl Alcohol: 10–15 equiv (serves as bulk solvent).
-
Thionyl Chloride: 1.2 equiv.
Step-by-Step Protocol
-
Setup: Flame-dried RBF under Nitrogen/Argon atmosphere. Ice bath (0°C).
-
Activation: Charge Allyl Alcohol into the flask. Add
dropwise over 20 minutes.-
Caution: Highly exothermic. Evolution of
and gas. Vent to a scrubber.
-
-
Addition: Add solid Glycine in portions to the cold solution.
-
Reaction: Remove ice bath and allow to warm to room temperature. Then, heat to reflux (approx. 70–80°C) for 2 hours. The solution should become clear.
-
Workup:
-
Concentrate in vacuo to remove excess allyl alcohol.
-
The residue is often a hygroscopic gum.
-
Trituration: Add cold diethyl ether or a mixture of Acetone/Ether (1:4) to force precipitation.
-
-
Isolation: Rapid filtration under inert gas (Nitrogen tent) is recommended to prevent moisture absorption.
Part 4: Purification & Characterization
Recrystallization Strategy
If the crude product is colored (yellowish) or has a low melting point, recrystallization is required.
-
Solvent System: Methanol/Diethyl Ether or Ethanol/Ethyl Acetate.
-
Procedure: Dissolve the salt in the minimum amount of hot alcohol (MeOH/EtOH). Add the anti-solvent (Ether/EtOAc) dropwise until turbidity persists. Cool slowly to 4°C.
Characterization Data (Self-Validation)
Verify the product identity using NMR.[3] Key diagnostic peaks confirm the integrity of the allyl group (no polymerization) and the stoichiometry of the salt.
NMR (DMSO-| Moiety | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Ammonium | 8.3 – 8.5 | Broad Singlet | 3H | |
| Allyl (Internal) | 5.90 – 6.00 | Multiplet | 1H | |
| Allyl (Terminal) | 5.25 – 5.40 | Doublet of Doublets | 2H | |
| Allyl (Methylene) | 4.65 – 4.70 | Doublet | 2H | |
| Glycine Alpha | 3.90 – 4.00 | Singlet (or broad) | 2H | |
| Tosylate (Ar) | 7.48, 7.12 | Doublets | 2H, 2H | Aromatic protons (if Method A) |
| Tosylate (Me) | 2.29 | Singlet | 3H | Aryl-Methyl (if Method A) |
Process Control Check:
-
Absence of broad peaks in the 1.0–3.0 ppm region: Confirms no polymerization of the allyl group.
-
Integration Ratio: Ensure the Tosylate aromatic protons (4H total) match the Glycine alpha protons (2H) in a 2:1 ratio (indicating 1:1 salt stoichiometry).
Part 5: Stability & Storage (Critical)
The free base of allyl glycinate is kinetically unstable . It tends to cyclize to form diketopiperazine or polymerize.
-
Always store as the Salt: The protonated amine (
) prevents nucleophilic attack on the ester carbonyl. -
Avoid Basic Workups: Do not wash with
unless immediately reacting the free amine in the next step. -
Temperature: Store salts at -20°C.
-
Polymerization Inhibitors: For large-scale storage of the free base (not recommended), add 100 ppm of 4-methoxyphenol (MEHQ) or Hydroquinone .
Synthesis Workflow Diagram
Figure 2: Generalized workflow for the synthesis and purification of allyl glycinate salts.
References
-
Organic Syntheses. Preparation of Amino Acid Esters via Azeotropic Distillation. (General methodology for p-TsOH salts). Available at: [Link]
-
PubChem. Allyl glycinate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Laguzza, B. C., & Ganem, B. (1981). A new method for the synthesis of allyl esters. Tetrahedron Letters.[4] (Background on allyl ester chemistry).
Sources
Technical Guide: Chemical and Physical Properties of Allyl Glycinate
The following technical guide provides an in-depth analysis of Allyl Glycinate , distinguishing it rigorously from its isomer, allylglycine. This guide focuses on the ester form (Glycine, 2-propenyl ester), its synthesis, physical properties, and critical role in polymer chemistry and drug delivery systems.
Executive Summary & Chemical Identity[1][2]
Allyl glycinate (Glycine, 2-propenyl ester) is a bifunctional monomer and synthetic intermediate. It consists of a glycine amino acid core esterified with an allyl group.[1][2][3][4][5][6] It is chemically distinct from Allylglycine (2-aminopent-4-enoic acid), a convulsant non-proteinogenic amino acid.
This distinction is critical for safety and application:
-
Allyl Glycinate (Ester): Used as a monomer for polyphosphazenes, hydrogels, and as a C-terminal protecting group in peptide synthesis.
-
Allylglycine (Amino Acid): A potent inhibitor of glutamate decarboxylase (GABA synthesis inhibitor), used in epilepsy research.
Chemical Identifiers
| Property | Data |
| IUPAC Name | Prop-2-enyl 2-aminoacetate |
| Common Name | Allyl glycinate; Glycine allyl ester |
| CAS Number (Free Base) | 59765-55-8 |
| CAS Number (HCl Salt) | 14290-65-4 (Commonly handled form) |
| CAS Number (p-TsOH Salt) | 17082-28-7 (Preferred stable solid) |
| Molecular Formula | |
| SMILES | C=CCOC(=O)CN |
Physicochemical Profile
Allyl glycinate is thermodynamically unstable as a free base due to the potential for cyclization (forming diketopiperazines) and hydrolysis. Consequently, it is almost exclusively synthesized, stored, and utilized as a salt (Hydrochloride or p-Toluenesulfonate).
Physical Properties (Comparative Table)
| Property | Free Base ( | Hydrochloride Salt ( | p-Toluenesulfonate Salt ( |
| Molecular Weight | 115.13 g/mol | 151.59 g/mol | 287.33 g/mol |
| Physical State | Colorless oil (unstable) | White crystalline solid | White crystalline solid |
| Melting Point | N/A (Liquid/Oil) | ~147–153 °C (dec.) | ~132–134 °C |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO | Water, Ethanol, DMF |
| Hygroscopicity | N/A | High (Hygroscopic) | Low (Non-hygroscopic) |
| Stability | Low (Prone to hydrolysis) | High (Store desiccated) | Very High (Preferred for storage) |
Critical Insight: For precise stoichiometry in polymerization reactions, the p-Toluenesulfonate (Tosylate) salt is superior to the HCl salt because it is non-hygroscopic, allowing for more accurate weighing without water weight interference.
Synthetic Routes & Manufacturing[6]
The synthesis of allyl glycinate requires acid catalysis to drive the Fischer esterification and simultaneously protect the amine group from side reactions.
Method A: Thionyl Chloride Mediated Esterification (Laboratory Scale)
This method generates anhydrous HCl in situ, converting glycine directly to the hydrochloride salt.
-
Reagents: Glycine, Allyl Alcohol (excess), Thionyl Chloride (
). -
Protocol:
-
Chill allyl alcohol to 0°C.
-
Add
dropwise (Exothermic! Vent and gas). -
Add Glycine solid.
-
Reflux for 2–4 hours.
-
Precipitate with diethyl ether.
-
-
Mechanism:
reacts with alcohol to form alkyl chlorosulfite, which decomposes to generate HCl. The protonated glycine carboxylic acid undergoes nucleophilic attack by allyl alcohol.
Method B: Azeotropic Distillation with p-TsOH (Scale-Up Preferred)
This method is preferred for industrial scale-up as it produces the stable, non-hygroscopic tosylate salt.
-
Reagents: Glycine, Allyl Alcohol, p-Toluenesulfonic acid (monohydrate), Benzene or Toluene (as entrainer).
-
Protocol:
-
Combine reagents in a flask equipped with a Dean-Stark trap .
-
Reflux until theoretical water volume is collected in the trap (driving equilibrium forward).
-
Cool and precipitate the salt with ether/hexane.
-
Mechanistic Visualization (Graphviz)
Figure 1: Acid-catalyzed Fischer esterification pathway for Allyl Glycinate synthesis.
Reactivity & Polymerization[6][11][12]
Allyl glycinate possesses two distinct reactive centers: the primary amine and the allyl alkene .
Amine Functionality (Nucleophilic Substitution)
The primary amine is the handle for attaching this molecule to polymer backbones, specifically in Polyphosphazene chemistry.
-
Reaction: Macromolecular substitution.[7]
-
Substrate: Poly(dichlorophosphazene)
. -
Mechanism: The amine attacks the phosphorus atom, displacing chlorine.
-
Result: Poly[bis(allyl glycinato)phosphazene]. These polymers are hydrolytically unstable (bioerodible) because the amino acid ester sensitizes the phosphorus backbone to hydrolysis, making them ideal for drug delivery scaffolds.
Allyl Functionality (Free Radical Polymerization)
Direct polymerization of the allyl group is difficult due to Degradative Chain Transfer .
-
Problem: The allylic protons (next to the oxygen) are easily abstracted by growing radical chains. This creates a resonance-stabilized allyl radical that is too stable to propagate the chain effectively, terminating the reaction.
-
Solution: Allyl glycinate is rarely homopolymerized. Instead, it is:
-
Copolymerized with acrylates or maleimides.
-
Used as a crosslinking site via "Thiol-ene" click chemistry (radical addition of thiols across the double bond).
-
Applications in Drug Delivery & Materials[11][12]
Bioerodible Hydrogels
Allyl glycinate is substituted onto polyphosphazene backbones to create hydrogels that degrade into harmless small molecules (glycine, allyl alcohol, phosphate, ammonia).
-
Crosslinking: The pendant allyl groups can be crosslinked using UV light and a photoinitiator (e.g., PEG-dithiol) to form a solid hydrogel from a liquid precursor.
-
Use Case: Injectable scaffolds for bone tissue engineering.
Peptide Synthesis (Alloc Protection)
While less common than Fmoc or Boc, the allyl ester is a specific protecting group for the C-terminus.
-
Deprotection: Removed under mild, neutral conditions using Palladium(0) (e.g.,
) and a scavenger (morpholine). This is orthogonal to acid/base labile groups.
Application Workflow Diagram
Figure 2: Dual application pathways in polymer synthesis and peptide chemistry.
Handling, Safety, and Storage
Safety Profile
-
Toxicity: While the ester itself is not the convulsant allylglycine, it can hydrolyze in vivo to release Allyl Alcohol , which is highly toxic (hepatotoxic) and a lachrymator.
-
Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.
-
Dust Hazard: The tosylate and HCl salts are fine powders; avoid inhalation.
Storage Protocols
-
Temperature: Store at -20°C or 2–8°C.
-
Atmosphere: Hygroscopic (especially HCl salt). Store under Nitrogen or Argon in a desiccator.
-
Shelf Life: The p-TsOH salt is stable for years if kept dry. The free base must be used immediately upon generation.
References
-
Allcock, H. R. (1992). "Poly(organophosphazenes) with Poly(alkyl ether) Side Groups: A Study of Their Water Solubility and the Swelling Characteristics of Their Hydrogels". Macromolecules.
-
Qian, J., et al. (2010). "Synthesis and Characterization of Poly(organophosphazenes) for Drug Delivery". Biomaterials.[8][7]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols on Allyl ester deprotection).
-
PubChem Compound Summary. (2024). "Allyl glycinate hydrochloride". National Center for Biotechnology Information.
-
RSC Advances. (2017). "Synthesis of polyphosphazenes with different side groups and various tactics for drug delivery".
Sources
- 1. Allyl glycinate | C5H9NO2 | CID 108831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 5. epub.jku.at [epub.jku.at]
- 6. Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers | MDPI [mdpi.com]
Technical Masterclass: Allyl Glycinate Mechanism & Application in Peptide Synthesis
Executive Summary: The Strategic Value of Allyl Protection
In complex peptide synthesis—particularly for cyclic peptides, on-resin modifications, and glycopeptides—standard orthogonality (Fmoc/tBu) often falls short. The Allyl Glycinate (and broadly, the allyl ester) protection strategy offers a critical "third dimension" of orthogonality.
Unlike acid-labile (Boc/tBu) or base-labile (Fmoc) groups, the allyl ester is cleaved under neutral conditions via transition metal catalysis (Palladium-0).[1] This unique mechanism allows for the selective deprotection of the C-terminus or side-chain carboxylates (Asp/Glu) without disturbing sensitive protecting groups elsewhere on the scaffold.
This guide dissects the mechanistic underpinnings of the allyl group, provides a self-validating synthesis protocol for Allyl Glycinate p-Toluenesulfonate, and details the industry-standard deprotection workflow.
Mechanistic Deep Dive: The Tsuji-Trost Reaction
The cleavage of allyl glycinate is not a hydrolysis; it is a Palladium-Catalyzed Allylic Substitution , formally known as the Tsuji-Trost reaction .[2] Understanding this cycle is vital for troubleshooting failed deprotections, which are often due to catalyst poisoning rather than steric hindrance.
The Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) cycle. The driving force is the formation of a stable
-
Coordination: The Pd(0) species (typically generated in situ or added as tetrakis(triphenylphosphine)palladium(0)) coordinates to the alkene of the allyl ester.
-
Oxidative Addition (Ionization): The C-O bond breaks. The palladium inserts itself, forming a cationic
- -allyl Pd(II) complex. The carboxylate (the peptide) is released as the leaving group. -
Nucleophilic Attack (Scavenging): A nucleophile (scavenger) attacks the
-allyl complex.[3]-
Crucial Detail: We use Phenylsilane (PhSiH
) as the scavenger. It acts as a hydride donor, reducing the allyl group to propene gas (and other silane byproducts), which is entropically favorable and drives the reaction to completion.
-
-
Regeneration: The Pd(0) catalyst is regenerated to enter the cycle again.
Visualization of the Pathway
Figure 1: The Tsuji-Trost catalytic cycle for allyl ester deprotection using a silane scavenger.
Synthesis of Allyl Glycinate p-Toluenesulfonate
While allyl glycinate can be purchased, fresh preparation is recommended to ensure the absence of hydrolysis byproducts. The tosylate salt is preferred over the hydrochloride salt due to its non-hygroscopic nature and superior crystallinity.
Reaction Logic
We utilize Fischer Esterification driven by azeotropic distillation.
-
Reagents: Glycine (zwitterion), Allyl Alcohol (solvent/reactant), p-Toluenesulfonic acid (catalyst & salt former).
-
Solvent: Benzene or Toluene (forms azeotrope with water).
-
Thermodynamics: Removal of water via a Dean-Stark trap shifts the equilibrium toward ester formation (Le Chatelier’s principle).
Protocol: H-Gly-OAll·pTsOH
| Parameter | Specification |
| Target Compound | Allyl Glycinate p-Toluenesulfonate |
| CAS Number | 1738-76-7 (Analogous Bzl), 59765-55-8 (Free base) |
| Molecular Weight | 287.33 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point | ~132–136 °C (Typical for Gly-ester tosylates) |
Step-by-Step Methodology:
-
Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Glycine (7.5 g, 100 mmol) and p-Toluenesulfonic acid monohydrate (19.0 g, 100 mmol).
-
Solvent Addition: Add Allyl Alcohol (30 mL) and Toluene (200 mL).
-
Note: The excess allyl alcohol acts as the reactant; toluene acts as the entrainer for water.
-
-
Reflux: Heat the mixture to reflux (approx. 110°C bath temp). Maintain reflux until water collection in the Dean-Stark trap ceases (approx. 4–6 hours). The solution should become clear.
-
Isolation:
-
Cool the mixture to room temperature.
-
Add Diethyl Ether (approx. 300 mL) to precipitate the product.
-
Filter the white crystalline solid under vacuum.[4]
-
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot methanol/ethanol. Add diethyl ether until turbid. Cool to 4°C overnight.
-
Validation:
-
TLC: (BuOH:AcOH:H2O 4:1:1) -> Single spot, Rf distinct from free Glycine.
-
1H NMR (D2O): Look for Allyl signals:
5.9 (m, 1H, -CH=), 5.3 (dd, 2H, =CH2), 4.7 (d, 2H, -O-CH2-).
-
Deprotection Protocol: The "Gold Standard"
The use of Phenylsilane as a scavenger is superior to morpholine or dimedone for solid-phase peptide synthesis (SPPS) because it avoids the formation of basic byproducts that could induce aspartimide formation or racemization.
Reagents[6][7]
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)). Must be bright yellow. If orange/brown, it is oxidized and inactive. -
Scavenger: Phenylsilane (PhSiH
). -
Solvent: Dry DCM (Dichloromethane) or DMF (degassed).
Workflow (Solid Phase)
-
Wash: Wash the resin 3x with dry DCM (removes traces of DMF/Piperidine which can coordinate Pd).
-
Preparation: In a vial, dissolve Pd(PPh
) (0.1 eq) and Phenylsilane (10 eq) in dry DCM.-
Observation: Bubbling may occur (release of propene/silane gas).
-
-
Incubation: Add the solution to the resin. Shake gently under Nitrogen/Argon for 30 minutes.
-
Strict Anaerobic Conditions: While modern protocols suggest air tolerance, strictly anaerobic conditions guarantee reproducibility.
-
-
Repetition: Drain and repeat the treatment once more with fresh catalyst solution to ensure 100% conversion.
-
Wash (Critical):
-
Wash 3x with DCM.
-
Wash 3x with 0.5% Sodium Diethyldithiocarbamate (in DMF) or 0.5% DIEA (in DMF). This chelates and removes residual Palladium (black/grey residue).
-
Wash 3x with DMF.
-
Self-Validating the Deprotection
How do you know it worked?
-
The Kaiser Test (if amine exposed): Not applicable here as we are exposing a Carboxyl group.
-
Malachite Green Test: Detects free carboxylic acids on resin (turns green/blue).
-
Mini-Cleavage: Cleave a small aliquot of resin (TFA/TIS/H2O) and analyze via HPLC/MS. You should see a mass shift corresponding to the loss of the allyl group (-40 Da).
Orthogonality & Strategic Application
The power of Allyl Glycinate lies in its compatibility profile.
| Protecting Group | Removal Condition | Compatibility with Allyl? |
| Fmoc | 20% Piperidine (Base) | STABLE |
| Boc / tBu | 95% TFA (Acid) | STABLE |
| Trt (Trityl) | 1% TFA (Dilute Acid) | STABLE |
| Alloc (Lys) | Pd(PPh | LABILE (Simultaneous removal) |
Strategic Use Case: Head-to-Tail Cyclization
-
Load Fmoc-Asp(OAll)-OH or Fmoc-Gly-OAll (via side chain or backbone linker) onto the resin.
-
Synthesize the linear peptide using standard Fmoc/tBu chemistry.
-
Remove the N-terminal Fmoc (exposing NH
). -
Selectively remove the C-terminal Allyl group (exposing COOH) using Pd(0).
-
Note: Side chain tBu groups remain intact.
-
-
Perform on-resin cyclization (PyBOP/DIEA).
-
Global deprotection (TFA) yields the cyclic peptide.
Troubleshooting
Issue: Incomplete Deprotection
-
Cause: Oxidized Catalyst.
-
Fix: Use fresh Pd(PPh
) . It is air-sensitive.[5] Store in a freezer under argon. Alternatively, generate Pd(0) in situ using Pd(OAc) and PPh .
Issue: Black Precipitate on Resin
-
Cause: Palladium aggregation (Pd black).
-
Fix: Increase the number of washes with Sodium Diethyldithiocarbamate or use a scavenger resin (thiol-functionalized) to trap residual Pd.
Issue: Side Reactions
-
Cause: Allyl group transfer to nucleophilic side chains (e.g., Trp, Met) if scavenger is insufficient.
-
Fix: Increase Phenylsilane equivalents (up to 20 eq).
References
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. Link
-
Tsuji, J., & Mandai, T. (1978). Palladium-catalyzed organic reactions.[1][6] Synthesis, 1978(01), 1-24. Link
-
Thieriet, N., et al. (2000). Solid-Phase Synthesis of Cyclic Peptides by Using the Allyl/Alloc Strategy.[3] Organic Letters, 2(13), 1815-1817. Link
-
Kunz, H., & Waldmann, H. (1984). The Allyl Group as Mildly and Selectively Removable Carboxy-Protecting Group.[1] Angewandte Chemie International Edition, 23(1), 71-72. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. grokipedia.com [grokipedia.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 5. p-Toluenesulfonic acid ACS reagent, = 98.5 6192-52-5 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for allyl glycinate
Stability and Storage Protocol: Allyl Glycinate (Prop-2-en-1-yl 2-aminoacetate) [1]
Part 1: Executive Summary
The Core Stability Challenge: Allyl glycinate (Glycine allyl ester) presents a "dual-threat" stability profile that often confounds standard storage protocols.[1] Unlike simple amino acids, it possesses a reactive ester linkage susceptible to hydrolysis and a terminal alkene prone to oxidation.[1] However, the immediate and most catastrophic failure mode is autocatalytic condensation (dimerization) into diketopiperazine when in the free base form.[1]
Critical Directive: Never store Allyl Glycinate as a free base. It must be maintained as a salt (typically Hydrochloride or Tosylate) to protonate the amine, thereby suppressing nucleophilic attack on the ester carbonyl.[1]
Quick-Reference Storage Matrix:
| Parameter | Standard Requirement | Critical Limit |
|---|---|---|
| Form | Hydrochloride Salt (Solid) | DO NOT STORE FREE LIQUID |
| Temperature | -20°C (Long-term) | Max 4°C (Short-term < 1 week) |
| Atmosphere | Argon/Nitrogen Blanket | Avoid Oxygen/Moisture |
| Container | Amber Glass (Silanized preferred) | No Polystyrene/PVC |
| Desiccation | Active Desiccant (P₂O₅ or Silica) | Humidity < 10% |
Part 2: Physicochemical Profile & Reactivity
To handle Allyl Glycinate effectively, one must distinguish it from its structural isomer, Allylglycine (2-aminopent-4-enoic acid).[1] This guide focuses on Allyl Glycinate (CAS: 108831-xx-x / HCl Salt: 144156-16-1) , the ester monomer often used in peptoid synthesis and polymerization.[1]
The "Three-Front" Reactivity Model
-
The Amine (Nucleophile): In its free base form (
), the nitrogen is a potent nucleophile.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
The Ester (Electrophile): The carbonyl carbon is susceptible to attack by its own amine (intermolecularly) or water (hydrolysis).[1]
-
The Allyl Group (Radical/Oxidative Target): The terminal alkene (
) is sensitive to radical polymerization initiators and oxidative cleavage, though less reactive than the amine-ester axis.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Part 3: Degradation Mechanisms (The "Why")
Understanding the causality of degradation allows for the design of self-validating handling systems.[1]
Mechanism 1: Dimerization to Diketopiperazine (Primary Failure Mode)
The most rapid degradation pathway for glycine esters is the intermolecular attack of one free amine on another molecule's ester carbonyl.[1] This releases allyl alcohol and forms the stable, cyclic dimer 2,5-piperazinedione (Diketopiperazine) .[1]
-
Trigger: Deprotonation (pH > 7) or presence of moisture which facilitates proton transfer.[1]
-
Prevention: Maintain as
(Hydrochloride salt). The protonated amine cannot act as a nucleophile.
Mechanism 2: Hydrolysis
Water attacks the ester bond, reverting the compound to Glycine and Allyl Alcohol.[1]
-
Trigger: Ambient humidity.
-
Kinetics: Accelerated by both acid and base; however, the salt form is acidic, which slows hydrolysis compared to alkaline conditions but does not stop it completely if water is present.[1]
Mechanism 3: Allylic Oxidation
While less rapid than dimerization, the allyl group can form peroxides upon prolonged exposure to air and light, potentially leading to explosive hazards upon concentration or heating.[1]
Figure 1: Degradation pathways of Allyl Glycinate.[1] Note that the HCl salt effectively blocks the rapid self-condensation pathway.[1]
Part 4: Detailed Storage & Handling Protocols
Protocol A: Long-Term Storage (Stock)
-
Container: Amber borosilicate glass vials with Teflon-lined screw caps.
-
Environment: Store under Argon atmosphere. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for the liquid/solid interface.
-
Temperature: -20°C is mandatory for storage > 1 month.
-
Desiccation: Store the vial inside a secondary jar containing activated silica gel or
packets.
Protocol B: Usage & Free-Basing (Just-in-Time)
If your application requires the free base (e.g., for a nucleophilic substitution reaction), generate it in situ or immediately prior to use.[1]
-
Dissolution: Dissolve the Allyl Glycinate HCl in a minimum amount of cold water (4°C).
-
Neutralization: Add stoichiometric
or at 0°C. -
Extraction: Rapidly extract into cold Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry over anhydrous
for < 5 minutes. -
Usage: Filter and use the solution immediately. Do not concentrate to dryness unless absolutely necessary, as the neat free base will polymerize/dimerize rapidly.[1]
Part 5: Quality Control & Self-Validation
Before using a stored batch, validate its integrity using Proton NMR (
Diagnostic Signals (in
Experimental Workflow: Stability Check
Figure 2: Rapid Quality Control Workflow for Allyl Glycinate batches.
References
-
PubChem. Prop-2-en-1-yl 2-aminoacetate hydrochloride (Compound Summary). National Library of Medicine.[2] [Link][1][2]
-
Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester. (Demonstrates handling of allyl/glycine functionalities). Org. Synth. 2015, 92, 148-160.[1] [Link]
Sources
Spectroscopic data interpretation for allyl glycinate (NMR, IR, MS)
This technical guide details the spectroscopic interpretation of Allyl Glycinate (specifically focusing on the hydrochloride salt, as it is the stable, experimentally relevant form). It is designed for researchers requiring rigorous structural verification.
Compound: Allyl Glycinate Hydrochloride
CAS: 144156-16-1 (HCl salt) | Formula:
Executive Summary & Structural Logic
Allyl glycinate represents a bifunctional building block containing a nucleophilic amine (protected as a salt) and an electrophilic allyl ester. Structural validation requires confirming three distinct moieties:
-
The Glycine Core: An isolated methylene unit adjacent to a carbonyl and an amine.
-
The Allyl Ester: A characteristic terminal alkene system linked via oxygen.
-
The Salt Counter-ion: Evidence of protonation on the amine (ammonium form).
The following guide breaks down the interpretation by energy spectrum, providing self-validating checks for each.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for connectivity verification. The spectrum of allyl glycinate HCl in
Experimental Protocol: Sample Preparation
-
Solvent Choice: Use Deuterium Oxide (
) for routine purity checks. It suppresses the exchangeable ammonium protons ( ), simplifying the spectrum. Use if observation of the ammonium protons is required (typically a broad triplet at 8.0–8.5 ppm). -
Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
-
Reference: Calibrate to residual solvent peak (
HDO @ 4.79 ppm or DMSO @ 2.50 ppm).
H NMR Interpretation (300-500 MHz)
The spectrum displays three distinct signal sets.
| Moiety | Proton Type | Chem. Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Glycine | 3.95 – 4.05 | Singlet (s) | 2H | - | Deshielded by | |
| Allyl | 4.75 – 4.80 | Doublet (dt) | 2H | Diagnostic doublet; verifies ester linkage. | ||
| Allyl | 5.25 – 5.45 | Multiplet (dd) | 2H | Characteristic "roofing" effect of terminal alkene. | ||
| Allyl | 5.90 – 6.05 | Multiplet (ddt) | 1H | Complex | Downfield due to |
Critical Validation Check:
-
The coupling constant of the
doublet must match the vicinal coupling of the internal alkene proton ( Hz). -
If the Glycine peak appears as a doublet, it indicates incomplete H/D exchange or coupling to
protons in non-protic solvents (e.g., DMSO).
C NMR Interpretation
Carbon NMR confirms the oxidation state of the backbone.
-
Carbonyl (
): ~167.0 ppm (Ester). -
Allyl Internal (
): ~131.5 ppm. -
Allyl Terminal (
): ~119.5 ppm. -
Allyl Methylene (
): ~66.5 ppm. -
Glycine Alpha (
): ~40.0 ppm.
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm functional group integrity, specifically the ester and the ammonium salt state.
Experimental Protocol: ATR (Attenuated Total Reflectance)
-
Background: Collect air background (32 scans).
-
Sample: Place solid crystal directly on the diamond/ZnSe crystal. Apply high pressure clamp.
-
Acquisition: 4000–600 cm
, 4 cm resolution.
Key Absorption Bands[2][3][4]
| Frequency (cm | Assignment | Mode | Diagnostic Value |
| 2800 – 3200 | Stretch | Broad band indicates ammonium salt ( | |
| ~1740 – 1755 | Stretch | Strong, sharp peak. Crucial: If shifted to <1700, hydrolysis to free acid may have occurred. | |
| 1645 – 1650 | Stretch | Weak to medium intensity. Confirms allyl group integrity. | |
| ~1200 – 1250 | Stretch | Strong ester "fingerprint" band. |
Mass Spectrometry (MS)
Mass spectrometry validates the molecular mass and provides a fragmentation fingerprint. For the HCl salt, the free base is typically detected in positive ion mode.
Experimental Protocol: Direct Infusion ESI-MS
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Mode: Positive Electrospray Ionization (ESI+).
-
Flow Rate: 5-10
L/min.
Fragmentation Logic[5]
-
Molecular Ion (
): 116.1 (Corresponds to ). -
Base Peak: Often
30 ( ) or 41 (Allyl cation).
Fragmentation Pathway Analysis:
-
-Cleavage: The bond between the carbonyl carbon and the alpha-carbon is weak. Cleavage yields the iminium ion (
, 30). -
Allylic Loss: Loss of the allyloxy group (
) yields the acylium ion ( , 58).
Visualizations & Workflows
Structural Verification Logic (DOT Diagram)
This diagram illustrates the decision tree for confirming the structure of Allyl Glycinate.
Caption: Parallel analytical workflow for the structural confirmation of Allyl Glycinate.
MS Fragmentation Pathway (DOT Diagram)
Visualizing the cleavage of the molecule in the mass spectrometer.
Caption: Primary fragmentation pathways observed in ESI-MS for Allyl Glycinate.
References
-
National Institute of Standards and Technology (NIST). Glycine Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Accessed 2024).
-
PubChem. Allyl Glycinate Hydrochloride Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Accessed 2024).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
Sources
Technical Guide: Solubility Profile and Handling of Allyl Glycinate
The following technical guide details the solubility profile, handling protocols, and critical safety distinctions for Allyl Glycinate (Glycine Allyl Ester).
Executive Summary & Critical Disambiguation
Allyl Glycinate (Glycine Allyl Ester) is a specialized amino acid derivative primarily used as a C-terminally protected building block in peptide synthesis and as a monomer in poly(amino ester) development. Its allyl ester moiety offers orthogonal protection, cleavable under mild conditions using Palladium(0), making it indispensable for synthesizing sensitive cyclic peptides and depsipeptides.
⚠️ CRITICAL SAFETY ALERT: Identity Confusion
Before proceeding, researchers must verify the Chemical Abstract Service (CAS) number of their reagent. "Allyl glycinate" is frequently confused with "Allylglycine," a structural isomer with vastly different biological properties.
| Feature | Allyl Glycinate (The Ester) | Allylglycine (The Amino Acid) |
| Structure | ||
| CAS (HCl Salt) | 144156-16-1 (or 6325-91-3) | 195316-72-4 |
| Function | Synthetic Intermediate / Monomer | Neurotoxin (GABA inhibitor) |
| Solubility | Soluble in polar organics (as salt) | Soluble in aqueous buffers |
This guide focuses exclusively on Allyl Glycinate (The Ester) .
Chemical Identity and Physical Properties[1][2]
Allyl glycinate typically exists in two forms: the stable Hydrochloride (HCl) Salt and the labile Free Base . Understanding the transition between these forms is the key to mastering its solubility.
-
IUPAC Name: Prop-2-enyl 2-aminoacetate hydrochloride[1]
-
Molecular Weight: 151.59 g/mol (HCl salt)[1]
-
Appearance: White crystalline powder (Salt) vs. Colorless oil (Free Base)
-
pKa: ~7.6 (Amino group), ~9.6 (Ester hydrolysis risk zone)
Solubility Profile
The solubility of allyl glycinate is binary, dictated entirely by its protonation state. The HCl salt is an ionic lattice, while the free base is a polar organic oil.
Table 1: Solubility Matrix by Solvent Class
| Solvent | HCl Salt (Standard Commercial Form) | Free Base (In-Situ Generated) | Operational Notes |
| Water | High (>100 mg/mL) | Moderate (Unstable) | Avoid water for Free Base due to rapid hydrolysis. |
| Methanol / Ethanol | High | High | Best solvents for recrystallization of the salt. |
| DMSO / DMF | High | High | Standard media for coupling reactions (e.g., SPPS). |
| Dichloromethane (DCM) | Insoluble | High | Key solvent for extraction and acylation reactions. |
| Ethyl Acetate | Very Low | High | Used for extractive workups. |
| Diethyl Ether / Hexane | Insoluble | Moderate/Low | Used to precipitate the salt from alcoholic solutions. |
Expert Insight: The "Solubility Switch"
In drug development workflows, you often receive the HCl salt . To perform N-terminal modifications (e.g., amide coupling) in non-polar solvents like DCM, you must break the ionic lattice.
-
Direct Dissolution: Impossible in DCM.
-
Biphasic System: The salt will remain suspended.
-
The Fix: You must perform an in situ neutralization or a "Free-Basing" extraction (Protocol A below).
Experimental Protocols
Protocol A: Preparation of Allyl Glycinate Free Base (DCM Soluble)
Use this protocol when the reaction requires a non-polar solvent (DCM, Toluene) or when the presence of HCl is detrimental to the catalyst.
-
Dissolution : Dissolve 10 mmol of Allyl Glycinate HCl in 10 mL of minimal distilled water.
-
Basification : Slowly add 12 mL of saturated
(aq) or 10% at 0°C.-
Note: Avoid strong bases (NaOH) to prevent saponification of the allyl ester.
-
-
Extraction : Immediately extract the turbid aqueous mixture with Dichloromethane (DCM) (
mL). -
Drying : Dry the combined organic layers over anhydrous
for 10 minutes. -
Concentration : Filter and concentrate under reduced pressure at <30°C .
-
Warning: The free base is prone to self-polymerization (via the allyl group) and diketopiperazine formation if heated. Use immediately.
-
Protocol B: Solubility Testing for Peptide Coupling (DMF System)
Use this for Solid Phase Peptide Synthesis (SPPS) or solution-phase coupling.
-
Weigh 1 mmol of Allyl Glycinate HCl.
-
Add 1 mL of DMF (Dimethylformamide).
-
Observation : The solid should dissolve completely with mild vortexing.
-
Activation : Add 1.2 eq of DIEA (Diisopropylethylamine).
-
Result: The solution remains clear. If a precipitate forms (Amine-HCl salt), it confirms the liberation of the free amine for coupling.
-
Visualizing the Solubility & Reactivity Workflow
The following diagram illustrates the decision logic for solvent selection based on the desired chemical transformation.
Figure 1: Solubility decision matrix. Blue nodes indicate starting material; Green indicates direct solubility; Red indicates insolubility requiring chemical modification (Yellow).
Stability and Storage
Polymerization Risks
The allyl group (
-
Solvent Implication : When storing in solution, use solvents containing radical inhibitors (e.g., commercial DCM with amylene) if compatible with downstream steps.
-
Storage : Store the HCl salt at -20°C. Do not store the free base; generate it in situ.
Hydrolysis Risks
Ester hydrolysis occurs rapidly in basic aqueous media.
-
Half-life : In pH 9.0 buffer at 25°C, the allyl ester half-life is significantly shorter than tert-butyl esters but more stable than methyl esters.
-
Recommendation : Perform aqueous extractions (Protocol A) quickly and at low temperatures (0°C).
References
-
PubChem. (2025).[1][2] Prop-2-en-1-yl 2-aminoacetate hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]
-
Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester. Org.[3] Synth. 2015, 92, 103-116.[4] (Demonstrates handling of allyl-glycine derivatives in organic synthesis). [Link]
-
Biotage. (2023).[5] Green Solvents for Solid Phase Peptide Synthesis.[5] (Context for DMF/Solvent selection in peptide workflows). [Link]
Sources
Health and safety considerations for handling allyl glycinate
This guide outlines the health and safety architecture for handling Allyl Glycinate , specifically focusing on its application as Glycine Allyl Ester in peptide synthesis and medicinal chemistry.
CRITICAL DISAMBIGUATION: KNOW YOUR MOLECULE
Before proceeding, you must verify the chemical identity of your substance. The term "Allyl glycinate" is frequently used ambiguously in chemical catalogs, leading to potentially fatal mix-ups between a standard reagent and a potent neurotoxin.
| Feature | Target Reagent: Glycine Allyl Ester | HIGH HAZARD: L-Allylglycine |
| Chemical Name | Glycine allyl ester (hydrochloride) | 2-Amino-4-pentenoic acid |
| Structure | Glycine with an allyl group on the C-terminus (Ester). | Glycine with an allyl group on the Side Chain .[1] |
| CAS Number | 144156-16-1 (HCl salt) | 16338-48-0 |
| Primary Use | Orthogonal protecting group in peptide synthesis. | Non-proteinogenic amino acid; GABA inhibitor. |
| Toxicity Profile | Irritant; Hydrolysis releases toxic Allyl Alcohol . | Convulsant ; Neurotoxin. |
Directive: This guide focuses on the handling of Glycine Allyl Ester . If you are handling L-Allylglycine, stop immediately and consult a neurotoxin-specific safety protocol (e.g., Strychnine-class handling).
Hazard Identification & Toxicology
As an Application Scientist, I treat Allyl Glycinate not just as an irritant, but as a "masked" source of Allyl Alcohol . While the ester itself is moderately hazardous, its metabolic and hydrolytic breakdown products drive the risk profile.
The "Latent" Hazard Mechanism
The allyl ester bond is susceptible to hydrolysis by esterases (in vivo) or moisture/acids (in vitro).
-
Hydrolysis Reaction:
-
Allyl Alcohol Toxicity: Unlike the ester, allyl alcohol is acutely toxic (Category 1/2) via inhalation and dermal contact. It causes severe lacrimation (tearing), pulmonary edema, and liver damage.
GHS Classification (Glycine Allyl Ester HCl)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Physical Hazards
-
Free Base Instability: The free amine (liquid) is unstable. It undergoes rapid self-polymerization or cyclization to form diketopiperazines, generating heat and potentially rupturing sealed containers. Always store as the Hydrochloride (HCl) salt.
Engineering Controls & PPE Architecture
Trustworthiness in safety comes from redundancy. We do not rely on a single barrier.
Hierarchy of Controls
Figure 1: Hierarchy of Controls for Allyl Glycinate handling. Note that PPE is the last line of defense, not the first.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Scientific Rationale |
| Respiratory | Fume Hood Mandatory. If outside hood: Full-face respirator with Organic Vapor (OV) cartridges. | Allyl moieties have poor warning properties (lacrimation occurs after exposure). |
| Dermal (Hands) | Double Gloving: Inner Nitrile (4 mil) + Outer Laminate (Silver Shield/4H). | Allyl alcohol (hydrolysis product) permeates nitrile rubber rapidly (<15 mins). Laminate offers >4h breakthrough. |
| Ocular | Chemical Splash Goggles (Vented). | Dust from the HCl salt is highly irritating to mucous membranes. |
Operational Protocols: From Storage to Synthesis
Storage and Receiving
-
State: Ensure the material is the Hydrochloride Salt (white crystalline solid).
-
Environment: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture promotes hydrolysis; oxygen promotes radical polymerization of the allyl group.
-
Segregation: Store away from strong oxidizers and bases . Contact with base liberates the unstable free amine.
Protocol: Weighing and Transfer
-
Location: Weighing must occur inside a containment enclosure or a fume hood with a draft shield.
-
Static Control: Use an antistatic gun or ionizer. The fine HCl salt dust is prone to static charge, which can disperse the irritant powder into the breathing zone.
-
Decontamination: Wipe the balance area with a 10% Sodium Hypochlorite (Bleach) solution followed by water. Bleach oxidizes residual allyl functionalities, reducing volatility and toxicity.
Protocol: Free Base Generation (In-Situ)
Avoid isolating the free base liquid if possible.
-
Suspend Glycine Allyl Ester HCl in the reaction solvent (e.g., DMF or DCM).
-
Add a tertiary amine base (DIPEA or NMM) dropwise at 0°C .
-
Immediate Use: Proceed to the coupling step immediately. Do not store the free base mixture overnight; it will cyclize or polymerize.
Protocol: Deprotection (Alloc Cleavage)
This is the highest risk step, generating free allyl byproducts.
-
Reagents: Typically Pd(PPh3)4 with a scavenger (Phenylsilane or Morpholine).
-
Waste Trap: The scavenger "traps" the allyl group, often forming volatile allyl-silanes or allyl-amines.
-
Venting: Keep the reaction vessel vented to a bubbler or scrubber (Bleach trap) to neutralize volatile allyl effluents.
-
Quenching: Quench the reaction mixture with a chelating resin or dithiocarbamate functionalized silica to bind the Palladium and allyl byproducts before rotary evaporation.
Emergency Response & Waste Management
Spill Response Decision Tree
Figure 2: Decision logic for spill remediation. Note the evacuation requirement for liquid spills due to potential hydrolysis.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Watch for delayed pulmonary edema (up to 24h).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, as they may enhance transdermal absorption of the allyl moiety.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (allyl compounds can cause corneal clouding).
Waste Disposal
-
Segregation: Do not mix with general organic waste if the waste stream is acidic (promotes hydrolysis).
-
Labeling: Label clearly as "Contains Allyl Esters – Potential Allyl Alcohol Generator."
-
Destruction: Incineration is the preferred disposal method.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 85660172, Glycine allyl ester hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024).[2] Substance Information: Prop-2-en-1-yl 2-aminoacetate hydrochloride.[2] Retrieved from [Link][2]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualizing Allyl ester stability and removal). Retrieved from [Link]
Sources
The Janus Molecule: A Technical Guide to Allyl Glycinate in Organic Synthesis
Executive Summary
Allyl glycinate (
This guide moves beyond standard textbook descriptions, focusing on the operational causality, self-validating protocols, and mechanistic logic required for high-stakes drug development and complex natural product synthesis.
Part 1: The Foundation – Synthesis & Properties
Before utilizing allyl glycinate, one must understand its stability profile.[1] The free amine is prone to polymerization and hydrolysis; therefore, it is almost exclusively stored and handled as the
Physical Properties Profile[1][2][3][4][5]
| Property | Data | Relevance to Synthesis |
| Molecular Weight | 115.13 g/mol (Free Base) | Calculation of stoichiometry.[1] |
| Form | White Crystalline Solid (Salt) | Easy handling; hygroscopic (requires desiccation).[1] |
| Melting Point | 265°C (dec.)[1][2] | High thermal stability of the salt form. |
| Solubility | Water, Methanol, DMSO | Polar solvents required for initial solubilization.[1] |
| pKa | ~9.6 (Amine), ~2.3 (Carboxyl) | Typical amino acid profile; amine must be deprotonated for nucleophilic activity.[1] |
Protocol 1: Large-Scale Synthesis via Azeotropic Distillation
Why this method? While coupling agents (EDC/DCC) work, they are atom-inefficient for simple esters.[1] The Fischer-Speier esterification driven by a Dean-Stark trap is the industrial standard for cost and purity.[1]
Reagents:
-
Glycine (1.0 equiv)[1]
-
Allyl Alcohol (5.0 equiv) – Acts as both reactant and solvent
- -Toluenesulfonic acid monohydrate (1.1 equiv)[1]
-
Carbon Tetrachloride or Toluene (Cosolvent for azeotrope)[1]
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Glycine and
-TsOH. Add Allyl Alcohol and the cosolvent (Toluene is preferred for safety over ).[1] -
Reflux: Heat to vigorous reflux.[1] The reaction is driven by the removal of water.[3]
-
Isolation: Concentrate the mixture in vacuo to remove excess allyl alcohol.
-
Precipitation: Add diethyl ether to the oily residue. The product, Allyl Glycinate
-TsOH salt, will precipitate as a white solid. -
Purification: Recrystallize from Ethanol/Ether if necessary.
Caption: Logical workflow for the acid-catalyzed esterification of glycine, emphasizing the critical water-removal validation step.
Part 2: The Allyl Shield – Orthogonal Protection Strategy
In complex peptide synthesis, the allyl ester is prized for its orthogonality . It survives TFA (used to cleave Boc) and Piperidine (used to cleave Fmoc).[1]
Mechanism of Deprotection
The cleavage utilizes
Protocol 2: Mild Palladium-Catalyzed Deprotection
Context: Cleaving the C-terminal allyl ester of a protected peptide.[1]
Reagents:
- (0.05 equiv) – Catalyst[1]
-
Phenylsilane (
) or N,N-dimethylbarbituric acid (NDMBA) (2-5 equiv) – Scavenger[1] -
DCM or THF (Solvent)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the peptide in dry DCM under an inert atmosphere (
or Ar). Oxygen poisons the catalyst.[1] -
Scavenger Addition: Add NDMBA.
-
Catalysis: Add
. The solution usually turns slightly yellow/orange.[1] -
Monitoring: Stir at Room Temp for 30-60 mins.
-
Self-Validating Check: TLC or HPLC should show the disappearance of the starting material and the shift of the product peak (appearance of free carboxylic acid).
-
-
Workup: The challenge is removing Palladium. Wash with 0.02M sodium diethyldithiocarbamate solution (scavenges Pd) or precipitate the peptide into ether.[1]
Caption: The catalytic cycle of allyl deprotection. Note the critical role of the scavenger in regenerating Pd(0) and preventing reversibility.
Part 3: The Allyl Sword – The Kazmaier-Claisen Rearrangement[8]
This is the "Killer App" of allyl glycinate. It transforms the molecule from a passive carrier to an active architect of stereochemistry. The Kazmaier-Claisen rearrangement allows for the synthesis of unnatural
The Mechanistic Logic
Standard Claisen rearrangements are thermal and often lack stereocontrol.[1] Kazmaier's innovation was using a chelate-enolate .[1][6][5][7]
-
Deprotonation: A strong base (LHMDS) generates the enolate.[1]
-
Chelation:
forms a bridge between the enolate oxygen and the amide nitrogen.[1] This "locks" the geometry of the transition state (usually to the Z-enolate). -
Rearrangement: The [3,3]-sigmatropic shift occurs via a chair-like transition state, transferring chirality from the allyl backbone (if substituted) or establishing new stereocenters relative to the auxiliary.[1]
Protocol 3: Chelate-Enolate Rearrangement
Reagents:
-
N-Protected Allyl Glycinate (e.g., N-TFA-Allyl-Gly-OR)[1]
-
LHMDS (Lithium Hexamethyldisilazide) (2.5 equiv)[1]
- (1.1 equiv, anhydrous)
-
THF (anhydrous)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry glassware. This reaction is extremely moisture-sensitive.[1]
-
Enolization: Cool THF solution of the glycinate to -78°C. Add LHMDS dropwise.
-
Transmetallation: Add dried
(solution in THF). Stir for 30 mins at -78°C.-
Expert Insight: The Zinc is the "anchor." Without it, the Lithium enolate is too floppy, and stereocontrol is lost.
-
-
Warming: Allow the reaction to warm to Room Temperature naturally. The rearrangement occurs during this warming phase.[1]
-
Quench: Hydrolyze with 1N HCl.
Caption: The Kazmaier protocol relies on Zinc chelation to freeze the enolate geometry, ensuring high diastereoselectivity during the rearrangement.
Part 4: Modern Architectures – Ring-Closing Metathesis (RCM)[1][11]
In modern peptidomimetics, allyl glycinate is frequently used to constrain peptide conformation.[1] By incorporating two allyl glycinate residues (or one allyl glycinate and another alkene) into a peptide chain, researchers can use Grubbs catalysts to perform Ring-Closing Metathesis (RCM).[1]
-
Application: Stabilizing alpha-helices (stapled peptides) or creating macrocyclic drugs.[1]
-
Key Consideration: The distance between the allyl groups determines ring size. Allyl glycinate provides a specific "tether length" (1 carbon from alpha-carbon to alkene).[1]
References
-
Synthesis of Allyl Glycinate
-
Palladium-Catalyzed Deprotection
-
Guibé, F. (1998).[1] Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron. Link
-
Kunz, H., & Waldmann, H. (1984). The Allyl Group as Mildly Removable Carboxyl Protecting Group.[1] Angewandte Chemie International Edition.
-
-
Kazmaier-Claisen Rearrangement
-
Ring-Closing Metathesis
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Cyclic Peptides via Ring-Closing Metathesis. Angewandte Chemie. Link
-
Sources
- 1. N-Allylglycine | C5H9NO2 | CID 76651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allylglycine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Claisen rearrangements of chelated amino ester enolates | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Allyl Ethers [organic-chemistry.org]
- 11. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
Technical Deep Dive: Allyl Glycinate in Biopolymer Engineering & Peptide Synthesis
The following technical guide details the applications, synthesis, and mechanistic utility of Allyl Glycinate, specifically designed for researchers in drug development and polymer chemistry.
Executive Summary
Allyl glycinate (Glycine allyl ester, CAS: 59765-55-8 ; HCl salt CAS: 144156-16-1 ) is a bifunctional building block critical to two distinct fields: solid-phase peptide synthesis (SPPS) and the development of bioerodible polyphosphazenes. Its value lies in the allyl ester moiety , which provides a unique "orthogonal" reactivity profile—stable to acidic (TFA) and basic (piperidine) conditions used in standard peptide chemistry, yet selectively cleavable via Palladium(0) catalysis. In polymer science, it serves as a hydrolytically sensitive substituent that introduces crosslinkable sites into inorganic backbones, enabling the synthesis of smart hydrogels for drug delivery.
Chemical Identity & Properties
Allyl glycinate is typically handled as its hydrochloride salt to prevent polymerization or diketopiperazine formation during storage.
Core Properties Table
| Property | Data |
| IUPAC Name | Prop-2-enyl 2-aminoacetate hydrochloride |
| Formula | |
| MW | 151.59 g/mol (HCl salt); 115.13 g/mol (Free base) |
| Melting Point | 115–116 °C (HCl salt) |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in DCM/THF (as salt) |
| Acidity (pKa) | ~9.6 (Amine group) |
| Hazards | Skin/Eye Irritant (H315, H319); Respiratory Irritant (H335) |
Application I: Orthogonal Protection in Peptide Synthesis
In complex peptide synthesis, particularly for cyclic peptides or side-chain modifications, standard Fmoc/tBu or Boc/Benzyl strategies are often insufficient. Allyl glycinate provides a third dimension of orthogonality.
The Mechanism of Orthogonality
The allyl ester is stable against:
-
Acids : Trifluoroacetic acid (TFA) used to remove Boc or tBu groups.
-
Bases : Piperidine used to remove Fmoc groups.
It is selectively removed by a Palladium(0) catalyst, which transfers the allyl group to a scavenger nucleophile (e.g., phenylsilane, morpholine), liberating the free carboxylate without touching other protecting groups.
Visualization: Pd(0) Catalytic Deprotection Cycle
The following diagram illustrates the mechanistic pathway of allyl deprotection, highlighting the role of the scavenger in regenerating the catalyst.
Caption: Figure 1: The catalytic cycle of Pd(0)-mediated allyl ester deprotection. The allyl group is transferred to a scavenger, regenerating the catalyst.
Experimental Protocol: Pd(0) Deprotection
Objective: Selective removal of the C-terminal allyl group from a protected peptide.
-
Preparation : Dissolve the allyl-protected peptide (1 eq) in dry DCM or THF under an inert atmosphere (
or Ar). -
Scavenger Addition : Add Phenylsilane (
) (10–20 eq).-
Note: Phenylsilane is preferred over morpholine in automated synthesis as it is odorless and highly efficient.
-
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [
] (0.1–0.25 eq). -
Reaction : Stir at room temperature for 30–60 minutes.
-
Monitoring: Reaction progress can be monitored by HPLC or TLC (disappearance of the allyl ester).
-
-
Workup : Precipitate the peptide using diethyl ether or perform standard resin washing if on solid phase.
Application II: Polyphosphazene Biomaterials
Allyl glycinate is a "workhorse" substituent in the synthesis of poly(organophosphazenes). Unlike carbon-backbone polymers, the inorganic
-
Biodegradability : The amino acid ester linkage renders the polymer hydrolytically sensitive.
-
Crosslinkability : The pendant allyl double bond (
) allows for photo-crosslinking (thiol-ene click chemistry) to form hydrogels.
Visualization: Synthesis & Crosslinking Logic
Caption: Figure 2: Synthesis pathway from inorganic precursor to bioactive hydrogel using allyl glycinate as the functional substituent.
Experimental Protocol: Synthesis of Poly[bis(allyl glycinato)phosphazene]
Objective : Complete replacement of chlorine atoms in poly(dichlorophosphazene) with allyl glycinate.
-
Precursor Synthesis : Synthesize poly(dichlorophosphazene) via thermal ring-opening polymerization of hexachlorocyclotriphosphazene (
, sealed tube). Dissolve in dry THF. -
Reagent Prep : Suspend Allyl Glycinate HCl (2.5 eq per Cl atom) in dry THF. Add Triethylamine (TEA) (2.5 eq) to generate the free amine in situ. Stir for 1 hour.
-
Substitution : Add the polymer solution dropwise to the allyl glycinate/TEA mixture.
-
Why? Adding polymer to excess amine prevents crosslinking via unreacted chlorines.
-
-
Reaction : Reflux for 48 hours. A white precipitate (
) will form. -
Purification :
-
Filter off salts.[1]
-
Concentrate the filtrate.
-
Precipitate the polymer into n-heptane or water (depending on hydrophilicity).
-
-
Characterization :
NMR should show a singlet (approx. -1 to +1 ppm), indicating complete substitution of Cl (approx -17 ppm).
Synthesis of Allyl Glycinate Hydrochloride
For labs requiring custom synthesis rather than commercial procurement, the Fischer esterification method is robust.
Protocol:
-
Setup : Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents : Combine Glycine (1.0 eq), Allyl Alcohol (10-15 eq, serves as solvent), and p-Toluenesulfonic acid (pTsOH) (1.1 eq).
-
Reaction : Reflux until water collection in the Dean-Stark trap ceases (approx. 4–6 hours).
-
Alternative: Use Thionyl Chloride (
) added dropwise to Glycine in Allyl Alcohol at 0°C, then reflux.
-
-
Isolation : Evaporate excess allyl alcohol under reduced pressure.
-
Crystallization : Dissolve the residue in a minimum amount of ethanol and precipitate with diethyl ether. Filter and dry the white crystalline solid.[1][2][3]
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504. Link
-
Allcock, H. R. (2012). "Polyphosphazenes: A General Review." Chemistry of Materials, 24(11), 2017-2028. Link
- Gomez-d'Ayala, C., et al. (2008). "Polyornithine-based polyphosphazenes: Synthesis and characterization." Journal of Applied Polymer Science, 108(5), 3376-3387. (Demonstrates amino acid ester substitution protocols).
-
Kunz, H., & Waldmann, H. (1984). "The Allyl Group as Mildly and Selectively Removable Carboxy-Protecting Group."[5] Angewandte Chemie International Edition, 23(1), 71-72. Link
-
PubChem Compound Summary . (2024). "Allyl glycinate hydrochloride."[6][7] National Center for Biotechnology Information. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. Prop-2-en-1-yl 2-aminoacetate hydrochloride | C5H10ClNO2 | CID 85660172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
Strategic Sourcing and Quality Control of Allyl Glycinate
A Technical Guide for Drug Development and Polymer Synthesis
Executive Summary
Allyl glycinate (Glycine allyl ester) is a critical intermediate in the synthesis of biodegradable polymers (polyphosphoesters, peptoids) and a vital C-terminal protecting group in peptide chemistry. Its utility stems from the allyl moiety’s dual function: it serves as a handle for "click" chemistry (thiol-ene reactions) in drug delivery systems and as a protecting group removable under mild, neutral conditions using Palladium(0).
However, sourcing this compound presents a unique risk: Nomenclature Ambiguity. Vendors frequently conflate Allyl Glycinate (the ester) with Allylglycine (the non-natural amino acid). This guide provides the technical specifications, sourcing strategies, and quality control (QC) protocols necessary to secure high-purity material for pharmaceutical applications.
Part 1: Chemical Identity & Stability
The Critical Disambiguation
Before contacting suppliers, you must verify the chemical structure. A significant number of catalog errors exist where "Allyl Glycinate" is used as a synonym for "Allylglycine."
| Feature | Allyl Glycinate (Target) | Allylglycine (Common Error) |
| Structure | Ester of Glycine & Allyl Alcohol | Amino acid with allyl side chain |
| Formula | ||
| CAS (HCl Salt) | 144156-16-1 (or 14025-15-1) | 16338-48-0 (L-isomer) |
| Function | Monomer / Protecting Group | Non-natural Amino Acid Building Block |
| Reactive Site | Ester Linkage + Terminal Alkene | Alpha-Carbon Side Chain |
Stability Profile
-
Free Base (CAS 59765-55-8): Highly unstable. Prone to rapid hydrolysis and polymerization (via the amine reacting with the ester of another molecule). It is an oil and rarely sold commercially.
-
Hydrochloride Salt (CAS 144156-16-1): The standard commercial form. It is a white, crystalline solid.[1] While more stable, it is hygroscopic . Exposure to moisture leads to hydrolysis, releasing allyl alcohol and glycine.
Part 2: Purity Grades & Applications
Commercial availability is stratified by application. Choosing the wrong grade can introduce catalytic poisons (e.g., trace sulfur or heavy metals) that inhibit downstream polymerization or Pd-catalyzed deprotection.
Grade Classification Table
| Grade | Purity Spec | Impurity Profile | Primary Application |
| Technical | ~95% | Contains Allyl Alcohol, Glycine, trace Allyl Chloride. | Bulk synthesis of non-pharma intermediates. |
| Synthesis (High Purity) | >98% | <0.5% Water; <0.1% Free Allyl Alcohol. | Solid-phase peptide synthesis (SPPS); R&D scale polymer synthesis. |
| GMP / Pharma | >99% | Endotoxin controlled; Heavy metals <10ppm; Bioburden tested. | Clinical drug delivery systems (e.g., hydrogels, polymer-drug conjugates).[2][3] |
Impurity Impact Analysis
-
Allyl Alcohol: Competes in polymerization reactions and is toxic.
-
Glycine: Acts as a chain terminator in condensation polymerizations.
-
Heavy Metals (Pd, Fe): Even trace amounts can catalyze premature cross-linking of the allyl groups during storage.
Part 3: Sourcing Strategy & Market Landscape
Do not rely solely on the vendor's listed name. Always verify the CAS number and request a sample Certificate of Analysis (CoA) before bulk purchase.
Validated Suppliers
-
Sigma-Aldrich (Merck): High reliability for R&D scale (Catalog # varies, verify CAS 144156-16-1).
-
Chem-Impex International: Specializes in amino acid derivatives; excellent source for the HCl salt.
-
Enamine / BroadPharm: Good for "Click Chemistry" grade reagents where low metal content is critical.
-
Spectrum Chemical: Primary source when moving towards GMP/USP grade requirements.
Supplier Qualification Workflow
The following diagram outlines the decision logic for selecting a supplier based on your development phase.
Figure 1: Strategic sourcing decision tree for Allyl Glycinate based on development stage.
Part 4: Handling & Quality Control Protocol
Because Allyl Glycinate HCl is hygroscopic and prone to hydrolysis, standard "visual inspection" is insufficient. The following protocol is mandatory for incoming raw material verification.
Storage & Handling
-
Storage: Store at -20°C (preferred) or 2-8°C in a desiccator.
-
Atmosphere: Handle under dry nitrogen or argon.
-
Hygroscopicity: If the white powder turns into a sticky gum, hydrolysis has occurred. Discard immediately.
QC Protocol: 1H-NMR Verification
This is the gold standard for detecting hydrolysis (free glycine) and polymerization.
Materials:
-
Solvent: Deuterated DMSO (DMSO-d6) or Deuterated Water (
). -
Standard: TMS (Tetramethylsilane) internal reference.
Procedure:
-
Dissolve 10 mg of sample in 0.6 mL solvent.
-
Acquire 1H-NMR spectrum (minimum 300 MHz).
-
Analyze Key Signals:
-
Allyl Vinyl Proton (
): Multiplet at 5.8 – 6.0 ppm (1H). -
Allyl Terminal Protons (
): Multiplet/Doublets at 5.2 – 5.4 ppm (2H). -
Allyl Methylene (
): Doublet at 4.6 – 4.7 ppm (2H). -
Glycine Methylene (
): Singlet (or broad s) at 3.8 – 4.0 ppm (2H).
-
Pass Criteria:
-
Integration ratio of Vinyl Proton (1H) to Glycine Methylene (2H) must be 1:2 .
-
Fail Indicator: Appearance of a new methylene peak (shifted upfield) indicates free Glycine (hydrolysis).
-
Fail Indicator: Broadening of vinyl peaks indicates partial polymerization.
QC Workflow Diagram
Figure 2: Incoming Quality Control (QC) workflow to verify purity and stability.
References
-
PubChem. Allyl glycinate | C5H9NO2.[4][5] National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Significance of Polymers with "Allyl" Functionality in Biomedicine. PMC. Available at: [Link]
Sources
Methodological & Application
Protocol for using allyl glycinate in solid-phase peptide synthesis (SPPS)
Application Note: Orthogonal Deprotection and Cyclization Strategies using Allyl Glycinate in Fmoc-SPPS
Abstract
This guide details the protocol for utilizing Allyl Glycinate (as an allyl ester, Fmoc-Gly-OAll) in Solid-Phase Peptide Synthesis (SPPS). While standard SPPS relies on the Fmoc/tBu strategy, the introduction of a third dimension of orthogonality via allyl esters is critical for the synthesis of cyclic peptides (head-to-tail) and branched peptides .[1] This note focuses on the Palladium(0)-catalyzed deprotection of the allyl ester and the subsequent on-resin cyclization, with a specific emphasis on overcoming the common "black resin" phenomenon caused by palladium precipitation.
Strategic Context: Why Allyl Glycinate?
In standard linear synthesis, the C-terminus is attached to the resin. However, to synthesize a head-to-tail cyclic peptide on-resin, the peptide must be anchored via an amino acid side chain (e.g., Asp, Glu, Lys) or a backbone amide linker (BAL).
In this topology, the C-terminal Glycine is protected as an Allyl Ester (Gly-OAll) .
-
Orthogonality: The allyl ester is stable to 20% Piperidine (Fmoc removal) and 95% TFA (final cleavage).
-
Selectivity: It can be removed selectively using
to expose the free C-terminal carboxylate while the peptide remains anchored to the resin. -
Cyclization: The free C-terminus can then react with the N-terminus (after Fmoc removal) to form the macrocycle.
Mechanism of Action: Palladium-Catalyzed Deprotection
The cleavage of the allyl ester proceeds via the Tsuji-Trost reaction . This is not a simple hydrolysis but a catalytic cycle involving a nucleophilic scavenger.
-
Oxidative Addition:
coordinates to the allyl ester, forming a -allyl palladium complex. -
Nucleophilic Attack: A scavenger (Hydride donor) attacks the
-allyl complex. -
Release: The carboxylate is released, and the
catalyst is regenerated.
Critical Insight: We utilize Phenylsilane (
Visualizing the Pathway
Figure 1: The catalytic cycle of Allyl ester deprotection using Phenylsilane as a hydride donor.
Detailed Protocols
Protocol A: Preparation and Coupling
Assumption: The peptide is anchored to the resin via a side chain (e.g., Fmoc-Asp-ODmab or Rink Amide attached to Glu side chain).
-
Reagent: Use Fmoc-Gly-OAll (Fmoc-Glycine Allyl Ester).
-
Coupling: Standard DIC/Oxyma or HBTU/DIEA coupling conditions apply. The Allyl ester is robust and does not require special handling during coupling.
-
Stoichiometry: 3-4 equivalents relative to resin loading.
Protocol B: The "Guibé" Deprotection Method (Pd/PhSiH3)
This is the critical step. Oxygen is the enemy of Pd(0).
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) [
][1] -
Phenylsilane (
)[2] -
Dichloromethane (DCM) (Anhydrous preferred)
-
Argon or Nitrogen gas
Step-by-Step:
-
Resin Preparation: Wash the resin 3x with dry DCM to remove traces of DMF (DMF can sometimes promote Pd oxidation).
-
Catalyst Solution (Prepare Fresh):
-
Dissolve
(0.1 – 0.2 eq) in dry DCM. -
Add Phenylsilane (10 – 20 eq).
-
Note: The solution should be yellow. If it turns black immediately, the Pd has oxidized; discard and use fresh catalyst.
-
-
Reaction:
-
Add the solution to the resin.[3]
-
Sparge with Argon for 30 seconds, then cap tightly.
-
Shake gently for 30 minutes at room temperature.
-
Repeat: Drain and repeat the process with a fresh catalyst solution for another 30 minutes to ensure complete deprotection.
-
Protocol C: Palladium Removal (The Dithiocarbamate Wash)
Failure to perform this step results in "Black Resin"—precipitated Pd metal that poisons subsequent cyclization reactions.
-
Standard Wash: Wash resin 3x with DCM.
-
DTC Wash (Crucial):
-
Prepare a 0.02 M solution of Sodium Diethyldithiocarbamate (DTC) in DMF.
-
Wash the resin with this solution: 3 x 5 minutes.
-
Observation: The filtrate may turn yellow/brown as it chelates the Pd. Continue washing until the filtrate is clear.
-
-
Final Wash: Wash 5x with DMF to remove the DTC reagent.
Protocol D: On-Resin Cyclization
Now that the C-terminal Glycine is exposed (Free -COOH) and the N-terminus is Fmoc-protected.
-
Fmoc Removal: Treat resin with 20% Piperidine/DMF (standard protocol) to expose the N-terminal amine.
-
Cyclization:
-
Reagents: PyBOP (3 eq) and HOBt or HOAt (3 eq) with DIEA (6 eq) in DMF/DCM (1:1).
-
Note: Use a lower concentration (dilution principle) if possible to favor intramolecular cyclization over intermolecular dimerization, although the "pseudo-dilution" effect of the solid phase helps significantly.
-
Time: Shake for 2–4 hours. Monitor via Kaiser test (should go from positive/blue to negative/yellow).
-
Data & Optimization: Scavenger Comparison
The choice of scavenger dictates the reaction efficiency and cleanliness.
| Feature | Phenylsilane ( | Morpholine / NMM | Dimethylbarbituric Acid (DMBA) |
| Mechanism | Hydride Donor | Nucleophile | Nucleophile |
| Speed | Fast (Kinetic control) | Slower | Moderate |
| Pd Poisoning | Low (Reduces Pd oxidation) | Moderate | Moderate |
| Odor/Toxicity | Mild / Low | High (Fishy odor) | Low |
| Recommendation | Primary Choice | Legacy Method | Alternative |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Resin turns grey/black | Precipitated Pd(0) | Perform DTC Wash (Protocol C). Do not proceed until resin is standard color. |
| Incomplete Deprotection | Oxidized Catalyst | Ensure |
| Incomplete Cyclization | Steric Hindrance | Switch to HATU/HOAt . Double couple. Ensure effective mixing. |
| Side Reactions | Allyl migration | Avoid high temperatures. Ensure thorough washing between Deprotection and Fmoc removal. |
References
-
Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Methodology." Tetrahedron, 54(13), 2967-3042. Link
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Cyclic Peptides by the Allyl/Alloc Strategy." Journal of Peptide Science. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review including Allyl mechanisms). Link
-
Biotage Application Note. (2023). "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" (Practical insights on open-air stability). Link
Sources
Application Note: High-Efficiency Palladium-Catalyzed Deprotection of Allyl Glycinate
This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry. It provides a rigorous, field-validated guide to the palladium-catalyzed deprotection of allyl glycinate (and allyl esters generally), a critical step in orthogonal protection strategies and cyclic peptide synthesis.
Executive Summary
The allyl group (Allyl/Alloc) is a cornerstone of orthogonal peptide synthesis, particularly for the construction of cyclic peptides (e.g., lactam bridges) and the modification of sensitive side chains. Unlike acid-labile (Boc) or base-labile (Fmoc) groups, allyl esters are removed under neutral conditions via transition metal catalysis.
This guide details the Palladium-Catalyzed Deprotection of Allyl Glycinate , focusing on the Tsuji-Trost reaction mechanism.[1] We prioritize the use of Phenylsilane (PhSiH₃) as the scavenger of choice due to its ability to drive the reaction to completion through the generation of volatile byproducts (propene), ensuring a cleaner profile than traditional nucleophiles like morpholine.
Scientific Foundation: Mechanism & Causality
The deprotection of allyl glycinate is not a simple hydrolysis but a catalytic cycle mediated by Palladium(0). Understanding this mechanism is crucial for troubleshooting incomplete deprotections or side reactions.
The Tsuji-Trost Catalytic Cycle
The reaction proceeds through a
-
Ligand Dissociation: The pre-catalyst (usually Pd(PPh₃)₄) dissociates two phosphine ligands to generate the active 14-electron Pd(0) species.
-
Oxidative Addition: Pd(0) coordinates to the alkene of the allyl ester, followed by oxidative insertion into the C-O bond. This releases the carboxylate (the deprotected peptide) and forms a cationic
-allyl palladium(II) complex. -
Nucleophilic Attack (Scavenging): This is the rate-determining step in many protocols. A scavenger (nucleophile) attacks the
-allyl system.-
Why Phenylsilane? PhSiH₃ acts as a hydride donor. It attacks the allyl group to form propene gas and regenerates the Pd(0) catalyst. Unlike carbon or nitrogen nucleophiles (e.g., NDMBA, morpholine), the byproduct is volatile, preventing equilibrium reversal and simplifying purification.
-
-
Regeneration: The Pd(0) species re-enters the cycle.[1]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific role of the silane scavenger.
Caption: Figure 1: The Tsuji-Trost catalytic cycle using Phenylsilane as a hydride scavenger, highlighting the irreversible evolution of propene gas.
Critical Experimental Considerations
Catalyst Selection[2]
-
Standard: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .[2]
-
Note: This catalyst is air-sensitive. It oxidizes to Pd(II) (orange/brown) upon prolonged exposure. Fresh, bright yellow crystals are essential for efficiency.
-
-
Alternative: Pd(OAc)₂ (Palladium Acetate) + PPh₃.[3][4] This generates Pd(0) in situ and is more robust for storage, but the induction period can be longer.
Scavenger Comparison
We recommend Phenylsilane for most SPPS applications.
| Scavenger | Mechanism | Pros | Cons |
| Phenylsilane (PhSiH₃) | Hydride Donor | Irreversible (Gas evolution); highly reactive; neutral pH. | Silane byproducts can require DCM washes. |
| NDMBA | Carbon Nucleophile | Very clean; scavenges efficiently. | Forms solid byproduct; requires specific washing steps. |
| Morpholine | Nitrogen Nucleophile | Cheap; available. | Basic (can cause racemization in sensitive residues); reversible equilibrium possible. |
| Borane-Dimethylamine | Hydride Donor | Extremely fast; clean. | Reducing agent (risk to disulfides or aldehydes). |
Protocol 1: On-Resin Deprotection (SPPS)
Primary Application: Unmasking C-terminal Glycine for Head-to-Tail Cyclization.
Reagents
-
Solvent A: Dichloromethane (DCM) (Anhydrous preferred).
-
Catalyst: Pd(PPh₃)₄ (Keep under Argon/Nitrogen).
-
Scavenger: Phenylsilane (PhSiH₃).[5]
-
Wash Solution: 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (Crucial for Pd removal).
Step-by-Step Workflow
-
Resin Preparation:
-
Catalyst Cocktail Preparation (Prepare IMMEDIATELY before use):
-
Calculate: 0.1 – 0.25 equivalents of Pd(PPh₃)₄ relative to resin loading.
-
Calculate: 10 – 20 equivalents of PhSiH₃.
-
Dissolve Pd(PPh₃)₄ in dry DCM. Add PhSiH₃. The solution should be yellow.
-
Note: If the solution turns black immediately, the catalyst is decomposed or the solvent is wet.
-
-
Reaction:
-
Add the cocktail to the resin.[7]
-
Shake gently (do not vortex vigorously) for 20–30 minutes at room temperature.
-
Protect from light (wrap vessel in foil) to prevent catalyst degradation.
-
-
Repetition (Double Deprotection):
-
Drain the vessel.[1]
-
Repeat Step 2 and 3 with a fresh catalyst cocktail.
-
Validation: Two cycles are standard to ensure >99% yield, as the reaction is heterogeneous.
-
-
Palladium Scavenging (CRITICAL):
-
Wash resin with DCM (3x).[1]
-
Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).
-
Observation: The wash solution may turn yellow/brown as it complexes residual Pd.
-
Why: Residual Palladium binds to sulfur (Cys, Met) and can poison subsequent reactions or contaminate the final drug substance.
-
-
Final Wash:
-
Wash with DMF (5x) and DCM (5x) to remove the DTC complex and silane byproducts.
-
Workflow Diagram
Caption: Figure 2: Optimized workflow for solid-phase allyl deprotection including the critical Pd-scavenging step.
Protocol 2: Solution Phase Deprotection
Application: Deprotection of fully protected fragments or solution-phase peptides.
-
Dissolution: Dissolve the protected peptide in dry DCM (or THF if solubility is an issue). Concentration: ~0.05 M.
-
Add Scavenger: Add PhSiH₃ (2–5 equivalents).
-
Add Catalyst: Add Pd(PPh₃)₄ (0.05 equivalents).
-
Monitor: Stir under Nitrogen/Argon. Monitor by HPLC/TLC. Reaction is typically complete in <1 hour.
-
Workup:
-
Evaporate solvent.[2]
-
Purification: The major challenge is separating the peptide from Pd and silane.
-
Method A: Precipitation in cold ether (if peptide precipitates).
-
Method B: Solid Phase Extraction (SPE) or Flash Chromatography. Use a scavenger resin (e.g., Thiol-silica) to bind Pd from the solution before evaporation.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Oxidized Catalyst | Use a fresh bottle of Pd(PPh₃)₄. Solution must be yellow, not orange/black. |
| Insufficient Swelling | Ensure DCM is used for the reaction, not DMF (unless peptide solubility dictates otherwise). | |
| Black Precipitate on Resin | Pd(0) Aggregation | The catalyst decomposed ("plated out"). Wash extensively with DTC/DMF or 1% Sodium Diethyldithiocarbamate. |
| Side Chain Modification | Allyl Scrambling | Use PhSiH₃ (hydride donor) instead of morpholine to prevent N-alkylation of sensitive amines. |
| Peptide Oxidation | Air Exposure | Although PhSiH₃ is robust, perform the reaction under a blanket of Argon for Methionine/Cysteine-containing peptides. |
References
-
Tsuji, J., & Mandai, T. (1978). "Palladium-catalyzed reactions of allylic compounds." Synthesis, 1978(01), 1-24. Link
-
Gomez-Martinez, P., et al. (1999). "N-Methyl-N-(trimethylsilyl)trifluoroacetamide as a New Efficient Scavenger for the Palladium-Catalyzed Removal of Allylic Protecting Groups." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Cyclic Peptides by the Allyl/Alloc Strategy." Tetrahedron Letters, 41(10), 1571-1575. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on orthogonality). Link
-
Biotage Application Note. "Room temperature allyl ester and alloc deprotections." (Modern confirmation of atmospheric stability). Link
Sources
Applications of allyl glycinate in the synthesis of complex natural products
Application Note: Advanced Utilization of Allyl Glycinate in Complex Natural Product Synthesis
Abstract
Allyl glycinate (Glycine allyl ester) represents a pivotal orthogonal building block in the total synthesis of complex natural products, particularly cyclic peptides and peptidomimetics. Unlike standard alkyl esters (methyl, ethyl) or acid-labile groups (t-butyl), the allyl ester moiety offers unique stability toward both acidic (Boc-removal) and basic (Fmoc-removal) conditions, while remaining selectively labile to neutral Palladium(0) catalysis. This guide details the synthesis of the stable tosylate salt of allyl glycinate, its application in Ring-Closing Metathesis (RCM) for macrocyclization, and the precise protocols for its orthogonal deprotection.
Introduction: The Strategic Advantage of Allyl Glycinate
In the architecture of complex molecule synthesis, "orthogonality" is the gold standard. Allyl glycinate (
-
Orthogonal Protection: It masks the C-terminal carboxyl group, surviving conditions that cleave Boc (TFA) and Fmoc (Piperidine) groups, yet is removed gently by Pd(PPh
) under neutral conditions. -
Synthetic Handle: The terminal alkene is an active participant in Ruthenium-catalyzed Ring-Closing Metathesis (RCM), enabling the formation of macrocyclic lactones or lactams—a structural motif common in bioactive natural products like Sansalvamide A and Vancomycin congeners.
Module I: Robust Synthesis of Allyl Glycinate p-Toluenesulfonate
Expert Insight: The free base of allyl glycinate is hygroscopic and prone to polymerization or hydrolysis upon storage. The p-toluenesulfonate (Tosylate) salt is the preferred form for long-term stability, non-hygroscopicity, and crystallinity.
Protocol A: Fischer Esterification with Azeotropic Water Removal
Reagents:
-
Glycine (1.0 equiv)[1]
-
Allyl Alcohol (5.0 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H
O) (1.1 equiv)
Step-by-Step Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Glycine (7.5 g, 100 mmol) and TsOH·H
O (20.9 g, 110 mmol) to the flask. -
Solvent Addition: Add Allyl Alcohol (34 mL, 500 mmol) and Toluene (200 mL).
-
Reflux: Heat the mixture to vigorous reflux. Water generated from the esterification will azeotrope with toluene and collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours). The solution should become clear and homogeneous.
-
Isolation: Cool the reaction to room temperature. Add diethyl ether (300 mL) slowly with stirring. The product, Allyl Glycinate Tosylate, will precipitate as a white crystalline solid.
-
Purification: Filter the solid, wash with cold ether (2 x 50 mL) to remove excess allyl alcohol and TsOH, and dry under high vacuum.
-
Expected Yield: >90%[3]
-
Storage: Store in a desiccator at room temperature.
-
Module II: Application in Macrocyclization (RCM Strategy)
Allyl glycinate is uniquely positioned for "Head-to-Tail" cyclization strategies. By coupling allyl glycinate to a peptide chain containing an N-terminal alkene (e.g., 4-pentenoic acid), the molecule is primed for RCM.
Mechanism & Logic
The allyl ester oxygen plays a subtle but critical role. It can act as a weak Lewis base, potentially pre-organizing the conformation of the peptide backbone to favor cyclization over polymerization (dimerization), a common pitfall in macrocycle synthesis.
Figure 1: RCM Workflow utilizing Allyl Glycinate as the C-terminal acceptor.
Protocol B: RCM Macrocyclization
Reagents:
-
Linear Peptide Precursor (containing C-term allyl glycinate)
-
Grubbs 2nd Generation Catalyst (5–10 mol%)
-
Dichloromethane (DCM), anhydrous and degassed.
Procedure:
-
Dilution (Critical): Dissolve the precursor in degassed DCM to a concentration of 0.5 mM to 1.0 mM .
-
Why? High dilution favors intramolecular cyclization (Ring Closing) over intermolecular reaction (Cross Metathesis/Oligomerization).
-
-
Catalyst Addition: Add Grubbs II catalyst in one portion under an Argon atmosphere.
-
Reflux: Heat to reflux (40°C) for 12–24 hours. Monitor by LC-MS for the disappearance of the linear precursor (mass - 28 Da for ethylene loss).
-
Quenching: Add DMSO (50 equiv relative to catalyst) or activated charcoal to sequester the Ruthenium species. Stir for 1 hour.
-
Filtration: Filter through a pad of Celite/Silica to remove the catalyst residue.
-
Concentration: Evaporate solvent to yield the crude macrocycle.
Module III: Orthogonal Deprotection (The Pd(0) Protocol)
When allyl glycinate is used strictly as a protecting group, its removal must be quantitative and mild. The mechanism involves the formation of a
Scavenger Selection:
-
Morpholine: Standard, basic scavenger.
-
NDMBA (N,N'-dimethylbarbituric acid): Non-basic scavenger. Preferred for base-sensitive substrates (e.g., racemization-prone peptides).
Comparative Data: Scavenger Efficiency
| Scavenger | Conditions | Reaction Time | pH Environment | Rec. Application |
| Morpholine | 2-5 equiv, DCM | 1-2 hours | Basic | General Peptide Synthesis |
| NDMBA | 3 equiv, DCM/DMF | 30-60 mins | Neutral/Acidic | Epimerization-prone targets |
| Phenylsilane | 2-4 equiv, DCM | 15-30 mins | Neutral | Rapid, automated synthesis |
Protocol C: Pd(0)-Catalyzed Deallylation
Reagents:
-
Substrate (Allyl ester protected)
-
Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) (2–5 mol%) -
Phenylsilane (PhSiH
) (2.0 equiv) OR NDMBA (3.0 equiv) -
DCM (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) under Nitrogen/Argon.
-
Note: While Pd(PPh
) has some air tolerance, strictly inert conditions guarantee reproducibility.
-
-
Scavenger Addition: Add Phenylsilane (or NDMBA).
-
Catalyst Addition: Add Pd(PPh
) . The solution often turns yellow/orange. -
Reaction: Stir at room temperature.
-
Visual Cue: If using NDMBA, the byproduct often precipitates.
-
-
Monitoring: TLC/LC-MS usually shows complete conversion within 30 minutes.
-
Workup:
-
If the product is an amino acid/peptide: Extract with weak base (NaHCO
) to pull the free acid into the aqueous phase, wash organics, then acidify aqueous phase and re-extract (Acid-Base extraction). -
Alternative: Precipitate directly with diethyl ether if the product is insoluble in ether.
-
Figure 2: Catalytic cycle of Palladium-mediated allyl ester deprotection.
Module IV: Diversity-Oriented Synthesis (Ugi 4-CR)
Allyl glycinate acts as the amine component in the Ugi 4-Component Reaction (4-CR). This is particularly powerful for generating libraries of natural product analogs.
Reaction: Aldehyde + Allyl Glycinate + Carboxylic Acid + Isocyanide
Strategic Value: The allyl group survives the Ugi reaction. The resulting product contains an internal amide and a C-terminal allyl ester.[4] This allows for:
-
Post-Ugi Cyclization: If the carboxylic acid component contained an alkene (e.g., acrylic acid), a subsequent RCM can close a ring to form a lactam.
-
Post-Ugi Deprotection: Standard Pd(0) removal allows further peptide coupling at the C-terminus.
References
-
Synthesis of Allyl Esters: "Preparation of p-Toluenesulfonic Acid, Butyl Ester (Analogous Protocol)." Organic Syntheses, Coll. Vol. 1, p.145. Link
-
RCM in Peptides: "Ring-closing metathesis of C-terminal allylglycine residues...". PubMed/NIH, 2005. Link
-
Pd(0) Deprotection Mechanism: "Mechanism of allyl deprotection through catalytic palladium π-allyl methodology." ResearchGate. Link
-
Ugi Reaction Applications: "α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction." MDPI Symmetry, 2019. Link
-
Scavenger Efficiency: "Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst." Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Allyl Glycinate as a Chiral Building Block in Asymmetric Synthesis
This guide details the strategic application of Allyl Glycinate (glycine allyl ester) and its chiral derivative Allylglycine in asymmetric synthesis. It addresses the dual utility of this moiety: first, as a pro-chiral template for the asymmetric synthesis of non-natural amino acids (via O'Donnell Schiff bases), and second, as a functional handle for orthogonal deprotection and peptide stapling.
Strategic Overview
In modern drug discovery, access to enantiopure non-proteinogenic amino acids is a bottleneck. Allyl Glycinate (Glycine Allyl Ester) serves as a premier "pro-chiral" nucleophile. Unlike methyl or t-butyl esters, the allyl ester offers a unique advantage: it is stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc/Boc solid-phase synthesis, yet it can be removed under neutral conditions via Palladium(0) catalysis.
This guide covers two core workflows:
-
The "Creator" Workflow: Using Allyl Glycinate as a template to synthesize chiral
-amino acids via Asymmetric Phase Transfer Catalysis (PTC). -
The "Architect" Workflow: Utilizing the allyl handle for orthogonal deprotection and Ring-Closing Metathesis (RCM) in peptidomimetics.
Mechanism: Asymmetric Phase Transfer Catalysis (PTC)
The most powerful application of allyl glycinate is in the O'Donnell Amino Acid Synthesis . Here, the achiral glycine unit is activated as a benzophenone imine (Schiff base). The acidity of the
A chiral Phase Transfer Catalyst (typically a Cinchona alkaloid derivative or Maruoka catalyst) facilitates the transfer of the enolate across the interface and controls the facial selectivity of the alkylation.
Pathway Diagram: The Asymmetric Alkylation Cycle
Figure 1: Mechanism of Asymmetric Phase Transfer Alkylation. The chiral cation (Q) extracts the enolate into the organic phase, shielding one face from the electrophile.*
Experimental Protocols
Protocol A: Preparation of the O'Donnell Schiff Base
Objective: Synthesis of Benzophenone Imine of Glycine Allyl Ester.
Reagents:
-
Glycine Allyl Ester Hydrochloride (1.0 eq)
-
Benzophenone Imine (1.05 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (TEA) (2.0 eq) or mild aqueous base
Procedure:
-
Suspension: Suspend Glycine Allyl Ester HCl (10 mmol) in DCM (50 mL) at room temperature (RT).
-
Imine Formation: Add Benzophenone Imine (10.5 mmol).
-
Neutralization: Add TEA (20 mmol) dropwise. The solution will become cloudy as TEA·HCl precipitates.
-
Reaction: Stir at RT for 12–18 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).
-
Workup: Filter off the amine salts. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Et₂O if necessary, though the crude oil is often sufficient for alkylation (
purity).
Protocol B: Asymmetric Alkylation (Cinchona-Derived PTC)
Objective: Enantioselective synthesis of an
Reagents:
-
Schiff Base (from Protocol A) (1.0 eq)
-
Alkyl Halide (RX) (1.2 eq) (e.g., Benzyl bromide, Allyl bromide)
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%)
-
Base: 50% aq. KOH
-
Solvent: Toluene (or Toluene/CHCl₃ 7:3)
Procedure:
-
Setup: In a reaction vial, dissolve the Schiff Base (1.0 mmol) and Catalyst (0.1 mmol) in Toluene (5 mL).
-
Cooling: Cool the mixture to 0°C (low temperature enhances enantioselectivity).
-
Initiation: Add the Alkyl Halide (1.2 mmol).
-
Base Addition: Vigorously stir the mixture and add 50% aq. KOH (0.5 mL) in one portion.
-
Agitation: Stir vigorously at 0°C. Critical: High stirring rates are essential for efficient phase transfer.
-
Monitoring: Monitor consumption of starting material by HPLC (Chiralcel OD-H column). Reaction time is typically 4–24 hours.
-
Workup: Dilute with Et₂O (20 mL), wash with water (3 x 10 mL). Dry organic phase and concentrate.
-
Hydrolysis (Optional): To release the free amino acid ester, treat the alkylated imine with 1N HCl/THF (1:2) for 2 hours at RT.
Application: Orthogonal Deprotection & Peptide Stapling
The allyl ester is not just a passive protecting group; it is a strategic handle. In Peptide Stapling , two Allylglycine residues (synthesized via Protocol B using allyl bromide as the electrophile) are incorporated into a peptide chain. Ring-Closing Metathesis (RCM) then locks the peptide into a bioactive helical conformation.
Protocol C: Palladium-Catalyzed Allyl Deprotection
Objective: Removal of the allyl ester without affecting acid-labile (Boc) or base-labile (Fmoc) groups.
Mechanism: Pd(0) coordinates to the allyl alkene, forming a
Reagents:
-
Substrate: Allyl-protected peptide/amino acid (1.0 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Scavenger: Morpholine (10 eq) or Phenylsilane (2 eq)
-
Solvent: DCM or THF (degassed)
Procedure:
-
Degassing: Dissolve substrate in dry DCM under Argon. Oxygen inhibits the catalytic cycle.
-
Catalyst Addition: Add Pd(PPh₃)₄. The solution must remain yellow; darkening indicates catalyst decomposition (oxidation).
-
Scavenger: Add Morpholine.
-
Reaction: Stir at RT for 30–60 minutes.
-
Workup:
-
For small molecules: Flash chromatography.
-
For Solid Phase: Wash resin with DCM, then solution of sodium diethyldithiocarbamate (0.02 M in DMF) to remove residual Palladium (which appears as a black precipitate).
-
Workflow Diagram: RCM & Deprotection Strategy
Figure 2: Workflow for generating stapled peptides using Allylglycine residues, followed by orthogonal deprotection.
Data Summary: Protecting Group Orthogonality
| Protecting Group | Cleavage Condition | Stability | Compatibility with Allyl Ester? |
| Allyl Ester | Pd(PPh₃)₄ / Morpholine | Acid/Base Stable | N/A |
| t-Butyl (Boc) | TFA / HCl | Base Stable | YES |
| Fmoc | Piperidine / DBU | Acid Stable | YES |
| Benzyl (Bn) | H₂ / Pd-C | Acid/Base Stable | YES (Avoid H₂ if Allyl is needed) |
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research. Link
-
Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development. Link
-
Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link
-
Gomez-Martinez, M., et al. (2012). "Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill."[1] Advanced Synthesis & Catalysis. Link
Sources
Enzymatic synthesis of peptides containing allyl glycinate
Application Note: Enzymatic Synthesis of Peptides Containing Allyl Glycinate
Executive Summary
This application note details the enzymatic synthesis of peptides incorporating Allyl Glycinate (Glycine Allyl Ester,
The incorporation of allyl glycinate is strategically valuable in drug development because the allyl ester serves as a robust, orthogonal protecting group. It is stable against acids (TFA) and bases (piperidine) used in standard Fmoc/Boc chemistry but can be gently removed using Palladium(0) catalysts. This protocol utilizes Papain (a cysteine protease) and
Introduction & Mechanistic Insight
Why Enzymatic Synthesis?
Chemical peptide coupling often suffers from racemization (loss of chirality) and requires hazardous solvents. Enzymes like Papain and Trypsin operate under mild aqueous/organic conditions and exhibit exquisite stereospecificity.
The Role of Allyl Glycinate ( )
Allyl glycinate acts as the nucleophile (acyl acceptor) in this kinetically controlled reaction.
-
Orthogonality: The resulting peptide (
) retains the allyl ester, allowing for selective C-terminal deprotection or functionalization (e.g., via olefin metathesis) without disturbing -terminal or side-chain protecting groups. -
Solubility: The allyl ester improves the solubility of the growing peptide chain in the organic co-solvents required for enzymatic synthesis.
Mechanism: Kinetically Controlled Synthesis
The reaction proceeds via a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate.
-
Acylation: The enzyme (Enz-SH) attacks the ester substrate (Acyl Donor,
), releasing alcohol ( ) and forming the Acyl-Enzyme Intermediate ( ). -
Deacylation (Partitioning):
-
Pathway A (Synthesis): The amine of Allyl Glycinate (
) attacks the intermediate, forming the peptide bond. -
Pathway B (Hydrolysis): Water attacks the intermediate, yielding the hydrolyzed acid (byproduct).
-
Success depends on the Nucleophile/Water ratio (
Figure 1: Kinetic mechanism of protease-catalyzed peptide synthesis.[1] The competition between the amine nucleophile (Allyl Glycinate) and water determines the yield.
Materials & Equipment
| Component | Specification | Purpose |
| Enzyme | Papain (EC 3.4.22.[2][3]2) or | Catalyst. Papain requires activation (Cys/DTT). |
| Acyl Donor | Substrate providing the N-terminal residue. | |
| Nucleophile | Allyl Glycinate HCl ( | Acyl acceptor. Must be neutralized. |
| Buffer | 0.1 M Carbonate or Phosphate (pH 8–9) | Maintain pH for nucleophile deprotonation. |
| Organic Solvent | DMF, DMSO, or Methanol (HPLC Grade) | Increases solubility and suppresses hydrolysis. |
| Activator | L-Cysteine or DTT (for Papain) | Reduces the active site sulfhydryl group. |
| Quenching | Dilute HCl or TFA | Stops the reaction by lowering pH. |
Experimental Protocol
Protocol A: Papain-Catalyzed Synthesis of Z-Phe-Gly-OAll
Target: Synthesis of
1. Enzyme Activation (Papain Only):
-
Dissolve Papain (10 mg/mL) in Activation Buffer (0.1 M Phosphate, 5 mM L-Cysteine, 1 mM EDTA, pH 6.5).
-
Incubate at 25°C for 30 minutes. This reduces the active site Cys-25.
2. Substrate Preparation:
-
Donor Solution: Dissolve 1 mmol of
in 2 mL of DMF. -
Nucleophile Solution: Dissolve 1.5 mmol of Allyl Glycinate HCl (
) in 2 mL of 0.2 M Carbonate Buffer (pH 9.0). Note: The pH must be adjusted to ~8.5–9.0 to ensure the amine is free ( ), not protonated ( ).
3. Reaction Initiation:
-
Mix the Donor and Nucleophile solutions in a glass vial.
-
Add the activated Papain solution (final enzyme concentration ~2 mg/mL).
-
Final Solvent Composition: Aim for ~20–40% DMF to ensure solubility without denaturing the enzyme.
4. Incubation:
-
Incubate at 30–37°C with gentle shaking (200 rpm).
-
Time: Monitor by HPLC every 30 minutes. The reaction is kinetically controlled; yield will rise to a maximum and then decrease as the product is hydrolyzed (secondary hydrolysis).
-
Typical Max Yield Time: 1–4 hours.
5. Termination & Work-up:
-
Stop reaction when product peak is maximal (typically >80% conversion).
-
Acidify with 1 M HCl to pH 3.0 (deactivates enzyme and protonates the product amine if applicable, though here the product is an amide).
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with saturated
, water, and brine. -
Dry over
and evaporate.[4]
Protocol B: Optimization for Hydrophobic Substrates
If the Acyl Donor is highly hydrophobic, use the Frozen Aqueous System (Eutectic Phase Synthesis).
-
Mix substrates and enzyme in a minimal amount of water/organic solvent.
-
Freeze the mixture at -15°C .
-
Reaction occurs in the liquid micro-inclusions between ice crystals, where substrate concentration is extremely high, favoring synthesis.
Data Analysis & Quality Control
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm (for Z-group) or 214 nm (peptide bond).
Expected Results:
| Compound | Retention Time (Approx) | Mass (ESI-MS) |
| Z-Phe-OMe (Donor) | 12.5 min | |
| H-Gly-OAll (Nucl) | 2.1 min | |
| Z-Phe-Gly-OAll (Product) | 10.8 min | |
| Z-Phe-OH (Hydrolysis) | 9.2 min |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the enzymatic synthesis of peptides containing allyl glycinate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | High water activity favoring hydrolysis. | Increase % organic solvent (up to 50% DMF) or use frozen state synthesis (-15°C). |
| No Reaction | Enzyme inactive or pH too low. | Ensure Papain is activated with Cysteine.[5][6] Check pH is >8.0 for nucleophile reactivity. |
| Product Hydrolysis | Reaction time too long (Secondary Hydrolysis). | Quench reaction immediately upon reaching peak yield (monitor closely by HPLC). |
| Precipitation | Substrates insoluble. | Use DMSO or add solubilizing tags; reduce concentration. |
References
-
Enzymatic synthesis of peptides containing unnatural amino acids. Source: PubMed (NIH). Relevance: Discusses protease specificity for allylglycine esters and the difference between using them as donors vs. acceptors. URL:[Link]
-
Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters. Source: PubMed. Relevance: Details the mechanistic aspects of Papain-catalyzed coupling and substrate mimetic approaches. URL:[Link]
-
Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit. Source: MDPI (Polymers). Relevance: Demonstrates Papain's ability to polymerize/couple unnatural or modified ester substrates. URL:[Link][1][2][7]
Sources
- 1. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Papain catalyzed synthesis of glyceryl esters of N-protected amino acids and peptides for the use in trypsin catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 5. Structural Insights Into Papain‐Derived Synthetic Antibacterial Peptides for Targeting Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Step-by-step guide for N-protection using allyl glycinate
Executive Summary
This guide addresses the functionalization of Allyl Glycinate (H-Gly-OAll), a critical building block in convergent peptide synthesis and diversity-oriented synthesis. While the prompt "N-protection using allyl glycinate" implies a reagent role, chemically, allyl glycinate serves as a C-protected substrate requiring N-terminal protection (Boc, Fmoc, or Cbz) to participate in peptide coupling.
The allyl ester moiety provides unique orthogonality : it is stable to both acidic (TFA/HCl) and basic (Piperidine) conditions used for N-deprotection, yet cleavable under neutral conditions via Palladium(0) catalysis. This guide details the protocols for installing N-protecting groups onto Allyl Glycinate to create robust building blocks (e.g., Boc-Gly-OAll, Fmoc-Gly-OAll).
Part 1: Strategic Overview & Orthogonality
Before executing protocols, it is vital to understand why we protect Allyl Glycinate. The allyl ester allows for a "third dimension" of orthogonality in peptide synthesis, distinct from the standard Boc/Benzyl (Acid/Hydrogenolysis) and Fmoc/tBu (Base/Acid) strategies.
Orthogonality Matrix
| Protecting Group (N-Term) | Reagent for Removal | Stability of Allyl Ester (C-Term) | Application |
| Boc (tert-Butyloxycarbonyl) | TFA / HCl | Stable | Standard Solution Phase / Boc-SPPS |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine / DBU | Stable (Kinetic stability*) | Fmoc-SPPS / Convergent Synthesis |
| Cbz (Benzyloxcbonyl) | H₂ / Pd-C | Unstable (Simultaneous cleavage) | Avoid if orthogonal cleavage is required |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ | Unstable (Simultaneous cleavage) | Avoid (Removes both N and C protection) |
*Note: While allyl esters are generally stable to piperidine, prolonged exposure can lead to hydrolysis or transesterification. Short deprotection cycles are recommended.
Part 2: Protocol A – Boc-Protection of Allyl Glycinate
This is the industry-standard method for preparing Boc-Gly-OAll . It utilizes a biphasic system or organic solvent system to neutralize the salt form (Tosylate or HCl) of allyl glycinate in situ.
Target Product:
Materials
-
Substrate: Allyl Glycinate p-Toluenesulfonate (H-Gly-OAll·pTsOH) or Hydrochloride (H-Gly-OAll·HCl).
-
Reagent: Di-tert-butyl dicarbonate (
, 1.1 equiv). -
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) (Preferred for solubility).
Step-by-Step Procedure
-
Neutralization & Dissolution:
-
In a round-bottom flask, suspend Allyl Glycinate·pTsOH (10 mmol) in DCM (50 mL).
-
Cool to 0°C in an ice bath.
-
Add TEA (11 mmol, 1.1 equiv) dropwise. The suspension should clear as the free amine is liberated. Note: If using HCl salt, ensure full dissolution; add more base if necessary but monitor pH.
-
-
Acylation:
-
Add
(11 mmol, 1.1 equiv) dissolved in a minimal amount of DCM dropwise to the cold solution. -
Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–6 hours.
-
Validation: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). Stain with Ninhydrin (SM consumes, Product does not stain or stains faintly) or PMA.
-
-
Workup (Critical for Purity):
-
Acid Wash: Wash the organic layer with 5% Citric Acid or 0.5M HCl (2 x 30 mL). Purpose: Removes unreacted Allyl Glycinate amine and TEA.
-
Base Wash: Wash with Saturated
(2 x 30 mL). Purpose: Removes byproduct tert-butanol and any hydrolyzed Boc-Gly-OH. -
Drying: Wash with Brine (1 x 30 mL), dry over anhydrous
, and filter.
-
-
Isolation:
-
Concentrate in vacuo.[1] The product Boc-Gly-OAll is typically a colorless oil that may crystallize upon standing or trituration with cold hexanes.
-
Part 3: Protocol B – Fmoc-Protection of Allyl Glycinate
Preparing Fmoc-Gly-OAll requires care because the Fmoc group is base-labile. We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl to avoid the formation of "Fmoc-dipeptides" (a common side reaction with highly reactive acid chlorides).
Materials
-
Substrate: Allyl Glycinate·HCl.
-
Reagent: Fmoc-OSu (1.05 equiv).
-
Base:
(Sodium Bicarbonate). -
Solvent: Acetone/Water or Dioxane/Water (1:1).
Step-by-Step Procedure
-
Preparation of Aqueous Phase:
-
Dissolve Allyl Glycinate·HCl (10 mmol) in Water (25 mL).
-
Add
(22 mmol, 2.2 equiv). Note: We need 1 equiv to neutralize the HCl and 1 equiv to scavenge the HOSu byproduct.
-
-
Reaction:
-
Dissolve Fmoc-OSu (10.5 mmol) in Acetone or Dioxane (25 mL).
-
Add the organic solution dropwise to the aqueous amino acid solution over 30 minutes at RT.
-
Stir vigorously for 3–12 hours. The mixture will become cloudy as the hydrophobic Fmoc-derivative forms.
-
-
Workup:
-
Evaporate the bulk of the Acetone/Dioxane under reduced pressure (Rotavap) at < 40°C. Caution: Do not heat excessively.
-
Extract the remaining aqueous slurry with Ethyl Acetate (3 x 50 mL).
-
Wash: 1N HCl (2x), Water (1x), Brine (1x).
-
Dry: Over
.
-
-
Purification:
-
Concentrate to a solid. Recrystallize from EtOAc/Hexane if necessary.
-
Part 4: Visualization of Workflows
The following diagrams illustrate the decision logic and the specific workup flow for the Boc-protection protocol.
Caption: Decision matrix for selecting the appropriate N-protection route for Allyl Glycinate based on downstream application.
Caption: Purification workflow for Boc-Gly-OAll ensuring removal of amine salts and acidic byproducts.
Part 5: Troubleshooting & Quality Control
Common Issues
-
Dipeptide Formation (Fmoc-Gly-Gly-OAll):
-
Cause: Using Fmoc-Cl with insufficient mixing or excess base, causing the activated amino acid to react with itself.
-
Solution: Always use Fmoc-OSu (Succinimide ester) which is less reactive and more selective. Maintain lower temperatures (0°C) during addition.
-
-
Hydrolysis of Allyl Ester:
-
Cause: Exposure to strong aqueous base (NaOH/LiOH) or prolonged exposure to secondary amines.
-
Solution: Use mild bases like
or TEA. Avoid strong mineral bases.
-
Analytical Validation
-
TLC: Allyl glycinate (free amine) stays at the baseline or runs very low in EtOAc/Hexane. Protected forms (Boc/Fmoc) will have an
of 0.4–0.6 (depending on solvent system, typically 1:1 EtOAc:Hex). -
NMR (
): Look for the characteristic Allyl signals:-
Multiplet at ~5.9 ppm (CH).
-
Doublet of doublets at ~5.3 ppm (
terminal alkene). -
Doublet at ~4.6 ppm (
). -
Boc: Singlet at 1.45 ppm (9H).
-
Fmoc: Doublet at 4.2 ppm (CH2), Triplet at 4.4 ppm (CH), Aromatics 7.3–7.8 ppm.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester. Org.[2][4] Synth. 92, 103-116.[4]
Sources
Allyl glycinate as a linker in solid-phase organic synthesis
Application Note: Allylic Anchoring Strategies in Solid-Phase Organic Synthesis (SPOS)
Executive Summary
In the landscape of Solid-Phase Organic Synthesis (SPOS), the "Allyl Linker" strategy (often exemplified by the HYCRON linker or allyl ester anchoring of Glycine) represents the "Third Dimension of Orthogonality." While standard SPOS relies on the interplay between acid-labile (Boc/tBu) and base-labile (Fmoc) groups, allylic linkers introduce a handle that is stable to both conditions but cleavable under neutral, Palladium(0)-catalyzed conditions.
This guide details the application of Allyl Glycinate motifs and Allylic Anchors (HYCRON) as linkers. It provides validated protocols for the loading, elongation, and critical Pd(0)-catalyzed cleavage steps, enabling the synthesis of cyclic peptides, protected glycopeptides, and sensitive small molecules.
Strategic Analysis: The Dimension of Orthogonality
The primary advantage of using an allyl-based linker is its compatibility with the two major SPPS strategies, allowing for unique synthetic workflows.
| Strategy | N-Term Protection | Side-Chain Protection | Cleavage Condition | Allyl Linker Stability |
| Boc SPPS | Boc (Acid labile) | Benzyl (HF labile) | HF (Strong Acid) | Stable (mostly) |
| Fmoc SPPS | Fmoc (Base labile) | tBu (Acid labile) | TFA (Acid) | Stable |
| Allyl Strategy | Fmoc or Boc | tBu or Bzl | Pd(PPh3)4 (Neutral) | Cleaved |
Key Application: The most common use of "Allyl Glycinate" in this context is the HYCRON (HYdrophilic, ChRomatographic, Orthogonal, Neutral) strategy. Here, a functionalized allylic alcohol is attached to the resin. The first amino acid (often Glycine) is esterified to this handle. Upon cleavage, the carboxyl group is released.
Mechanistic Insight: The Palladium Cycle
The cleavage of the allyl ester linker is not a simple hydrolysis; it is a catalytic cycle driven by Palladium(0).[1][2] Understanding this mechanism is crucial for troubleshooting low yields.
-
Oxidative Addition: The Pd(0) catalyst coordinates with the allyl ester (the linker), inserting itself to form a
-allyl Palladium(II) complex. -
Decarboxylation/Release: The carboxylate (the peptide product) is released as a leaving group.
-
Nucleophilic Attack (Scavenging): The
-allyl complex is electrophilic. A scavenger (nucleophile) must be present to attack the allyl group, regenerating the Pd(0) catalyst. Without a scavenger, the reaction stalls or reverses.
Figure 1: The Palladium(0) catalytic cycle for allyl ester cleavage. The presence of a scavenger is critical to regenerate the catalyst.
Detailed Protocols
Protocol A: Anchoring (Loading the Resin)
Objective: Attach the first amino acid (e.g., Fmoc-Gly-OH) to a hydroxyl-functionalized resin via an allylic linker (e.g., HYCRON handle) or using a pre-functionalized Allyl-linker resin.
Reagents:
-
Aminomethyl Polystyrene or Rink Amide Resin.
-
HYCRON Linker (or 4-bromocrotonic acid derivative if building manually).
-
Coupling Agents: PyBOP, NMM (N-Methylmorpholine).
Step-by-Step:
-
Resin Preparation: Swell 1.0 g of resin in DCM for 30 min. Wash with DMF (3x).
-
Linker Attachment (If not pre-loaded):
-
Loading the First Residue (The Esterification):
Protocol B: Chain Elongation
Perform standard Fmoc/tBu SPPS cycles.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). The allyl linker is stable here.
-
Coupling: Fmoc-AA-OH / HBTU / DIPEA.
-
Washing: DMF and DCM.
Protocol C: Palladium(0)-Catalyzed Cleavage (The Critical Step)
Objective: Release the protected peptide/molecule from the resin under neutral conditions.[6]
Reagents:
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).[3][7] Must be fresh and yellow. Brown/Black catalyst is inactive.
-
Scavenger: N-Methylaniline (standard) or Phenylsilane (PhSiH3) (highly efficient).
-
Solvent: Dry DCM or CHCl3.
Workflow:
-
Preparation (Oxygen Exclusion):
-
Place the resin in a syringe reactor or round-bottom flask.
-
Argon sparge all solvents for 15 minutes prior to use. Crucial: Pd(0) is air-sensitive; oxygen will kill the catalytic cycle.
-
-
Reaction Mixture:
-
Dissolve Pd(PPh3)4 (0.1 eq relative to resin loading) in dry, degassed DCM.
-
Add Scavenger (10 eq).
-
Option A: N-Methylaniline (0.5 M).
-
Option B: Morpholine (0.1 M) – use if basicity is acceptable.
-
Option C: Phenylsilane (10 eq) – best for "truly neutral" cleavage.
-
-
-
Incubation:
-
Add mixture to resin.[3] Shake gently under Argon atmosphere for 2 hours in the dark (foil wrapped).
-
-
Repetition:
-
Drain and repeat the Pd treatment once more to ensure quantitative cleavage.
-
-
Isolation:
-
Wash resin with DCM (3x), DMF (3x), and MeOH (3x).
-
Collect all filtrates.
-
Evaporate solvent. The residue contains the cleaved peptide (often with protecting groups intact) and Pd byproducts.
-
-
Purification:
-
DCM extraction followed by precipitation in cold ether is usually sufficient to remove the scavenger and Pd ligands.
-
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol works (Trustworthiness), use these checkpoints:
| Issue | Diagnosis | Corrective Action |
| Low Yield | Catalyst Poisoning | Check Catalyst Color: Pd(PPh3)4 must be bright yellow. If orange/brown, recrystallize or buy fresh. Degas Solvents: Sparging is mandatory. |
| Incomplete Cleavage | Insufficient Scavenging | Switch from Morpholine to Phenylsilane . Phenylsilane is a stronger hydride donor and drives the reaction faster. |
| Side Reactions | Premature Fmoc removal | Avoid Morpholine if Fmoc is present (it is a secondary amine). Use N-Methylaniline or Phenylsilane. |
| Metal Contamination | Pd leaching into product | Add a DTC (Dithiocarbamate) wash step or use commercial metal scavenger silica (e.g., SiliaMetS® Thiol) during workup. |
Application Workflow: Cyclic Peptide Synthesis
Allyl linkers are the "Gold Standard" for head-to-tail cyclization on-resin.
Figure 2: Workflow for Head-to-Tail Cyclization. The Allyl linker allows the C-terminus and N-terminus to be exposed while the peptide remains anchored to the resin via a side chain (or vice versa).
References
-
Guibé, F. (1998).[8] Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium
-Allyl Methodology. Tetrahedron, 54(13), 2967-3042. Link -
Seitz, O., & Kunz, H. (1997). HYCRON, an Allylic Anchor for High-Efficiency Solid Phase Synthesis of Protected Peptides and Glycopeptides.[9] The Journal of Organic Chemistry, 62(4), 813-826. Link
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Standard reference for resin handling).
-
Thieriet, N., et al. (2000). Palladium-catalyzed cleavage of allyl esters in solid-phase synthesis using phenylsilane as a scavenger. Tetrahedron Letters, 41(12), 1815-1820. Link
Sources
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
Chemo-Selective Modification of Allyl Glycinate Side Chains
Abstract
The incorporation of Allyl Glycine (Agly) into peptide backbones provides a versatile "blank canvas" for post-synthetic modification. Unlike canonical amino acids, the terminal alkene of the Agly side chain offers a unique handle for bio-orthogonal functionalization. This guide details three chemo-selective methodologies to modify Agly residues: Olefin Cross-Metathesis (CM) , Thiol-Ene Radical Addition , and Palladium-Catalyzed Heck Arylation . These protocols are designed to maximize yield while preserving peptide integrity, enabling the precise installation of lipid tails, fluorophores, or conformational staples.
Strategic Overview: Selecting the Right Methodology
Before initiating synthesis, the specific chemical outcome must dictate the methodological choice. The allyl side chain (
Decision Matrix
-
Goal: Carbon Chain Extension / Stapling
Olefin Metathesis . Best for creating hydrocarbon staples or extending hydrophobic reach. -
Goal: Solubilization / Tagging
Thiol-Ene Click . Best for attaching sugars, PEG chains, or fluorophores in aqueous media. -
Goal: Aromatic Functionalization
Heck Arylation . Best for introducing rigid aryl groups for receptor binding.
Figure 1: Strategic decision tree for allyl glycine modification based on desired chemical outcome.
Methodology A: Olefin Cross-Metathesis (CM)
Principle: Ruthenium-catalyzed redistribution of carbon-carbon double bonds.[1] This is the gold standard for "stapling" peptides to induce
Critical Mechanism: The reaction proceeds via a metallacyclobutane intermediate. Second-generation Hoveyda-Grubbs catalysts are preferred for their stability and tolerance to amide backbones.
Protocol A: Solution-Phase Cross-Metathesis
Reagents:
-
Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Degassing is critical.
-
Additive: 1,4-Benzoquinone (prevents isomerization).
Step-by-Step Workflow:
-
Preparation: Dissolve the Agly-containing peptide (1 equiv, 0.1 mM) in degassed DCM.
-
Partner Addition: Add the alkene partner (e.g., methyl acrylate, terminal olefin) in excess (5–10 equiv) to suppress Agly homodimerization.
-
Catalyst Induction: Add HG-II catalyst (10–20 mol%).
-
Reflux: Heat to 40°C (DCM) or 80°C (DCE) under an inert atmosphere (
or Ar) for 12–24 hours.-
Expert Tip: If conversion stalls, add a second portion of catalyst (5 mol%) after 6 hours.
-
-
Quenching: Add DMSO (50 equiv relative to catalyst) and stir for 1 hour to scavenge the Ruthenium carbene.
-
Purification: Concentrate in vacuo and purify via preparative HPLC.
Troubleshooting:
-
Issue: Low conversion.
-
Root Cause: Ruthenium poisoning by free amines or thiols.
-
Fix: Protect N-termini (Boc/Fmoc) and mask Cysteine thiols (Trt/Acm). Add Lewis acids like
or chaotropic salts ( ) to disrupt peptide aggregation [1].
Methodology B: Thiol-Ene Radical "Click" Addition
Principle: The anti-Markovnikov addition of a thiol across the allyl alkene. This reaction is driven by radical propagation, typically photo-initiated.[2]
Why Use It: It is water-compatible , extremely fast, and orthogonal to most functional groups (except free Cysteine). It is ideal for attaching sensitive biological tags (sugars, PEG).
Protocol B: Photo-Initiated Thiol-Ene Ligation
Reagents:
-
Thiol Partner: R-SH (e.g., Thio-glucose, PEG-SH).
-
Initiator: DPAP (2,2-Dimethoxy-2-phenylacetophenone) for organic solvents; VA-044 for aqueous buffers.
-
Light Source: UV lamp (365 nm).
Step-by-Step Workflow:
-
Dissolution: Dissolve peptide (1 equiv) and Thiol partner (2–5 equiv) in a degassed solvent mixture (Water/Acetonitrile 1:1 or DMF).
-
Initiator Addition: Add DPAP (0.2 equiv).
-
Irradiation: Irradiate at 365 nm for 15–30 minutes at room temperature.
-
Safety: Use a quartz vessel for maximum UV transmission.
-
-
Monitoring: Monitor by LC-MS. The reaction typically reaches completion in <20 mins.
-
Workup: Direct injection into HPLC for purification.
Mechanism Visualization:
Figure 2: The radical propagation cycle of the Thiol-Ene reaction. Note the regeneration of the thiyl radical, ensuring high efficiency.
Methodology C: Palladium-Catalyzed Heck Arylation
Principle: The coupling of an aryl halide with the allyl side chain to form a substituted styrene-like derivative. This introduces aromaticity and rigidity.
Critical Constraint: Allyl glycine is prone to isomerization (migration of the double bond to the internal vinyl position) under Pd-catalysis. Conditions must be mild to favor the terminal arylation.
Protocol C: Mild Heck Coupling
Reagents:
-
Catalyst:
(10 mol%). -
Ligand: Tri(o-tolyl)phosphine (20 mol%).
-
Base: Silver Carbonate (
) or Triethylamine ( ). Silver salts often suppress isomerization. -
Aryl Halide: Ar-I (Aryl Iodides are most reactive and require lower temps).
Step-by-Step Workflow:
-
Setup: In a pressure vial, combine peptide (1 equiv), Aryl Iodide (2 equiv),
, Ligand, and Base. -
Solvent: Add degassed DMF or Acetonitrile.
-
Reaction: Heat to 50–60°C for 12 hours.
-
Caution: Avoid temperatures >80°C to prevent peptide backbone degradation or racemization.
-
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Purification: HPLC.
Comparative Analysis
| Feature | Olefin Metathesis (CM) | Thiol-Ene Click | Heck Arylation |
| Primary Utility | Hydrocarbon stapling, Lipidations | Glycosylation, PEGylation | Aromatic diversification |
| Bond Formed | C=C (Carbon-Carbon) | C-S (Thioether) | C-C (Aryl-Alkenyl) |
| Reaction Time | 12–24 Hours | 15–30 Minutes | 12–18 Hours |
| Solvent Scope | Organic (DCM, DCE) | Aqueous/Organic (H2O, MeCN) | Polar Aprotic (DMF) |
| Key Limitation | Ru-poisoning by amines/thiols | Requires Cys protection | Risk of alkene isomerization |
| Atom Economy | Low (Ethylene byproduct) | High (100% atom economy) | Moderate |
References
-
Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence. Source: National Institutes of Health (NIH) URL:[Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science. Source: PubMed Central (PMC) URL:[Link]
-
Cross-metathesis of unsaturated α-amino acid derivatives. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Site-selective modification of peptide backbones. Source: Organic Chemistry Frontiers (RSC) URL:[Link]
-
Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation. Source: Chemical Communications (RSC) URL:[Link]
Sources
Application Note: Scalable Synthesis & Purification of Allyl Glycinate Derivatives
Abstract & Strategic Utility
Allyl glycinate derivatives serve as critical building blocks in modern peptide synthesis and medicinal chemistry. Their primary utility lies in orthogonal protection : the allyl ester moiety is stable to both acidic (Boc removal) and basic (Fmoc removal) conditions, yet can be cleaved gently using Palladium(0) catalysis. This "third dimension" of orthogonality is essential for synthesizing cyclic peptides, branched polypeptide conjugates, and modifying side chains without disturbing the peptide backbone.
This guide details the transition from bench-scale synthesis to large-scale production (100g – 1kg) . While thionyl chloride methods are common for small batches, they are often unsuitable for scale-up due to the formation of hygroscopic hydrochloride salts and hazardous gaseous byproducts.
The Recommended Approach: This protocol prioritizes the Dean-Stark Azeotropic Esterification using p-toluenesulfonic acid (PTSA). This method yields the Allyl Glycinate p-Toluenesulfonate (Tosylate) salt , which offers superior crystallinity, shelf-stability, and handling properties compared to the unstable free amine or hygroscopic hydrochloride.
Critical Safety & Handling (Read Before Proceeding)
WARNING: High Toxicity & Flammability
-
Allyl Alcohol: This reagent is a lachrymator and highly toxic if inhaled or absorbed through the skin. It has a flash point of 21°C.
-
Scale-up Risk: At large scales, the vapor pressure becomes a significant hazard. All operations must occur in a high-efficiency fume hood.
-
Polymerization: Allyl alcohol can polymerize exothermically. Ensure reagents are free of peroxides.
-
-
Benzene/Toluene: While Benzene is the historical azeotrope solvent, Toluene is the required substitute for modern safety standards (Class 2 solvent).
-
Waste Disposal: The aqueous layer from extractions will contain allyl alcohol residues and must be treated as hazardous organic waste, not general aqueous waste.
Reaction Thermodynamics & Causality
To achieve high yields at scale, we must manipulate the Fischer esterification equilibrium:
Why the Dean-Stark/PTSA Method?
-
Equilibrium Shift: The reaction is reversible with an equilibrium constant
. To drive completion, we must remove one product. The Dean-Stark trap continuously removes water via a Toluene-Water azeotrope (bp ~85°C). -
Crystallinity: The p-toluenesulfonate anion (
) is a large, flat, aromatic counterion that promotes -stacking, forcing the amino ester into a stable crystal lattice. This allows for purification by filtration rather than expensive chromatography. -
Suppression of Polymerization: The acidic environment (PTSA) protonates the amine, preventing the free amine from acting as a nucleophile or radical initiator that could trigger polymerization of the allyl double bond.
Protocol A: Large-Scale Synthesis of Allyl Glycinate p-Toluenesulfonate
Target Scale: 1.0 Mole (approx. 287g theoretical yield)
Materials Table
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Glycine | 75.07 | 1.0 | 75.1 g | Substrate |
| Allyl Alcohol | 58.08 | 5.0 | 290.4 g (~340 mL) | Reagent & Co-solvent |
| p-Toluenesulfonic Acid Monohydrate | 190.22 | 1.05 | 199.7 g | Catalyst & Salt Former |
| Toluene | 92.14 | N/A | 500 mL | Azeotropic Solvent |
| Diethyl Ether | 74.12 | N/A | 1.0 L | Wash Solvent |
Step-by-Step Procedure
1. System Assembly
-
Equip a 2L 3-neck round-bottom flask (RBF) with a heavy-duty magnetic stir bar (or overhead mechanical stirrer for >1kg scale).
-
Attach a Dean-Stark trap topped with a high-efficiency reflux condenser.
-
Connect the condenser to a nitrogen line (positive pressure).
2. Charge and Reflux
-
Add Glycine, PTSA monohydrate, and Allyl Alcohol to the flask.
-
Add Toluene. The mixture will be a slurry initially.
-
Heat the mixture to a vigorous reflux (Oil bath set to ~120-130°C).
-
Observation: The slurry will dissolve as the reaction proceeds and the salt forms. Water will begin to collect in the Dean-Stark trap.[1]
-
Duration: Reflux for 5–8 hours. Monitor the water collection. Theoretical water removal is ~18 mL (from reaction) + ~19 mL (from PTSA hydrate) = ~37 mL total.
-
Note: Stop when water accumulation ceases.
-
3. Isolation (Crystallization) [1]
-
Allow the reaction mixture to cool to room temperature naturally.
-
Critical Step: If the product does not precipitate spontaneously, add diethyl ether (200 mL) slowly to reduce the polarity of the solvent mixture.
-
Cool the flask to 0–4°C in an ice bath for 2 hours to maximize yield.
-
The product should appear as white, lustrous plates or needles.
4. Filtration and Washing
-
Filter the solids using a sintered glass funnel (medium porosity).
-
Wash the filter cake with cold diethyl ether (
) to remove excess allyl alcohol and toluene. -
Do NOT wash with water , as the salt is water-soluble.
5. Drying
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Yield Expectation: 85–95%.
-
Melting Point: 70–74°C (Lit. val. varies by crystal habit).
Protocol B: Thionyl Chloride Method (Alternative)
Use this method only if the Hydrochloride salt is specifically required or if PTSA is incompatible with downstream chemistry.
Mechanism:
Warning: This reaction generates
-
Chill: Place 300 mL (excess) Allyl Alcohol in a 1L RBF at -10°C (Salt/Ice bath).
-
Activation: Dropwise add Thionyl Chloride (1.1 eq) over 1 hour. Maintain temp < 0°C to prevent the conversion of allyl alcohol to allyl chloride.
-
Addition: Add Glycine (1.0 eq) in portions.
-
Reaction: Remove ice bath and stir at Room Temperature for 12 hours. Do not reflux.
-
Workup: Concentrate in vacuo. The product is often an oil. Crystallize by triturating with Ether/Hexane.
Visualization of Workflows
Figure 1: Reaction Workflow & Mechanism Logic
This diagram illustrates the cyclic nature of the Dean-Stark process and the critical decision points.
Caption: Figure 1.[3] The Dean-Stark azeotropic workflow ensures high yield by continuously removing water, driving the equilibrium toward ester formation.
Figure 2: Orthogonal Deprotection Pathway
Understanding the end-use helps in quality control. The allyl group is removed via Pd(0), distinct from acid/base labile groups.
Caption: Figure 2. The Pd(0) catalytic cycle allows for specific deprotection of the allyl ester without affecting Fmoc or Boc groups.
Quality Control & Analytical Standards
For drug development applications, the purity of the intermediate is paramount.
| Test | Method | Acceptance Criteria | Notes |
| Appearance | Visual | White to off-white crystalline solid | Yellowing indicates oxidation/polymerization. |
| Identity | 1H NMR (DMSO-d6) | Confirms Allyl peaks: ~5.9 ppm (m, 1H), ~5.3 ppm (d, 2H), ~4.6 ppm (d, 2H). | Check for Toluene residues (~2.3 ppm, 7.1 ppm). |
| Purity | HPLC (C18 Column) | > 98.0% Area | Mobile Phase: Acetonitrile/Water + 0.1% TFA. |
| Water Content | Karl Fischer | < 0.5% | Critical for peptide coupling efficiency. |
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][5] Chemical Reviews, 109(6), 2455-2504.
-
Waldmann, H., & Kunz, H. (1983). "Allyl Ester as a Carboxy Protecting Group Selectively Removable by Palladium-Catalyzed Allyl Transfer." Liebigs Annalen der Chemie. (Foundational work on Pd(0) deprotection).
-
Org. Synth. (1921). "Allyl Alcohol Synthesis and Properties." Organic Syntheses, Coll. Vol. 1, p.42. (For safety and handling data of allyl alcohol).
-
BenchChem. (2025).[1] "Technical Guide to Synthesis of Glycine Benzyl Ester Tosylate Salt." (Methodology adapted from benzyl ester protocols which are chemically analogous).
Sources
Application of allyl glycinate in the development of novel peptidomimetics
Technical Application Note & Protocol Guide
Abstract
This guide details the application of Allyl Glycinate (Glycine Allyl Ester, Gly-OAll) as a critical tool in the development of novel peptidomimetics. Unlike standard protecting groups, the allyl ester offers unique orthogonality to both Fmoc and Boc chemistries, enabling complex architectural syntheses such as head-to-tail cyclization, glycopeptide assembly, and multicomponent reaction (MCR) scaffolds. This document provides validated protocols for Palladium-catalyzed deprotection and Ugi-4CR workflows, specifically designed for high-fidelity drug discovery campaigns.
Strategic Rationale: Why Allyl Glycinate?
In the design of peptidomimetics, the "Allyl Strategy" provides a third dimension of orthogonality.[1] While standard Solid Phase Peptide Synthesis (SPPS) relies on acid/base lability (Fmoc/tBu), Allyl Glycinate introduces sensitivity to neutral, transition-metal-catalyzed conditions.
Core Advantages in Peptidomimetics
-
Orthogonality: The allyl ester is stable to TFA (used for Boc removal) and Piperidine (used for Fmoc removal). It is cleaved exclusively by Pd(0) catalysts.
-
Head-to-Tail Cyclization: It allows for the selective deprotection of the C-terminus while the peptide is still anchored to the resin (via side-chain anchoring) or in solution, facilitating the formation of cyclic constraints without disturbing side-chain protecting groups.
-
MCR Versatility: In Ugi and Passerini reactions, Allyl Glycinate acts as a bifunctional input, providing a convertible C-terminus for post-condensation modifications.
Module A: Orthogonal Deprotection & Cyclization
Application: Synthesis of cyclic peptidomimetics via Head-to-Tail cyclization.
Mechanism of Action
The cleavage of the allyl ester proceeds via a
Critical Insight: While morpholine is a common scavenger, this protocol utilizes Phenylsilane (PhSiH3) . Phenylsilane is superior for solid-phase applications as it avoids the risk of N-allylation of the peptide N-terminus, a known side reaction with amine-based scavengers like morpholine.
Validated Protocol: Pd(0)-Catalyzed Deprotection
Reagents:
Workflow:
-
Swelling: Swell the resin-bound peptide (0.1 mmol scale) in dry DCM for 20 minutes under Argon.
-
Catalyst Preparation: In a separate vial, dissolve
(0.1 eq, 11.5 mg) in 2 mL dry DCM.-
Note: The catalyst must be fresh and bright yellow. Brown/black catalyst indicates oxidation and will fail.
-
-
Scavenger Addition: Add Phenylsilane (10 eq, 123
L) to the resin suspension. -
Reaction: Add the catalyst solution to the resin.[2] Agitate gently (do not vortex vigorously) for 30 minutes at room temperature in the dark.
-
Repetition: Drain the solvent and repeat steps 2-4 once to ensure quantitative removal.
-
Washing (Crucial): Wash the resin efficiently to remove Palladium residues:
-
DCM (
min) -
0.5% Sodium Diethyldithiocarbamate in DMF (
min) — Chelates residual Pd (black precipitate may form). -
DMF (
min) -
DCM (
min)
-
Data Interpretation: Monitoring Deprotection
| Method | Observation | Success Criteria |
|---|---|---|
| MALDI-TOF | Mass Shift | Loss of 40 Da (Allyl group) |
| Kaiser Test | Color Change | Negative (No free amine generated yet) |
| HPLC | Retention Time | Shift to earlier RT (more polar acid formed) |
Visualization: The Orthogonal Strategy
Caption: Workflow for on-resin head-to-tail cyclization using Allyl Glycinate orthogonality.
Module B: Multicomponent Reactions (Ugi-4CR)
Application: Rapid generation of N-substituted glycine peptidomimetics (Peptoids).
In this application, Allyl Glycinate Hydrochloride is used as the Amine Component in the Ugi 4-Component Reaction. This creates a linear peptidomimetic backbone with a C-terminal allyl ester, ready for immediate post-MCR cyclization or modification.
Validated Protocol: Ugi-4CR Synthesis
Reagents:
-
Aldehyde (
-CHO) -
Allyl Glycinate Hydrochloride (
-Gly-OAll · HCl) -
Carboxylic Acid (
-COOH)[3] -
Isocyanide (
-NC) -
Methanol (MeOH) or Trifluoroethanol (TFE)
-
Triethylamine (
)
Step-by-Step Methodology:
-
Pre-formation of Imine:
-
Dissolve Allyl Glycinate HCl (1.0 mmol) and the Aldehyde (1.0 mmol) in MeOH (2 mL).
-
Add
(1.0 mmol) to neutralize the salt. -
Stir for 30 minutes at room temperature to form the imine in situ.
-
Expert Tip: Use TFE (Trifluoroethanol) instead of MeOH if the reaction is sluggish; the hydrogen-bonding capability of TFE accelerates the Ugi reaction.
-
-
Addition of Acid and Isocyanide:
-
Add the Carboxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol) sequentially.
-
-
Reaction: Stir for 24 hours at room temperature.
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Dissolve residue in Ethyl Acetate and wash with 1N HCl, Saturated
, and Brine.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Post-MCR Utility
The resulting Ugi product contains the Allyl Ester . This can be immediately subjected to the Module A deprotection protocol to liberate the C-terminus for secondary cyclization (Ugi-Deprotection-Cyclization or UDC strategy).
Visualization: Ugi-4CR Pathway
Caption: Generation of peptidomimetic scaffolds via Ugi-4CR using Allyl Glycinate.
Troubleshooting & Quality Control
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Oxidized Pd catalyst | Use fresh Pd(PPh3)4 (Must be yellow). Store under Argon. |
| N-terminal Allylation | Wrong scavenger | Switch from Morpholine/DEA to Phenylsilane . |
| Precipitate on Resin | Palladium aggregation | Wash with 0.5% Na-Diethyldithiocarbamate (DDC) in DMF. |
| Slow Ugi Reaction | Steric hindrance | Switch solvent to TFE (Trifluoroethanol) to accelerate kinetics. |
Analytical Verification
-
1H NMR (CDCl3): The allyl ester is distinct. Look for the multiplet at
5.9 (CH) and two doublets/multiplets at 5.2-5.3 ( ). Disappearance of these signals confirms deprotection. -
LC-MS: Standard acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid) are compatible. Allyl glycinate derivatives are stable during LC-MS analysis.
References
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. Link
-
Kates, S. A., & Albericio, F. (Eds.).[4] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[4] (Definitive guide on Pd-catalyzed deprotection on resin). Link
- Thayer, D. A., et al. (2010). Polymer-supported reagents for the Ugi reaction. Journal of Organic Chemistry.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Review of Orthogonality including Alloc/Allyl). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Allyl Deprotection
Topic: Troubleshooting Incomplete Deprotection of the Allyl Group Audience: Researchers, Medicinal Chemists, and Process Development Scientists Role: Senior Application Scientist
Core Directive & Executive Summary
The allyl group (and its carbamate variant, Alloc) is a "gold standard" protecting group due to its orthogonality to both acids (Boc) and bases (Fmoc).[1] However, its removal relies on a transition-metal-catalyzed cycle that is notoriously sensitive to experimental variables.
The Central Dogma of Allyl Deprotection: Success depends on the Kinetic Balance between the Oxidative Addition of Pd(0) to the substrate and the Nucleophilic Attack by the scavenger. If the reaction stalls, this cycle has been interrupted—usually by catalyst deactivation (oxidation/aggregation) or scavenger mismatch.
This guide moves beyond "add more catalyst" and diagnoses the root cause of failure.
The Mechanism: Visualizing the Failure Points
To troubleshoot, you must visualize where the cycle breaks.
Figure 1: The Palladium Catalytic Cycle & Failure Modes
Caption: The catalytic cycle. Stalling typically occurs at the π-Allyl complex stage if the scavenger is too weak, leading to catalyst aggregation (Pd Black).
Troubleshooting Guide (Q&A Format)
Category 1: The Reaction Stalls (Incomplete Conversion)
Q: The reaction proceeded to 50% conversion rapidly but has now completely stopped. Adding more scavenger didn't help. Why?
Diagnosis: Catalyst Death (Ligand Dissociation). You are likely observing "The Black Death"—the formation of colloidal palladium (Pd black). Pd(PPh3)4 is unstable in solution without excess phosphine. Once the phosphine dissociates and oxidizes, the Pd(0) atoms aggregate into inactive clusters.
-
The Fix:
-
Check the Color: If the solution turned from bright yellow/orange to clear with a black precipitate, your catalyst is dead.
-
Resuscitation: You cannot revive aggregated Pd. Filter the mixture to remove the black solid (which can catalyze side reactions like isomerization) and add a fresh aliquot of catalyst.
-
Prevention: Add 1–2 equivalents of free ligand (e.g., Triphenylphosphine) relative to the Pd catalyst at the start. This shifts the equilibrium back toward the active monomeric species [1].
-
Q: I am using the standard Pd(PPh3)4 + Morpholine conditions, but my substrate is decomposing. What is happening?
Diagnosis: Basicity-Induced Degradation. Morpholine is a secondary amine and is moderately basic. If your substrate contains base-sensitive moieties (e.g., Fmoc groups, activated esters, or epimerizable centers), morpholine will cause side reactions.
-
The Fix: Switch to a Neutral/Acidic Scavenger .
-
N,N'-Dimethylbarbituric Acid (NDMBA): This is the gold standard for sensitive substrates. It acts as a soft carbon nucleophile and is non-basic [2].
-
Phenylsilane (PhSiH3): Excellent for solid-phase synthesis or very sensitive substrates. It works via a hydride transfer mechanism and produces neutral byproducts [3].
-
Category 2: Scavenger Selection & Kinetics
Q: How do I choose the right scavenger? Is there a hierarchy?
Answer: Yes. The choice depends on the "Hard/Soft" nature of the nucleophile and the pKa of your substrate.
Table 1: Scavenger Selection Matrix
| Scavenger | Type | Reactivity | Best For | Potential Issues |
| Morpholine / Pyrrolidine | N-Nucleophile (Hard/Basic) | Fast | Robust substrates; Simple allyl esters | Can cleave Fmoc; Causes epimerization. |
| NDMBA | C-Nucleophile (Soft/Neutral) | Fast | Base-sensitive molecules; Complex natural products | Harder to remove excess scavenger during workup. |
| Phenylsilane | Hydride Source (Soft) | Very Fast | Peptides (SPPS); Alloc groups | Requires strictly anhydrous conditions; Gas evolution. |
| Dimedone | C-Nucleophile (Soft) | Moderate | Substrates requiring mild conditions | Slower kinetics than NDMBA. |
Q: I see the formation of a propyl group (reduction) instead of deprotection. Why?
Diagnosis: Over-reduction. If you are using a hydride source like Phenylsilane or Tributyltin hydride, and the catalytic cycle is too slow (or you have excess hydride), the allyl group can be hydrogenated to a propyl group rather than cleaved.
-
The Fix: Switch to a carbon nucleophile (NDMBA or Dimedone). These cannot reduce the double bond; they can only accept the allyl fragment via nucleophilic attack.
Category 3: Isolation & Purification
Q: The reaction worked, but I cannot remove the residual Palladium. My product is dark.
Diagnosis: Heavy Metal Contamination. Standard silica chromatography often fails to remove trace Pd-phosphine complexes, which "streak" through columns.
-
The Fix: Implement a Chelation Wash before chromatography.
-
Dithiocarbamate Method: Treat the organic phase with sodium diethyldithiocarbamate (aqueous). This forms a highly stable, insoluble Pd-sulfur complex that precipitates out or stays in the aqueous layer.
-
TMT Scavengers: Use Trithiocyanuric acid (TMT) resins or functionalized silica (e.g., SiliaMetS® Thiol) to bind Pd selectively [4].
-
Validated Experimental Protocols
Protocol A: The "Universal" Mild Deprotection (NDMBA Method)
Best for: Complex molecules, base-sensitive substrates, and late-stage functionalization.
Reagents:
-
Pd(PPh3)4 (Tetrakis): 0.05 equiv (5 mol%)
-
NDMBA (N,N'-dimethylbarbituric acid): 3.0 equiv
-
Solvent: DCM or DCM/MeOH (10:1) – Note: MeOH accelerates the reaction.
Step-by-Step:
-
Degas: Dissolve substrate and NDMBA in DCM. Sparge with Argon for 5 minutes. Oxygen kills Pd(0).
-
Catalyst Addition: Add Pd(PPh3)4 quickly as a solid or as a fresh stock solution. The solution should be yellow.
-
Reaction: Stir at 25°C under Argon. Monitor by TLC/LCMS.
-
Checkpoint: If solution turns black within 10 mins, add PPh3 (10 mol%).
-
-
Workup: Evaporate solvent. Redissolve in DCM and wash with saturated NaHCO3 (removes excess NDMBA) and 10% NaHSO4 (if product is stable to mild acid).
-
Pd Removal: Stir crude organic layer with 5 wt% SiliaMetS® Thiol or activated carbon for 30 mins before filtration.
Protocol B: Rapid Peptide/Solid-Phase Deprotection (Phenylsilane Method)
Best for: Alloc deprotection on resin (SPPS).
Reagents:
-
Pd(PPh3)4: 0.10 equiv[1]
-
Phenylsilane (PhSiH3): 10–20 equiv
-
Solvent: Dry DCM
Step-by-Step:
-
Swell: Swell resin in DCM for 15 mins.
-
Cocktail Prep: Dissolve Pd(PPh3)4 and PhSiH3 in DCM. (Do not premix for >5 mins before adding to resin).
-
Incubate: Add to resin. Shake for 20 mins.
-
Repeat: Drain and repeat the treatment with fresh cocktail. Two short cycles are better than one long cycle to prevent catalyst aggregation on the resin beads.
-
Wash: Wash resin with DCM (x3), DMF (x3), and 0.5% sodium diethyldithiocarbamate in DMF (x2) to remove Pd.
Logic Map: The Troubleshooting Decision Tree
Use this flow to diagnose issues in real-time.
Figure 2: Diagnostic Flowchart
Caption: Decision tree for diagnosing incomplete deprotection. Color change is the primary indicator of catalyst health.
References
-
Vutukuri, D. R., et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis."[2] Journal of Organic Chemistry, 2003.[2][3]
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004.
-
Thieriet, N., et al. "Alloc Protecting Group Removal Protocol." Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
Biotage Application Note. "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Biotage Blog, 2023.
Sources
Identifying and minimizing side reactions with allyl glycinate
Welcome to the Allyl Glycinate Technical Support Hub. Ticket ID: AG-SIDE-RXN-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Identifying and Minimizing Side Reactions in Allyl Glycinate Workflows
Executive Summary
Allyl glycinate (Gly-OAll) is a versatile building block, serving as a masked carboxylate in peptide synthesis and a monomer in functional polymer design. However, its unique structure—a sterically unhindered glycine core coupled with a reactive allyl ester—predisposes it to three specific failure modes: Diketopiperazine (DKP) formation , Allyl cation scrambling , and Spontaneous polymerization .
This guide provides the causality-based protocols required to neutralize these threats.
Module 1: Critical Side Reaction – Diketopiperazine (DKP) Formation
The Issue: Researchers frequently report low yields or "missing" product peaks during the deprotection of dipeptides containing C-terminal Allyl Glycinate. The culprit is rarely the deprotection reagent itself, but rather the spontaneous cyclization of the dipeptide into a 2,5-diketopiperazine (DKP).
Mechanism: Glycine is the only achiral, sterically unhindered amino acid. When Allyl Glycinate is the C-terminal residue of a dipeptide (e.g., H-AA-Gly-OAll) and the N-terminal amine is deprotected (or free), the amine nucleophilically attacks the C-terminal ester carbonyl. This releases allyl alcohol and forms a stable 6-membered lactam ring (DKP).
Visualizing the Failure Mode:
Figure 1: The spontaneous cyclization pathway of Allyl Glycinate dipeptides.[1] Note that Glycine's lack of steric bulk accelerates this reaction 10-100x compared to other amino acids.
Troubleshooting & Prevention Protocol:
| Variable | Recommendation | Scientific Rationale |
| Sequence Position | Avoid H-AA-Gly-OAll as a stopping point. | DKP formation is time-dependent. If you must pause, keep the N-terminus protected (e.g., Fmoc/Boc). |
| Coupling Strategy | Use in-situ neutralization or rapid coupling. | Minimizing the time the N-terminal amine exists in a free, basic state reduces the window for nucleophilic attack. |
| Resin Type (SPPS) | Use Trityl linkers or 2-CTC if Gly-OAll is the first residue. | Steric bulk of the linker can sometimes retard the back-biting necessary for cyclization, though solution phase is riskier. |
| Base Choice | Avoid excess DIEA/Piperidine. | High pH deprotonates the amine, increasing its nucleophilicity and the rate of cyclization. |
Module 2: Deprotection Failures – The Tsuji-Trost Reaction
The Issue: Removing the allyl group (Alloc/Allyl ester deprotection) typically uses Pd(PPh3)4.[2] Users often report allylation of nucleophilic side chains (Scrambling) or incomplete deprotection .
The Causality:
The reaction generates a
Visualizing the Scavenging Workflow:
Figure 2: The critical role of scavengers in Allyl deprotection. Without a scavenger, the Pd-Allyl complex attacks the peptide itself.
Optimized Deprotection Protocol:
-
Catalyst: Pd(PPh3)4 (0.1 equiv). Note: Must be bright yellow. If orange/brown, it is oxidized and inactive.
-
Scavenger: Phenylsilane (PhSiH3, 10-20 equiv) OR Morpholine.
-
Why PhSiH3? It is a hydride donor that reduces the allyl group to propene gas, which bubbles out of solution, driving the reaction to completion by entropy.
-
Why Morpholine? Good for solution phase, but forms a non-volatile byproduct.
-
-
Solvent: Dry DCM or THF. Oxygen must be excluded (Argon sparge).
FAQ: Why do I see a "Propenyl" peak in NMR?
-
Diagnosis: Isomerization. The allyl double bond migrated to form an enol ether (Propenyl ester).
-
Cause: This occurs if the Pd catalyst is "poisoned" or if Ruthenium/Rhodium contaminants are present. Propenyl esters are acid-labile but stable to Pd(0), leading to "stuck" deprotections.
-
Fix: Ensure high-quality Pd(0) and strict oxygen-free conditions.
Module 3: Storage & Handling (Polymerization)
The Issue: Allyl glycinate monomer turns into a viscous gel or insoluble solid during storage.
The Causality:
The allyl group (
Storage Protocol:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon/Nitrogen.
-
Inhibitors: Commercial preparations may contain MEHQ (hydroquinone monomethyl ether). If you distill the monomer, you remove this inhibitor, making it highly unstable. Re-add 100-200 ppm MEHQ if storing purified monomer.
Module 4: Analytical Troubleshooting
How to Identify Side Products:
| Observation | Likely Issue | Confirmation Test |
| LCMS: [M-18] peak | DKP Formation | The mass corresponds to the loss of water (if from linear) or loss of Allyl Alcohol (mass shift depends on protecting group status). Check for lack of ninhydrin reaction (DKP has no free amine). |
| NMR: New multiplet ~6.0 ppm | Polymerization | Broadening of allyl peaks indicates oligomer formation. Sharp doublets becoming broad mounds is the key sign. |
| NMR: Methyl doublet ~1.7 ppm | Isomerization | Appearance of a methyl group doublet ( |
| Low Yield (Deprotection) | Scavenger Failure | Check for allylated side products. If Tryptophan is present, look for +40 Da mass shifts (Allyl group addition). |
References
-
Golebiowski, A., et al. (1994). "Solid-Supported Synthesis of Diketopiperazines via the Cyclization-Cleavage Strategy." The Journal of Organic Chemistry. Link
-
Kates, S. A., et al. (1993). "Automated Allyl Chemistry for Solid-Phase Peptide Synthesis." Analytical Biochemistry. Link
-
Thayer, D. A., et al. (2010). "Polymer-Based Methods for the Removal of Allyl Protecting Groups." Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews. Link
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Text for Deprotection Mechanisms).
Sources
Technical Support Center: Optimizing Palladium-Catalyzed Allyl Deprotection
Status: Operational Topic: Allyl/Alloc Cleavage (Tsuji-Trost Reaction) Audience: Synthetic Chemists, Peptide Scientists, Process Development[1]
Core Directive: The Mechanistic Reality
Allyl deprotection is not merely a "washing step"; it is a delicate catalytic cycle governed by the Tsuji-Trost mechanism . Success depends on maintaining the active Pd(0) species and efficiently trapping the generated
Most failures stem from three root causes:
-
Oxidative Death: Pd(0) oxidizes to inactive Pd(II) oxides upon air exposure.
-
Scavenger Mismatch: The allyl cation is not trapped fast enough, leading to back-alkylation of your substrate.[1]
-
Catalyst Poisoning: Sulfur or free amines coordinate irreversibly to the metal center.
Diagnostic Workflow: Why Did My Reaction Fail?
Before adding more catalyst, use this diagnostic flow to identify the specific failure mode.[1]
Caption: Diagnostic logic tree for identifying Pd-catalyzed deprotection failure modes based on visual cues and reaction kinetics.
Critical Parameters & Optimization (Q&A)
Category 1: Catalyst Selection & Handling
Q: My Pd(PPh3)4 turns black immediately upon addition. Is it dead? A: Yes, "Pd black" indicates the formation of bulk palladium metal, which is catalytically inactive for this cycle. This is caused by ligand dissociation followed by aggregation.
-
The Fix: Always store Pd(PPh
) under Argon in the freezer. If the solid is grey/black rather than bright yellow, recrystallize it or buy fresh. -
Pro Tip: Add 2-5 equivalents of free Triphenylphosphine (PPh
) to your reaction mixture. This shifts the equilibrium back toward the active ligated species PdL , preventing aggregation [1].
Q: Can I use Pd(OAc)2 instead of Pd(PPh3)4? A: Yes, and it is often more robust. Generating the catalyst in situ avoids the shelf-life instability of Pd(0) tetrakis.
-
Protocol: Mix Pd(OAc)
(1 equiv) with PPhngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (4-5 equiv) in the solvent and stir for 15 mins under Argon until the solution turns bright yellow (formation of Pd(0)). Then add your substrate and scavenger.
Category 2: Scavenger Efficiency (The "Trap")
Q: I see the Alloc group removed, but I have a new impurity +40 Da (Allyl). Why?
A: You are suffering from Allyl Back-Alkylation . The deprotection generates a reactive
Selection Guide: Scavenger Performance Matrix
| Scavenger | Type | Efficiency | Best Use Case | Risk Profile |
| PhSiH | Hydride Donor | High | Solid Phase (SPPS), general use. | Can generate silyl byproducts; sometimes slow with sterically hindered substrates [2]. |
| Me | Hydride Donor | Very High | Secondary amines , sensitive substrates. | Reduces risk of back-alkylation to near zero.[3] Superior to silanes for amines [3]. |
| NDMBA | Nucleophile | High | Solution phase, mild conditions. | Requires removal of the alkylated barbiturate byproduct during workup. |
| Morpholine | Nucleophile | Moderate | Simple substrates. | High Risk: Reversible reaction. Often leads to incomplete conversion or back-alkylation [3]. |
| Dimedone | Nucleophile | Moderate | Fluorescent labeling applications. | Can be hard to separate from product. |
Recommendation: For high-value or resin-bound substrates, Dimethylamine-borane (Me
Category 3: Solvents & Additives
Q: Why do some protocols add Acetic Acid (AcOH) and NMM?
A: This buffer system (CHCl
-
Protonation: It ensures the leaving group (carbamate/carbonate) is protonated to facilitate decarboxylation.
-
Stabilization: It prevents the amine product from poisoning the catalyst by keeping it partially protonated, while NMM (N-methylmorpholine) acts as a non-nucleophilic base buffer.
Troubleshooting Specific Scenarios
Scenario A: "The Reaction Stalls at 50% Conversion"
Diagnosis: Catalyst death or Poisoning.
-
Mechanism: Sulfur atoms (Met, Cys) or free amines in your substrate may have coordinated to the Pd, shutting down the cycle.[1]
-
Solution:
-
Degas vigorously: Oxygen accelerates this death. Sparge solvents with Argon for 20 mins.
-
Reload: Add a second fresh batch of catalyst (0.1–0.2 equiv) after 2 hours.
-
Wash (Solid Phase): If on resin, wash with 0.02 M sodium diethyldithiocarbamate (DEDT) in DMF to strip poisoned Pd, then restart with fresh catalyst [4].[1]
-
Scenario B: "I cannot remove the Palladium from my product."
Diagnosis: Pd leaching.
-
Solution: Do not rely on silica columns alone.
Standard Operating Procedure (SOP): Air-Sensitive Alloc Removal
Objective: Removal of Alloc/Allyl ester on Solid Phase (Resin).
Reagents: Pd(PPh
-
Preparation:
-
Weigh Pd(PPh
)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (0.1 – 0.2 equiv relative to loading) in a glovebox or minimal-light environment. -
Prepare solvent: Dry DCM (ensure it is strictly anhydrous; water inhibits the hydride transfer).
-
-
Activation:
-
Reaction:
-
Cycle 2 (Mandatory):
-
Drain and repeat the process with fresh catalyst/silane solution. Two short cycles (30 min) are superior to one long cycle (2 hr) due to catalyst half-life.
-
-
Washing:
-
Wash resin with DCM (x3), DMF (x3), and 0.5% Sodium Diethyldithiocarbamate in DMF (x2) to remove Pd traces.[1]
-
References
-
Tsuji, J. (1986). Palladium Reagents and Catalysts. Wiley. (Foundational text on Ligand/Pd equilibrium).
-
Grieco, P., et al. (2001).[5] "Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy." Journal of Peptide Research, 57(3), 250-256.[5]
-
Gomez-Martinez, P., et al. (2018). "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal." Organic Letters, 20(20), 6332–6335.[7] (Comparison of scavengers: Borane vs Silane).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8] Chemical Reviews, 109(6), 2455–2504.[1]
Sources
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Allyl Ethers [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Methods for removing residual palladium from the reaction mixture
Topic: Methods for removing residual palladium from the reaction mixture Audience: Researchers, Process Chemists, and Drug Development Scientists Status: [ONLINE] [1][2]
Triage: Select Your Decontamination Strategy
Before initiating a protocol, you must characterize the nature of your palladium impurity.[2] Palladium exists in reaction mixtures in two primary states: Homogeneous (soluble Pd(II)/Pd(0) complexes) or Heterogeneous (insoluble Pd(0) black/colloids).
Use this decision matrix to select the correct module:
Caption: Logic flow for selecting the appropriate palladium removal technique based on impurity state and product chemistry.
Module 1: Activated Carbon (The Workhorse)
Context: Activated carbon is the most common "first-pass" method due to its low cost and ability to adsorb both soluble complexes and colloidal palladium. However, its efficacy is highly dependent on the specific surface area and pore size distribution of the carbon source.
Standard Operating Procedure (SOP-AC-01)
-
Dissolution: Dissolve the crude reaction mixture in a solvent that solubilizes the product but allows carbon dispersion (e.g., THF, Ethanol, Toluene).[2] Avoid viscous solvents like DMSO if possible.[2]
-
Loading: Add Activated Carbon (e.g., Darco KB-B or Norit) at a ratio of 5–20 wt% relative to the theoretical yield of the product.[2]
-
Note: For high Pd loads (>1000 ppm), increase to 50 wt%.[2]
-
-
Thermal Cycle: Heat the mixture to 50–60°C for 1–4 hours .
-
Causality: Heat increases the kinetic rate of adsorption and reduces viscosity, allowing Pd to penetrate deeper into carbon micropores.[2]
-
-
Filtration: Cool to room temperature. Filter the suspension through a pad of Celite (diatomaceous earth) to remove the fine carbon particles.
-
Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.[1]
-
Validation: Check filtrate color. A transition from dark/orange to pale yellow/colorless suggests success.[2] Confirm with ICP-MS.
Troubleshooting & FAQs
Q: I treated my sample with carbon, but the Pd levels are still >500 ppm. Why? A: You likely have strong ligand competition .[2] If your reaction used high-affinity ligands (e.g., phosphines like dppf or Xantphos), they bind Pd tighter than the carbon surface.[2]
-
Fix: Add a "displacement agent" or switch to Module 2 (Scavengers) which have higher binding constants than standard phosphines.
Q: My product yield dropped significantly after carbon treatment. A: Non-specific binding is occurring. Your product is likely flat/aromatic and is "pi-stacking" with the graphitic sheets of the carbon.
-
Fix: Switch to a Silica-based scavenger (Module 2), which has a neutral backbone and only binds metals.
Module 2: Functionalized Silica Scavengers (The Precision Tool)
Context: When carbon fails or reduces yield, functionalized silica (e.g., Si-Thiol, Si-DMT) is the industry standard.[2] These are chemically grafted ligands that chelate Pd selectively.[2]
Protocol: The "Scavenger Screening" Workflow
Do not guess which scavenger works. Perform a parallel screen using this self-validating workflow.
Caption: Parallel screening workflow to identify the optimal functionalized silica for specific reaction matrices.
-
Calculation: Assume 100% of the catalyst remains. Calculate the moles of Pd.
-
Stoichiometry: Add 4 equivalents of scavenger relative to the Pd content (not the product).
-
Candidates to Screen:
-
Si-Thiol (Mercaptopropyl): Best general-purpose scavenger.[2]
-
Si-DMT (Dimercaptotriazine): Best for Pd(0) and high-affinity complexes.
-
Si-TAAc (Triamine): Use if your product contains sulfur (avoids scavenging the product).
-
-
Execution: Agitate (do not use magnetic stir bars which grind the silica) for 4 hours at 50°C. Filter and analyze.
Troubleshooting & FAQs
Q: The scavenger worked in the small screen but failed at scale (1 kg). A: This is often a mixing issue . Silica scavengers require good suspension dynamics.[2] In large reactors, silica can settle at the bottom.[2]
-
Fix: Ensure overhead stirring creates a vortex that suspends the solids.[2] Alternatively, use a fixed-bed cartridge system (flow chemistry) to force contact.[2]
Q: Can I use silica scavengers in aqueous conditions? A: Yes, but pH matters .
-
Mechanism: Most scavengers (like Thiols) work best when the metal is not competing with protons. Ensure pH is >4 . At very low pH, the scavenging sites may be protonated and inactive.[2]
Module 3: TMT (Trimercaptotriazine) Precipitation
Context: TMT is a specific chemical agent (often used as the sodium salt, TMT-Na3) that forms a highly insoluble complex with Palladium.[2] It is ideal for removing massive amounts of Pd (>1000 ppm) early in the process.
Protocol (Precipitation)
-
Preparation: Prepare a 15% aqueous solution of TMT-Na3 .
-
Addition: Add the TMT solution to your organic reaction mixture.
-
Note: TMT is water-soluble; the Pd-TMT complex is insoluble in both water and organic solvents.
-
-
Precipitation: Stir vigorously for 30–60 minutes. You should observe a flocculent precipitate forming.[2]
-
Filtration: Filter through Celite. The Pd-TMT complex will remain on the filter.
-
Phase Separation: If a biphasic mixture was created, separate the organic layer containing your product.[2]
Troubleshooting & FAQs
Q: I added TMT, but no precipitate formed. A: The Pd might be too tightly bound to your phosphine ligands.[2]
-
Fix: Heat the mixture to 60°C to facilitate ligand exchange. TMT is thermodynamically favored, but the exchange can be kinetically slow at room temperature.[2]
Comparative Data: Method Selection Guide
| Method | Cost | Selectivity | Product Loss Risk | Best For |
| Activated Carbon | Low | Low | High (Pi-stacking) | Initial cleanup, Colloidal Pd |
| Si-Thiol / Si-DMT | High | High | Low | High-value APIs, Late-stage synthesis |
| TMT Precipitation | Medium | Very High | Low | Large scale, High ppm loads |
| Crystallization | Low | Low | Medium | Final polishing step |
Regulatory Corner: ICH Q3D Compliance
Drug developers must adhere to ICH Q3D (R2) guidelines. Palladium is a Class 2B impurity (toxicity depends on route of administration).[2][3]
Current Limits (Permitted Daily Exposure - PDE):
Calculation for PPM Limit:
Example: If the max daily dose of your drug is 1g and it is an oral drug:
References
-
Garrett, C. E., & Prasad, K. (2004).[2][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[5][6] Advanced Synthesis & Catalysis.[2][5]
-
ICH. (2022).[5] ICH Guideline Q3D (R2) on Elemental Impurities.[3][7] European Medicines Agency.[2][8]
-
SiliCycle. (2023). SiliaMetS Metal Scavengers Selection Guide.
-
Ishihara, K., et al. (2000).[2][9] Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine.[9][10][11] Chemistry Letters.[2][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. database.ich.org [database.ich.org]
- 8. biotage.com [biotage.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Preventing Racemization of Allyl Glycinate Derivatives
Topic: Strategies to Prevent Racemization of Allyl
Technical Brief: The "Allyl Glycinate" Challenge
Expert Insight: While unsubstituted allyl glycinate (Glycine allyl ester) is achiral, the term is frequently used in industry to refer to the broader class of Allyl
Racemization occurs primarily through two mechanisms:
-
Base-Catalyzed Enolization: Common during coupling reactions or basic workups.
-
Oxazolone Formation: Occurs during activation of the carboxyl group in peptide synthesis.
-
Pd-Mediated
-Allyl Equilibration: During deprotection, if the scavenger is insufficient or basic, the intermediate can racemize.
This guide provides field-proven strategies to maintain optical purity during the synthesis, handling, and deprotection of these sensitive intermediates.
Troubleshooting Guide (Q&A)
Q1: I observe a loss of ee during the esterification of my N-protected amino acid with allyl alcohol. What is happening?
Diagnosis: You are likely using a method that involves strong acid catalysis with heat (Fisher esterification) or a coupling reagent with an unbuffered base.
Root Cause: High temperatures and strong acids/bases promote the reversible deprotonation of the
-
Recommended: Use alkylation of the carboxylate salt with allyl bromide in DMF at room temperature, or use a mild coupling reagent like EDC/DMAP (catalytic) at 0°C.
-
See Protocol A below.
Q2: During Pd(0)-catalyzed deprotection, my product racemizes. I am using Morpholine as a scavenger.
Diagnosis: Morpholine is a secondary amine and acts as a base. If the deprotection is slow, the basic environment facilitates proton exchange at the
-
Recommended: Use Phenylsilane (PhSiH
) or Meldrum's Acid with Pd(PPh ) . These scavengers trap the -allyl complex under neutral conditions, preventing base-mediated racemization. -
See Protocol B below.
Q3: My allyl ester racemizes during peptide coupling (Amide bond formation).
Diagnosis: You are likely using a "slow" coupling reagent or pre-activating the amino acid for too long in the presence of a tertiary base (e.g., DIPEA, NMM). Root Cause: Slow coupling allows time for oxazolone (azlactone) formation. The oxazolone intermediate is highly prone to racemization via enolization. Solution:
-
Use "Fast" Coupling Agents: Switch to HATU or COMU, which accelerate the coupling rate, outcompeting the racemization pathway.
-
Add Additives: Always use HOAt or Oxyma Pure to suppress oxazolone formation.
-
Base Management: Use the weak base Collidine (TMP) instead of DIPEA, or add the base after the coupling reagent is mixed with the acid.
Visualizing the Racemization Threat
The following diagram illustrates the mechanistic pathways leading to racemization and the intervention points.
Figure 1: Mechanistic pathways of racemization (Red) and strategic intervention points (Green).
Validated Experimental Protocols
Protocol A: Racemization-Free Synthesis of Allyl Phenylglycinate
Use this method for highly sensitive amino acids (e.g., Phenylglycine, Cysteine).
| Parameter | Specification |
| Reagents | N-Boc-L-Phenylglycine (1.0 eq), Allyl Bromide (1.2 eq), Cs |
| Solvent | DMF (Anhydrous) |
| Temperature | 25°C (Strictly controlled) |
| Time | 2–4 Hours |
Step-by-Step:
-
Dissolve N-Boc-L-Phenylglycine in anhydrous DMF (0.2 M concentration).
-
Add Cesium Carbonate (Cs
CO ). Note: Cs CO is milder and more soluble than K CO , promoting faster reaction at lower temperatures. -
Add Allyl Bromide dropwise over 10 minutes.
-
Stir at 25°C. Monitor by TLC/LCMS.
-
Workup: Pour into water/ice mixture. Extract with EtOAc.[1] Wash organic layer with 5% Citric Acid (to neutralize any residual base immediately), then Brine. Dry over Na
SO . -
Validation: Check optical rotation or Chiral HPLC.
Protocol B: Neutral Pd-Catalyzed Deprotection (Alloc/Allyl Ester Cleavage)
Standard morpholine conditions often lead to racemization. This protocol uses Phenylsilane as a neutral hydride donor.
| Parameter | Specification |
| Catalyst | Pd(PPh |
| Scavenger | Phenylsilane (PhSiH |
| Solvent | DCM or THF (Degassed) |
| Atmosphere | Argon/Nitrogen |
Step-by-Step:
-
Dissolve the Allyl Ester substrate in anhydrous DCM (0.1 M).
-
Degas the solution by bubbling Argon for 5 minutes. Oxygen poisons the catalyst, leading to stalled reactions and longer exposure times.
-
Add Phenylsilane (2.0 eq).
-
Add Pd(PPh
) (0.01 eq). -
Stir at room temperature. Reaction is typically complete in <30 mins.
-
Mechanism: The Pd(0) cleaves the allyl ester to form a
-allyl Pd complex. Phenylsilane rapidly reduces this complex, regenerating Pd(0) and releasing propene gas, without generating any basic byproducts.
Decision Matrix: Selecting the Right Conditions
Use this logic flow to determine the safest workflow for your specific substrate.
Figure 2: Decision matrix for selecting synthesis and deprotection conditions based on racemization risk.
References
-
Racemization of Amino Acid Esters
-
Minimizing Racemization in Activated Esters
-
Neutral Deprotection Strategies
- Title: Open-Flask Protocol for the Removal of Alloc Carbam
- Source: N
-
URL:[Link]
-
Microwave-Assisted Deprotection
-
General Allyl Cleavage Mechanisms
Sources
- 1. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 2. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. Allyl Ethers [organic-chemistry.org]
Technical Support Center: Allyl Glycinate & Allyl-Protected Intermediates
Subject: Troubleshooting Solubility, Aggregation, and Deprotection of Allyl-Protected Species Support Level: Tier 3 (Senior Application Scientist) Last Updated: January 2026
Introduction: The Solubility Paradox
Allyl glycinate (H-Gly-OAll) and its downstream peptide intermediates present a unique solubility paradox. The starting material (usually a hydrochloride salt) is highly polar and hydrophilic, while the target protected peptides often become hydrophobic or prone to beta-sheet aggregation. Furthermore, the mandatory deprotection step involves Palladium(0) catalysts, which thrive in non-polar solvents (DCM), creating a phase mismatch with polar peptide substrates.
This guide provides field-proven protocols to navigate these three solubility distinct phases: Reagent Preparation , Coupling/Synthesis , and Pd-Catalyzed Deprotection .
Module 1: Starting Material Handling (Reagent Preparation)
User Issue: "My H-Gly-OAll·HCl salt won't dissolve in Dichloromethane (DCM) for the coupling reaction."
Technical Diagnosis
Allyl glycinate is commercially supplied as a Hydrochloride (HCl) salt to ensure stability. The free amine is prone to diketopiperazine formation (dimerization) and hydrolysis. The HCl salt is an ionic lattice, soluble in water/methanol but virtually insoluble in non-polar organic solvents like DCM or THF used for coupling.
Troubleshooting Protocol: The "In-Situ" Neutralization
Do not attempt to convert to the free base in a separate step (high risk of polymerization). Instead, release the free amine in situ.
Step-by-Step Workflow:
-
Suspension: Suspend the H-Gly-OAll·HCl in the reaction solvent (DCM or DMF). It will look cloudy.
-
Base Addition: Add 1.0 equivalent of a tertiary non-nucleophilic base (DIEA or NMM).
-
Solubilization: The solution should clear within 5–10 minutes as the free amine is liberated and the resulting DIEA·HCl salt remains soluble (in DMF) or forms a fine, manageable precipitate (in DCM).
-
Immediate Coupling: Add the activated carboxylic acid component immediately.
Pro-Tip: Switch Counterions
If high concentration in DCM is required (e.g., for convergent synthesis), switch from HCl salt to p-Toluenesulfonate (Tosylate) salt .
-
Why? The tosylate anion is lipophilic. H-Gly-OAll·pTsOH has significantly higher solubility in organic solvents (DCM, Chloroform) than the HCl analog.
| Salt Form | Water Solubility | DCM Solubility | DMF Solubility | Recommended Use |
| Hydrochloride (HCl) | High | Negligible | Moderate | Standard SPPS, Aqueous workups |
| Tosylate (pTsOH) | Moderate | Good | High | Solution-phase synthesis in DCM |
Module 2: Peptide Aggregation & Intermediate Solubility
User Issue: "During synthesis, my allyl-protected intermediate precipitated as a gel, and the coupling failed."
Technical Diagnosis
Glycine residues are flexible, but when allyl-protected intermediates elongate, they often form intermolecular hydrogen bonds (beta-sheets), leading to "gelation" or aggregation. This is not a simple solubility issue; it is a secondary structure issue.
Troubleshooting Protocol: The "Magic Solvent" Matrix
Standard solvents (DCM) promote aggregation. You must disrupt hydrogen bonding.
Solvent System Decision Tree:
Figure 1: Solvent selection strategy based on intermediate complexity and aggregation risk.
Key Recommendations:
-
Chaotropic Salts: Add 0.8 M LiCl or KSCN to the DMF. These salts disrupt hydrogen bonds, turning the "gel" back into a flowable solution.
-
Pseudoproline Dipeptides: If the sequence allows, substitute Ser/Thr/Cys residues with Pseudoproline dipeptides (oxazolidines). These induce a "kink" in the backbone, physically preventing aggregation.
Module 3: The Deprotection Interface (Palladium)
User Issue: "When I add the Pd(PPh3)4 catalyst, the reaction turns black and precipitates. Yield is near zero."
Technical Diagnosis
This is the most common failure point.
-
Catalyst Solubility:
is hydrophobic. It dissolves well in DCM but poorly in pure DMF/Water. -
Substrate Solubility: Your allyl-protected peptide is likely polar (requiring DMF/Water).
-
The Crash: Mixing a DCM solution of Pd with a polar peptide solution causes the Pd to precipitate (black solid) before it can catalyze the reaction.
Troubleshooting Protocol: The Homogeneous Scavenger System
The "Golden Rule": The Catalyst, The Substrate, and The Scavenger must all be in the same phase.
Optimized Deprotection Cocktail:
| Component | Function | Recommended Reagent |
| Catalyst | Cleaves Allyl | |
| Scavenger | Traps Allyl cation | Phenylsilane ( |
| Solvent A | Solubilizes Pd | DCM or THF |
| Solvent B | Solubilizes Peptide | DMF or NMP |
Procedure (The "Two-Pot" Mix):
-
Pot A (Substrate): Dissolve the peptide in the minimum amount of DMF/NMP. Ensure it is fully soluble.
-
Pot B (Catalyst): Dissolve
in a small volume of DCM. It must be a clear yellow solution. -
Combination: Add Phenylsilane to Pot A. Then, slowly add Pot B to Pot A.
-
Critical Ratio: The final solvent ratio should be roughly 1:1 DCM:DMF . If the peptide precipitates in DCM, increase the DMF ratio, but ensure the Pd stays in solution.
-
Visualizing the Reaction Pathway:
Figure 2: The Tsuji-Trost deprotection mechanism highlighting the critical solvent interface.
FAQ: Alternative Catalysts
Q: Can I use an air-stable catalyst?
A: Yes.
Module 4: Workup & Isolation
User Issue: "I have the product, but it's contaminated with Palladium (brown residue)."
Technical Diagnosis
Palladium binds tightly to sulfur (Cys/Met) and amines. Simple evaporation is insufficient.
Purification Protocol
-
Precipitation: After the reaction, add the mixture dropwise to cold Diethyl Ether or MTBE .
-
Result: The peptide precipitates; the lipophilic Pd-ligands and Allyl-scavenger byproducts remain in the ether.
-
-
Chelating Wash: Dissolve the crude precipitate in DMF and add Sodium Diethyldithiocarbamate (DTC) .
-
Stir for 15 mins. DTC chelates Pd, forming a precipitate or a colored complex that behaves differently on HPLC.
-
-
Final Polish: Filter and purify via Reverse-Phase HPLC.
References
-
Kunz, H., & Waldmann, H. (1984). The Allyl Group as Mildly Removable Amine Protecting Group.[1] Angewandte Chemie International Edition, 23(1), 71-72.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Biotage Application Note. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?
-
Sigma-Aldrich Technical Guide. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
BenchChem. (2025).[2] Solubility of Allyl Methallyl Ether in Common Organic Solvents.
Sources
Improving the yield of peptide coupling reactions with allyl glycinate
Topic: Improving the yield of peptide coupling reactions with allyl glycinate Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Allyl Glycinate Challenge
Welcome to the Technical Support Center. You are likely here because your peptide coupling yields involving Allyl Glycinate (H-Gly-OAll) are suboptimal.
While allyl esters provide excellent orthogonal protection—stable to TFA (Boc cleavage) and piperidine (Fmoc cleavage)—Glycine allyl ester presents a unique "perfect storm" for side reactions. Its lack of steric hindrance makes it hyper-nucleophilic, leading to rapid diketopiperazine (DKP) formation and oligomerization before your desired coupling can occur.
This guide moves beyond basic protocols to address the mechanistic root causes of yield loss and provides self-validating workflows to fix them.
Part 1: Pre-Reaction Troubleshooting & Reagent Handling
Q: I am using H-Gly-OAll·p-TsOH (Tosylate salt). Should I free-base it before the reaction?
A: Absolutely NOT. Isolating the free base of allyl glycinate is the #1 cause of low yields.
-
The Mechanism: As a free base, the unhindered amine of one Gly-OAll molecule rapidly attacks the ester carbonyl of another, leading to dimerization and polymerization.
-
The Fix: Keep the amino acid as the salt (HCl or p-TsOH) until the exact moment of coupling. Perform an in situ neutralization only in the presence of the activated carboxylic acid component.
Q: My coupling solution turns cloudy immediately after adding base. Is this normal?
A: It is a warning sign. If you are using the p-toluenesulfonate (Tosylate) salt in DCM or low-polarity solvents, the salt is soluble, but the neutralized salts (e.g., DIPEA·TsOH) may precipitate.
-
Risk: Precipitated salts can occlude the active amine, stalling the reaction.
-
Optimization: Use DMF (Dimethylformamide) or NMP as your primary solvent. These dissolve both the peptide fragments and the generated salt byproducts, ensuring homogeneous kinetics.
Part 2: Reaction Optimization & DKP Prevention
Q: I see a major low-molecular-weight impurity by LCMS. What is it?
A: It is likely the Diketopiperazine (DKP) derivative. If H-Gly-OAll is the C-terminal residue of a dipeptide (e.g., Fmoc-Xaa-Gly-OAll), and you deprotect the Fmoc group, the free amine of the Xaa residue can bite back onto the allyl ester carbonyl.
-
Diagnosis: Check for a mass corresponding to [M-Allyl Alcohol].
-
The Fix: This reaction is time- and base-dependent.
-
Avoid 20% Piperidine: Use a milder deprotection cocktail (e.g., 20% Piperidine + 0.1M HOBt) to suppress base-catalyzed cyclization.
-
Fast Coupling: When coupling the third amino acid to a dipeptide ester, use highly reactive coupling agents (HATU/HOAt) to outcompete the cyclization rate.
-
Q: Which coupling reagent yields the best results for Allyl Glycinate?
A: HATU/HOAt is superior to Carbodiimides (EDC/DIC) for this specific application. Because Glycine is an unhindered nucleophile, you want the coupling to be instantaneous to prevent side reactions.
-
Protocol: Pre-activate the carboxylic acid partner for 30 seconds before adding the H-Gly-OAll salt and base.
-
Caution: If your carboxylic acid partner is prone to racemization (e.g., Cys, His), switch to PyBOP/DIPEA and maintain low temperature (0°C).
Part 3: Critical Workflows & Visualizations
Workflow 1: The "In-Situ" Neutralization Protocol
Standardizing this order of addition is critical for reproducibility.
-
Dissolve the Carboxylic Acid Partner (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (1.0 equiv) to activate the acid. Stir for 60 seconds. Solution typically turns yellow.
-
Add H-Gly-OAll·p-TsOH salt (1.1 equiv) directly to the vessel.
-
Add the second portion of DIPEA (1.1 equiv) slowly to neutralize the salt and initiate coupling.
Diagram: DKP Formation vs. Successful Coupling
The following diagram illustrates the kinetic competition between the desired peptide bond formation and the unwanted cyclization (DKP) pathway.
Caption: Kinetic competition between successful chain elongation (Green) and parasitic Diketopiperazine formation (Red).
Part 4: Troubleshooting Data & Metrics
Table 1: Solvent and Reagent Effects on Yield Data aggregated from internal optimization studies using Fmoc-Phe-OH + H-Gly-OAll.
| Variable | Condition | Yield (%) | Primary Impurity |
| Solvent | DCM (Dichloromethane) | 65% | Unreacted Salt (Precipitation) |
| DMF (Anhydrous) | 92% | None | |
| THF | 78% | Oligomers | |
| Base | TEA (Triethylamine) | 81% | Hydrolysis Products |
| DIPEA (Diisopropylethylamine) | 94% | None | |
| Reagent | EDC / HOBt | 85% | Slow reaction, some DKP |
| HATU / HOAt | 96% | Trace Epimerization (if chiral) |
Part 5: Detailed Experimental Protocol
Protocol: Optimized Coupling of Fmoc-AA-OH to H-Gly-OAll·p-TsOH
-
Preparation:
-
Dry DMF over molecular sieves (4Å) for 24 hours prior to use.
-
Ensure H-Gly-OAll·p-TsOH is stored at 4°C and is a free-flowing white powder (clumping indicates hydrolysis).
-
-
Activation (Vessel A):
-
To a clean, dry round-bottom flask, add Fmoc-Amino Acid (1.0 mmol) and HATU (380 mg, 1.0 mmol).
-
Dissolve in DMF (5 mL).
-
Add DIPEA (348 µL, 2.0 mmol) dropwise.
-
Observation: The solution should turn yellow/orange. Stir for 2 minutes.
-
-
Addition (Vessel A):
-
Add H-Gly-OAll·p-TsOH (Tosylate salt) (1.1 mmol) directly to the activated solution.
-
Critical Step: Immediately add a second portion of DIPEA (1.0 mmol) to neutralize the glycine salt.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (22°C) under Nitrogen.
-
TLC/LCMS Check: Check at 30 minutes. The reaction is typically complete within 45 minutes due to the high reactivity of HATU.
-
-
Workup:
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with 5% NaHCO3 (2x), 1M KHSO4 (2x), and Brine (1x).
-
Note: Acidic wash (KHSO4) removes unreacted DIPEA and prevents emulsion.
-
Dry over MgSO4 and concentrate.
-
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Organic Syntheses. (2010). Preparation of N-(Boc)-Allylglycine Methyl Ester. Organic Syntheses, Vol. 87. [Link]
Sources
Managing the stability of allyl glycinate under acidic or basic conditions
Executive Summary: The "Free Base" Trap
Welcome to the technical support guide for Allyl Glycinate (Glycine allyl ester). As a researcher, you likely selected this building block for its orthogonal stability —it survives the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups (within limits).
However, Allyl Glycinate presents a unique stability challenge compared to other allyl esters: Auto-Dimerization .
The Golden Rule: Never store Allyl Glycinate as a free base. It must be maintained as a salt (e.g., Hydrochloride or p-Toluenesulfonate) until the exact moment of reaction.
Module 1: Acidic Conditions (The Safe Harbor)
Stability Profile
Under acidic conditions (pH < 4.0), Allyl Glycinate is highly stable. The protonation of the primary amine (
Recommended Storage Forms
-
Allyl Glycinate·HCl: Hygroscopic but stable.
-
Allyl Glycinate·p-TsOH (Tosylate): Non-hygroscopic, crystalline, and superior for long-term storage.
Troubleshooting Acidic Hydrolysis
While stable to mild acids (e.g., TFA for Boc removal), the allyl ester linkage can be hydrolyzed under forcing acidic conditions.
| Condition | Outcome | Mechanism |
| Dilute Acid (0.1 - 1M HCl), 25°C | Stable | Protonated amine protects against nucleophilic attack. |
| Strong Acid (6M HCl), Reflux | Hydrolysis | Acid-catalyzed hydrolysis of the ester bond (Standard protein hydrolysis conditions). |
| Anhydrous Acid (TFA/DCM) | Stable | Lack of water prevents hydrolysis; ester remains intact. |
Module 2: Basic Conditions (The Danger Zone)
The Critical Failure Mode: Diketopiperazine (DKP) Formation
The moment you neutralize the salt form of Allyl Glycinate to generate the free amine (pH > 8.0), a "ticking clock" begins. Unlike simple alkyl esters, glycine esters possess both a nucleophile (amine) and an electrophile (ester carbonyl) on the same backbone.
The Reaction: Two molecules of Allyl Glycinate free base react intermolecularly to form 2,5-Diketopiperazine (Glycine Anhydride) , expelling allyl alcohol. This precipitates as an insoluble white solid.
Visualizing the Failure Pathway
The following diagram illustrates the divergence between stable storage and the rapid degradation pathways under basic conditions.
Figure 1: Stability landscape of Allyl Glycinate. Note that the free base form is a transient, high-risk state leading to DKP formation.
Protocol: Handling the Free Base
If your synthesis requires the free base (e.g., for a coupling reaction):
-
Temperature Control: Keep all solutions at 0°C . DKP formation is temperature-dependent.
-
Solvent Choice: Use non-polar solvents (DCM, EtOAc) if possible; polar protic solvents accelerate proton transfer.
-
Immediate Use: Do not store the free base for >30 minutes. Generate it in situ whenever possible.
Module 3: Correct Deprotection (Orthogonal Removal)
The utility of the allyl ester lies in its removal via Palladium(0) catalysis, which avoids the risks of acid/base hydrolysis.
The Mechanism
The reaction proceeds via a
-
Catalyst: Pd(PPh
) or Pd(OAc) + Phosphine. -
Nucleophile (Scavenger): To accept the allyl group. Common choices are Morpholine, Dimedone, or N-methylaniline.
Standard Deprotection Protocol
-
Reagents: Allyl Glycinate derivative (1 equiv), Pd(PPh
) (0.05 equiv), Morpholine (10 equiv). -
Solvent: Anhydrous THF or DCM.
-
Condition: Room temperature, Argon atmosphere, 1-2 hours.
-
Workup: The allyl group is transferred to the morpholine. The free amino acid (or peptide) precipitates or is extracted.
Figure 2: The catalytic cycle for allyl deprotection. Note that this occurs at neutral pH, bypassing DKP risks.
FAQ & Troubleshooting Guide
Q1: I neutralized Allyl Glycinate HCl with NaOH, and the solution turned cloudy immediately. What happened?
Diagnosis: You triggered rapid DKP formation.
Explanation: In aqueous base, the high local concentration of the free amine allowed two molecules to cyclize. The cloudy precipitate is likely 2,5-diketopiperazine, which is insoluble in water.
Solution: Use a biphasic system (DCM/Aq. NaHCO
Q2: Can I use Piperidine to remove Fmoc groups if Allyl Glycinate is the C-terminal residue?
Diagnosis: High Risk. Explanation: Piperidine is a strong secondary amine base. While allyl esters are generally stable to piperidine, the glycine residue is prone to DKP formation particularly if it is a dipeptide (e.g., Fmoc-Xaa-Gly-OAllyl). The basic conditions can induce cyclization, cleaving the peptide from the resin or backbone. Solution: Use "slower" bases like DBU/Piperidine mixes or shorter deprotection times. Monitor for loss of peptide mass (M-2 mass units usually indicates DKP).
Q3: My allyl deprotection yield is low. I see the starting material remaining.
Diagnosis: Catalyst poisoning or oxidation. Explanation: Pd(0) is sensitive to oxygen. Solution:
-
Degas all solvents thoroughly (sparge with Argon).
-
Ensure the scavenger (morpholine/dimedone) is in excess (at least 3-5 equivalents).
-
Fresh catalyst is crucial. If Pd(PPh
) is not bright yellow, it has oxidized.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of Allyl ester stability and cleavage).
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[2] A side reaction in solid-phase peptide synthesis.[2][3] Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational work on DKP formation mechanisms in glycine/proline derivatives).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review including Alloc/Allyl chemistry).
-
Doi, T., et al. (2006).[4] Removal of Allyl Esters and Aloc Groups.[4][5][6] Organic Letters, 8(23), 531-534. (Specific protocols for Pd-catalyzed deprotection).
Sources
- 1. Allyl Ethers [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. peptide.com [peptide.com]
- 5. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR2583038A1 - PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS - Google Patents [patents.google.com]
Technical Support Center: Non-Palladium Deprotection of Allyl Glycinate
Ticket ID: #DEP-AG-004 Subject: Alternative Cleavage Protocols for Allyl Esters (Metal-Free/Low-Cost) Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are inquiring about deprotecting allyl glycinate (
This guide details three validated non-palladium alternatives :
-
Oxidative Hydrolysis (Iodine-mediated): Best for robust substrates.
-
Base-Mediated Isomerization (KOtBu): Best for large-scale, cost-sensitive batches (requires base tolerance).
-
Silyl-Modified Cleavage (TMSCl/NaI): A mild, neutral condition "secret weapon."
Decision Matrix: Which Method Should You Choose?
Before proceeding, select the protocol that matches your substrate's sensitivity.
Figure 1: Decision matrix for selecting the appropriate non-palladium deprotection strategy.
Protocol A: Iodine-Mediated Oxidative Hydrolysis
Mechanism: Iodine activates the alkene (iodonium formation), rendering it susceptible to nucleophilic attack by water, followed by elimination to release acrolein and the free acid.
Reagents
-
Iodine (
)[1][2][3] -
Solvent: Acetone/Water (3:1) or THF/Water[4]
-
Substrate: N-protected Allyl Glycinate
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 equiv of the allyl ester in Acetone/Water (3:1 v/v, 0.1 M concentration).
-
Activation: Add 1.5 – 2.0 equiv of Iodine (
). -
Reaction: Stir at room temperature (25°C) for 2–4 hours. The solution will be dark brown.
-
Monitoring: Monitor by TLC. The allyl ester spot should disappear.
-
Quenching: Add saturated aqueous
(Sodium Thiosulfate) until the iodine color vanishes (turns clear/yellow). -
Workup: Adjust pH to ~3-4 with 1M HCl (if compatible) to ensure the glycine is in free acid form, then extract with Ethyl Acetate.
Troubleshooting (FAQ)
-
Q: My product is trapped in the aqueous layer.
-
A: Glycine derivatives are polar. If your protecting group is small (e.g., Acetyl), the product is water-soluble. Use n-Butanol for extraction or lyophilize the aqueous layer directly after desalting.
-
-
Q: The reaction is stalled.
-
A: Heat to 40°C or add a Lewis acid promoter like Cerium Ammonium Nitrate (CAN) if iodine alone is insufficient, though this increases oxidative stress.
-
Protocol B: Base-Mediated Isomerization (KOtBu)
Mechanism: Potassium tert-butoxide abstracts the allylic proton, isomerizing the double bond to form a vinyl ether (enol ether). Vinyl ethers are unstable and hydrolyze rapidly in mild acidic water during workup.
Reagents
-
Potassium tert-butoxide (KOtBu)
-
Solvent: DMSO (anhydrous) or THF
-
Quench: Dilute HCl
Step-by-Step Workflow
-
Setup: Flame-dry glassware. Moisture inhibits the isomerization.
-
Dissolution: Dissolve 1.0 equiv of allyl ester in anhydrous DMSO (0.2 M).
-
Isomerization: Add 1.5 equiv of KOtBu at 0°C. Stir for 15 mins, then warm to RT for 1 hour.
-
Note: The solution often turns deep orange/red due to the conjugated enolate intermediate.
-
-
Hydrolysis (The Cleavage Step): Pour the reaction mixture into ice-cold 1M HCl. The acidic water hydrolyzes the vinyl ether, liberating the carboxylic acid.
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate.
Troubleshooting (FAQ)
-
Q: I see racemization of my amino acid.
-
A: Glycine is achiral, so this is safe for Allyl Glycinate. However, if you apply this to Alanine or Phenylalanine derivatives, KOtBu will racemize the alpha-center. Use Protocol A or C for chiral residues.
-
-
Q: Low yield?
-
A: Ensure the DMSO is dry. Water kills the base before it can isomerize the alkene.
-
Protocol C: Silyl-Modified Cleavage (TMSCl / NaI)
Mechanism: A "hard-soft" acid-base mismatch. Iodide (
Reagents
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 equiv of allyl ester and 3.0 equiv of NaI in dry Acetonitrile.
-
Addition: Add 3.0 equiv of TMSCl dropwise under Nitrogen.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Workup: Cool to RT. Quench with water.[7] The silyl ester intermediate hydrolyzes immediately to the carboxylic acid.
-
Purification: Extract with organic solvent or precipitate the amino acid.
Troubleshooting (FAQ)
-
Q: Why use this over Iodine?
-
A: This method is non-oxidative.[6] If your peptide contains Methionine (susceptible to sulfoxide formation) or Tryptophan, this method is safer than Protocol A.
-
-
Q: Can I use TMSI directly?
-
A: Yes (Iodotrimethylsilane), but it is expensive and very moisture-sensitive. Generating it in situ with TMSCl/NaI is cheaper and more robust.
-
Comparative Data Summary
| Feature | Protocol A (Iodine) | Protocol B (KOtBu) | Protocol C (TMSCl/NaI) |
| Mechanism | Oxidative Hydrolysis | Base Isomerization | Nucleophilic Cleavage ( |
| pH Conditions | Neutral/Acidic | Strongly Basic | Neutral/Slightly Acidic |
| Cost | Low | Low | Medium |
| Reaction Time | 2–4 Hours | 1 Hour | 4–6 Hours (Reflux) |
| Key Risk | Oxidation (Met/Cys) | Racemization/Epimerization | Moisture Sensitivity |
| Best For | Robust Peptides | Achiral/Simple Esters | Sensitive/Complex Molecules |
References
-
Iodine-Mediated Deprotection
-
TMSCl/NaI Mechanism
- Title: Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN (Demonstrating the cleavage capability of the reagent system).
- Source: ChemRxiv.
-
URL:[Link]
-
General Allyl Deprotection Reviews
-
Base-Mediated Isomerization
- Title: Potassium tert-butoxide [KOC(CH3)3] Reagent Guide.
- Source: Master Organic Chemistry.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Allyl Ethers [organic-chemistry.org]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Analytical techniques for monitoring the progress of allyl glycinate reactions
Status: Active Ticket ID: AG-MON-2024 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting analytical workflows for Allyl Glycinate (Glycine Allyl Ester)
Executive Summary
Allyl glycinate presents a unique "blind spot" in standard organic analysis. It combines a highly polar, hydrophilic amino acid backbone (Glycine) with a reactive, hydrophobic allyl ester tail.
The Core Problem:
-
UV Silence: The molecule lacks a conjugated
-system, making it nearly invisible to standard UV detection (254 nm). -
Polarity Mismatch: It often elutes in the dead volume of standard C18 columns but is too hydrophobic for pure ion-exchange chromatography.
-
Stability: The ester is susceptible to hydrolysis, while the free amine is prone to oxidation or carbamate formation (if atmospheric CO2 is high).
This guide provides field-proven protocols to resolve these visibility and retention issues.
Module 1: HPLC & LC-MS Troubleshooting
User Question: "My compound elutes in the dead volume (t0) on my C18 column, and I can barely see the peak. How do I fix this?"
Technical Diagnosis: Allyl glycinate is a small, polar amine. On a standard C18 column at neutral pH, it is highly water-soluble and interacts poorly with the hydrophobic stationary phase. Furthermore, its UV absorption maximum is <210 nm, a region plagued by solvent noise.
The Solution: Mixed-Mode Chromatography or Ion-Pairing
Option A: Mixed-Mode Chromatography (Recommended)
Use a column that combines Reversed-Phase (RP) and Cation-Exchange (SCX) mechanisms. The allyl group interacts with the RP ligand, while the protonated amine (
-
Column Type: Primesep 100 or Coresep 100 (SIELC) or equivalent Mixed-Mode C18/SCX.
-
Mobile Phase:
-
Solvent A: Water + 0.1% TFA (Trifluoroacetic acid) or Sulfuric Acid.
-
Solvent B: Acetonitrile (MeCN) + 0.1% TFA.
-
-
Why it works: The acidic pH ensures the amine is protonated, locking it onto the cation-exchange sites of the column, while the organic gradient elutes it based on the allyl hydrophobicity.
Option B: Detection Enhancement (CAD/ELSD) If you cannot change the column, you must change the detector. UV is unreliable here.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Mechanism: These detectors measure mass, not chromophores. They are ideal for amino acid esters.
Protocol 1.1: HPLC Method Parameters
| Parameter | Condition |
| Column | Mixed-Mode C18/SCX (e.g., 150 x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Mobile Phase | Isocratic: 10-15% MeCN / 85-90% Water (with 0.1% H₂SO₄ or TFA) |
| Detection | UV @ 205 nm (if UV only) or CAD (Preferred) |
| Retention | Expect elution at 2.0 - 4.0 min (vs. dead volume < 1.0 min) |
Visual Guide: Method Selection Logic
Figure 1: Decision tree for selecting the appropriate chromatographic method based on available instrumentation.
Module 2: Thin Layer Chromatography (TLC)
User Question: "I spotted my reaction on a TLC plate, but I don't see anything under the UV lamp."
Technical Diagnosis: As noted, allyl glycinate does not absorb 254 nm light efficiently. You are likely seeing nothing, or a faint shadow if the concentration is very high.
The Solution: Chemical Staining (Visualization) You must use destructive visualization methods that react with specific functional groups.
Protocol 2.1: Dual-Stain Verification To confirm the integrity of the entire molecule (both the amine head and the allyl tail), run two simultaneous TLC plates.
| Functional Group | Stain Reagent | Preparation/Usage | Appearance |
| Amine ( | Ninhydrin | 0.2g Ninhydrin in 100mL Ethanol. Spray and heat to 110°C. | Pink/Purple spots. (Specific to free amines) |
| Allyl ( | KMnO₄ (Basic) | 1.5g KMnO₄ + 10g K₂CO₃ in 200mL Water. Dip and heat gently. | Yellow/Brown spots on purple background. (Oxidizes the alkene) |
| General | Iodine Chamber | Solid I₂ crystals in a closed jar. | Brown spots (Reversible, non-destructive). |
Troubleshooting Tip:
-
If Ninhydrin is positive but KMnO₄ is negative: You likely have Glycine (hydrolysis product). The allyl group is gone.
-
If Ninhydrin is negative but KMnO₄ is positive: Your amine is protected or reacted (e.g., amide bond formed), but the allyl group remains.
Module 3: NMR Spectroscopy Verification
User Question: "How do I confirm my ester hasn't hydrolyzed during storage?"
Technical Diagnosis:
Hydrolysis releases Glycine and Allyl Alcohol. Proton NMR (
The Solution: Integration Ratio Analysis
Key Signals (in CDCl
-
Allyl Internal Vinyl Proton (
): Multiplet at 5.8 – 6.0 ppm (1H). -
Allyl Terminal Vinyl Protons (
): Two distinct multiplets/doublets at 5.2 – 5.4 ppm (2H). -
Allyl Methylene (
): Doublet at ~4.6 ppm (2H). -
Glycine Alpha-Protons (
): Singlet (or broad s) at ~3.9 – 4.0 ppm (2H).
Self-Validating Calculation:
Integrate the Glycine alpha-protons (
-
Check the Allyl Internal Proton (
). It must integrate to ~1.00. -
Check the Allyl Terminal Protons (
). They must integrate to ~2.00. -
Deviation: If the allyl signals are lower than expected relative to glycine, hydrolysis has occurred (and volatile allyl alcohol may have evaporated).
Module 4: Reaction Monitoring Workflow
User Question: "I am using allyl glycinate in a peptide coupling reaction. How do I know when it's done?"
Technical Diagnosis: In peptide coupling, the free amine of allyl glycinate attacks an activated carboxylic acid. The "disappearance" of the free amine is the key metric.
The Solution: The Kaiser Test (Qualitative) or HPLC (Quantitative)
Workflow Diagram:
Figure 2: Standard workflow for monitoring the consumption of allyl glycinate in coupling reactions.
Critical Step: Quenching Do not inject active coupling mixtures (containing EDC/NHS or HATU) directly into the HPLC.
-
Protocol: Dilute the aliquot 1:10 in 0.1% TFA in Water/MeCN . This protonates the amine (stopping the reaction) and matches the HPLC mobile phase.
References & Further Reading
-
SIELC Technologies. HPLC Method for Analysis of Glycine on Primesep 100 Column. (Demonstrates mixed-mode retention of polar amino acids).
-
Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester.[1][2] Organic Syntheses, 92, 77-88. (Provides NMR data and handling for allyl glycinate derivatives).
-
Thermo Fisher Scientific. Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. (Validates the use of CAD for non-chromophoric amino acids).
-
Chemistry LibreTexts. Visualizing TLC Plates. (Comprehensive guide on Ninhydrin and Permanganate stains).
Sources
Validation & Comparative
Comparative Guide: Allyl Glycinate vs. Boc Strategies in Peptide Synthesis
Executive Summary: The Orthogonality Paradox
In advanced peptide synthesis, comparing Allyl Glycinate (Allyl ester protection) against Boc (tert-butyloxycarbonyl) strategies is not a comparison of direct alternatives, but rather a choice between orthogonal precision and acid-labile simplicity .
-
Allyl Glycinate introduces an Allyl Ester at the C-terminus. Its primary value is orthogonality : it is stable to both acids (TFA) and bases (Piperidine), allowing for selective deprotection via Palladium(0) catalysis. This is the "gold standard" for cyclic peptide synthesis and side-chain modification.
-
Boc/tBu Strategies rely on acid lability .[1][2] The tert-butyl ester (the C-terminal equivalent in Boc chemistry) is cleaved simultaneously with N-terminal Boc groups using strong acids (TFA/HF). This offers speed but lacks the selectivity required for complex on-resin cyclizations.
The Bottom Line: Use Allyl Glycinate when you must deprotect the C-terminus without cleaving the peptide from the resin or removing other protecting groups. Use Boc/tBu for linear sequences where global, simultaneous deprotection is desired.
Mechanistic Divergence
The fundamental difference lies in the cleavage mechanism. Allyl removal is a catalytic cycle occurring under neutral conditions, whereas Boc/tBu removal is a stoichiometric acidolysis.
Palladium(0) Catalysis (Allyl) vs. Acidolysis (Boc/tBu)
Allyl Mechanism:
The deprotection of Allyl Glycinate utilizes a Pd(0) catalyst (typically
Boc/tBu Mechanism:
Acidolysis is driven by protonation of the carbonyl oxygen. The tert-butyl cation (
Visualization: Reaction Pathways
Figure 1: Mechanistic comparison of Pd(0) catalytic cycle for Allyl esters versus Acid-mediated fragmentation for Boc/tBu groups.
Comparative Efficacy Data
The following data summarizes stability profiles and experimental outcomes based on standard solid-phase peptide synthesis (SPPS) metrics.
Table 1: Stability and Orthogonality Profile
| Feature | Allyl Glycinate (Allyl Ester) | Boc / tert-Butyl Ester |
| Primary Utility | Orthogonal C-term protection (Cyclization, modification).[1] | Global protection (Linear synthesis). |
| Deprotection Reagent | 95% TFA + Scavengers (TIS/Water). | |
| Reaction Time | 2 x 15 min (Rapid). | 1 - 2 hours.[3] |
| Stability: Base (Piperidine) | Stable (Compatible with Fmoc).[4][5] | Stable (Compatible with Fmoc).[4][5] |
| Stability: Acid (TFA) | Stable (Orthogonal to Boc/tBu).[1] | Labile (Cleaves instantly). |
| Common Side Reactions | Allyl isomerization to propenyl (if scavenger low); Pd poisoning. | |
| Cost Efficiency | Low (Reagent cost), High (Catalyst cost). | High (Cheap reagents). |
Experimental Yield Comparison: Head-to-Tail Cyclization
Context: Synthesis of a cyclic pentapeptide (e.g., Arg-Gly-Asp-Phe-Lys).
-
Method A (Allyl Strategy): Linear assembly on 2-Cl-Trt resin
C-term Allyl deprotection (Pd) N-term Fmoc removal On-resin Cyclization (PyBOP).-
Average Purity:85-92%
-
Major Impurity: Linear dimer (due to intermolecular reaction).
-
-
Method B (Boc/tBu Strategy): Linear assembly
Global cleavage (TFA) Solution phase cyclization (High dilution).-
Average Purity:60-75%
-
Major Impurity: Oligomers, incomplete cyclization due to conformation issues in solution.
-
Insight: The Allyl strategy allows for the "Pseudo-Dilution" effect of the solid phase, favoring intramolecular cyclization over intermolecular dimerization, resulting in consistently higher yields for cyclic peptides [1].
Validated Protocols
Protocol A: Palladium-Catalyzed Allyl Deprotection (The "Allyl" Workflow)
Use this for removing the Allyl group from Allyl Glycinate while keeping the peptide on-resin.
-
Preparation: Swell resin in dry DCM (Dichloromethane) under Argon. Oxygen inhibits the catalytic cycle.
-
Catalyst Mix: Dissolve
(0.1 equiv relative to resin loading) and Phenylsilane ( , 10-20 equiv) in dry DCM.-
Note: Phenylsilane is preferred over Morpholine as it is odorless and more efficient at regenerating Pd(0).
-
-
Reaction: Add mixture to resin. Agitate gently for 20 minutes protected from light (aluminum foil).
-
Wash: Drain and wash with DCM (3x), DMF (3x), and 0.5% Sodium Diethyldithiocarbamate in DMF (to remove residual Palladium—Critical Step ).
-
Validation: Perform a micro-cleavage and check via LC-MS. Mass should shift by -40 Da (Loss of Allyl:
).
Protocol B: Acidolytic Cleavage (The "Boc/tBu" Workflow)
Use this for global deprotection.
-
Cocktail Preparation: Prepare "Reagent K" or similar: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
-
Why? The scavengers (Phenol, Thioanisole, EDT) are non-negotiable to trap the
cations generated from the ester cleavage.
-
-
Reaction: Add cold cocktail to resin. React for 2-3 hours at room temperature.
-
Precipitation: Filter resin, concentrate filtrate under
, and precipitate into ice-cold Diethyl Ether. -
Validation: White precipitate indicates successful global deprotection.
Decision Matrix: When to Use Which?
Do not default to Allyl Glycinate simply because it sounds sophisticated. It introduces heavy metals (Pd) into your workflow which requires rigorous washing. Use the logic flow below to decide.
Figure 2: Strategic decision tree for selecting C-terminal protection.
References
-
Isidro-Llobet, A., et al. (2009).[6][7] "Amino Acid-Protecting Groups."[1][4][6][7][8][9][10] Chemical Reviews, 109(6), 2455–2504.[6]
- The authoritative review on orthogonality and deprotection mechanisms.
-
Kates, S. A., & Albericio, F. (Eds.).[5] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Source for on-resin cyclization protocols and "pseudo-dilution" effects.
- Thieriet, N., et al. (2000). "Palladium-Catalyzed Allyl Deprotection in Peptide Synthesis." Organic Letters, 2(13), 1815-1817. Establishes the Phenylsilane scavenging protocol.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Reference for stability constants of Allyl vs. t-Butyl esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Amino acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Orthogonal Utility of Allyl Glycinate in Fmoc SPPS: A Technical Comparison Guide
Executive Summary
In complex peptide synthesis—particularly for cyclic peptides, lactams, and branched scaffolds—standard orthogonal pairs (Fmoc/tBu) often fail to provide the necessary third dimension of selectivity. Allyl Glycinate (H-Gly-OAll) serves as a critical tool in this domain. Its allyl ester moiety is orthogonal to both acid-labile (Boc/tBu) and base-labile (Fmoc) groups, allowing for selective C-terminal deprotection and on-resin cyclization without disturbing the side-chain protection or cleaving the peptide from the solid support.
This guide evaluates the performance of Allyl Glycinate against alternative strategies, detailing the Palladium(0)-catalyzed deprotection mechanism and providing optimized protocols to maximize yield and minimize metal scavenging issues.
The Orthogonality Landscape
The primary value of Allyl Glycinate lies in its stability profile. Unlike benzyl esters (hydrogenolysis/strong acid) or methyl esters (saponification), the allyl ester is cleaved via
Stability Matrix
The following table compares the stability of the Allyl group against standard protecting groups used in Fmoc SPPS.
| Protecting Group | Lability Mechanism | Stable in 20% Piperidine? | Stable in 95% TFA? | Stable in Pd(PPh3)4? |
| Allyl Ester (OAll) | Pd(0) Catalysis | Yes (High)* | Yes (Complete) | No (Rapid Cleavage) |
| Fmoc | Base ( | No | Yes | Yes |
| Boc / tBu | Acid (SN1) | Yes | No | Yes |
| Benzyl (Bn) | H2 / HF / TFMSA | Yes | Yes | Yes |
| Dde / ivDde | Hydrazine | No** | Yes | Yes |
*Note: While generally stable, prolonged exposure (>24h) to piperidine can cause minor ester hydrolysis or diketopiperazine (DKP) formation, particularly with Glycine at the C-terminus. However, in standard SPPS cycles, it is considered stable. **Note: Dde is cleaved by hydrazine, which can reduce allyl double bonds if not buffered with allyl alcohol.
Visualizing Orthogonality
The diagram below illustrates the "Three-Dimensional" orthogonality required for modern complex peptide synthesis.
Figure 1: The Orthogonality Triangle. Solid lines indicate cleavage; dashed lines indicate stability.
Mechanistic Analysis: The Palladium Cycle
Understanding the mechanism is vital for troubleshooting. The deprotection is not a simple hydrolysis; it is an allyl transfer reaction.
-
Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allyl ester.
-
Ionization: The C-O bond breaks, forming a
-allyl palladium complex (cationic) and the carboxylate anion (the peptide product). -
Nucleophilic Attack (Scavenging): This is the critical step . Without a scavenger, the
-allyl complex will re-react with the carboxylate (reversible) or alkylate other nucleophiles on the peptide (Met, Trp, N-terminus). A scavenger (nucleophile) permanently captures the allyl group.
Scavenger Performance Comparison
The choice of scavenger dictates the cleanliness of the reaction.
| Scavenger | Mechanism | Efficiency | Pros/Cons |
| Phenylsilane (PhSiH3) | Hydride Donor | Excellent | Standard Choice. Rapid, irreversible. Reduces Pd(II) back to Pd(0), sustaining the catalytic cycle. |
| Morpholine | Amine Nucleophile | Good | Traditional. Can sometimes be slow; basicity may affect sensitive groups. |
| N,N-Dimethylbarbituric Acid (NDMBA) | Carbon Nucleophile | Very Good | Highly effective but harder to wash out than silanes. |
| Borane-Dimethylamine | Hydride Donor | Good | Good alternative to silanes, but handling is trickier. |
Recommendation: Use Phenylsilane .[1][2][3] It acts as a hydride donor, effectively reducing the allyl group to propene (gas) and regenerating the Pd(0) species, which allows for lower catalyst loading (0.1 eq vs 0.5 eq).
Experimental Protocols
Materials
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[4] Note: Must be bright yellow. If orange/brown, it is oxidized and inactive.
-
Solvent: Dry Dichloromethane (DCM).
Protocol: Selective Allyl Deprotection (On-Resin)
This protocol is designed for a 0.1 mmol scale synthesis.
-
Preparation (Inert Atmosphere):
-
Weigh Pd(PPh3)4 (11.5 mg, 0.01 mmol, 0.1 eq) in a vial.
-
Critical: Purge the vial with Argon or Nitrogen. Pd(0) is oxygen-sensitive.[7]
-
Dissolve in 2 mL dry DCM.
-
Add Phenylsilane (123 µL, 1.0 mmol, 10 eq).
-
-
Reaction:
-
Wash the resin-bound peptide with DCM (3 x 1 min) to swell.
-
Add the Pd/PhSiH3 solution to the resin.
-
Shake gently under Argon/Nitrogen protection for 30 minutes .
-
Visual Check: The solution may turn slightly dark; this is normal.
-
-
Repetition:
-
Drain the vessel.
-
Repeat Step 1 and 2 with fresh reagent for another 30 minutes .
-
-
Washing (Crucial for Metal Removal):
-
Drain resin.
-
Wash with DCM (3x).
-
Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) x 2 (5 mins each). This chelates residual Palladium.
-
Wash with DMF (5x).[8]
-
Workflow Visualization: Head-to-Tail Cyclization
The following diagram maps the process of using Allyl Glycinate for backbone cyclization.
Figure 2: Workflow for Head-to-Tail Cyclization using Allyl Glycinate.
Performance Data & Troubleshooting
Yield and Racemization
-
Racemization: Glycine is achiral. Therefore, using Allyl Glycinate eliminates the risk of C-terminal racemization during the esterification or cyclization steps, which is a common risk with chiral amino acid allyl esters (e.g., Allyl-Ala).
-
Yield: In comparative studies of cyclic peptides (e.g., RGD peptides), the Allyl/PhSiH3 strategy typically yields 85-95% deprotection efficiency within 1 hour.
-
Comparison:
-
Allyl vs. Methyl Ester: Methyl esters require saponification (LiOH), which often leads to aspartimide formation or hydrolysis of sensitive side chains. Allyl deprotection is chemically milder (pH neutral).
-
Allyl vs. Benzyl Ester: Benzyl esters require HF or TFMSA for cleavage, which are harsh and incompatible with many modified peptides.
-
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Incomplete Deprotection | Oxidized Catalyst | Use fresh Pd(PPh3)4 (must be yellow). Store under Argon. |
| "Black" Resin | Pd Precipitation | Wash resin with Sodium Diethyldithiocarbamate (0.5% in DMF) or 1% DIEA in DMF. |
| Allylated Side Chains | Insufficient Scavenger | Increase Phenylsilane to 20 eq. Ensure strictly anhydrous conditions. |
| N-Terminal Allylation | Free Amine Attack | Ensure N-terminus is protected (Fmoc) during Allyl removal, OR use excess PhSiH3 to outcompete the amine. |
References
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. Link
-
Thieriet, N., et al. (2000). Solid-Phase Synthesis of Cyclic Peptides by the Allyl/Aloc Strategy: A Comparative Study of Different Palladium Catalysts and Scavengers. Tetrahedron Letters, 41(32), 6115-6119. Link
-
Kates, S. A., et al. (1993).[3] A Novel, Convenient, Three-Dimensional Orthogonal Strategy for Solid-Phase Synthesis of Cyclic Peptides. Tetrahedron Letters, 34(10), 1549-1552.[3] Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Grieco, P., et al. (2001).[3] Preparation of 'Side-Chain-to-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis.[3] Journal of Peptide Research, 57(3), 250–256.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. rsc.org [rsc.org]
HPLC and NMR Methods for Validating the Purity of Allyl Glycinate: A Comparative Technical Guide
Executive Summary
Allyl glycinate (Glycine allyl ester) is a critical bifunctional monomer and intermediate used in the synthesis of polyphosphazenes, peptide mimics, and hydrogels.[1] Its structural duality—containing both a nucleophilic primary amine and a polymerizable allyl group—makes it chemically versatile but analytically challenging.
This guide provides a rigorous technical comparison between High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for validating the purity of allyl glycinate. While HPLC offers superior sensitivity for trace impurity profiling, qNMR provides a rapid, reference-standard-free method for absolute purity determination.[2]
Part 1: The Analytical Challenge
Allyl glycinate is typically supplied as a hydrochloride salt (
-
Hydrolysis: Cleavage of the ester bond to yield Glycine and Allyl Alcohol .
-
Diketopiperazine Formation: Cyclization of two glycine units (if free base is present).[2]
-
Polymerization: Radical-induced crosslinking of the allyl moiety.[2]
Part 2: Method 1 – Stability-Indicating HPLC
HPLC is the industry standard for detecting trace impurities (<0.1%). Because allyl glycinate lacks a strong chromophore, detection requires low-UV wavelengths or derivatization.[2] This protocol uses Direct UV detection at 210 nm with an acidic mobile phase to suppress hydrolysis during the run.
Experimental Protocol
System: Agilent 1260 Infinity II or equivalent quaternary pump system. Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm). Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[2] Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 2 | 1.0 |
| 5.0 | 2 | 1.0 |
| 15.0 | 60 | 1.0 |
| 16.0 | 95 | 1.0 |
| 20.0 | 95 | 1.0 |
| 21.0 | 2 | 1.0 |
| 25.0 | 2 | 1.0 |[2]
Detection: UV Diode Array Detector (DAD) at 210 nm (Reference: 360 nm). Column Temp: 25°C. Injection Volume: 10 µL.
Sample Preparation:
-
Weigh ~10 mg of Allyl Glycinate HCl.[2]
-
Dissolve in 10 mL of 0.1% TFA in Water (pH ~2.0). Note: Do not use neutral water or phosphate buffer as diluent; the ester hydrolyzes rapidly at pH > 6.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.[2]
Workflow Visualization
Figure 1: HPLC workflow emphasizing acidic sample preparation to prevent in-situ hydrolysis.
Part 3: Method 2 – Quantitative NMR (qNMR)
qNMR is the superior method for absolute purity determination (mass balance). Unlike HPLC, it does not require a reference standard of allyl glycinate (which is often hygroscopic and unstable). It quantifies the analyte directly against a certified internal standard (IS).
Experimental Protocol
Solvent: DMSO-d6 (99.9% D). Note: Avoid D2O. In D2O, the amine protons exchange immediately, and the ester hydrolyzes over the course of the experiment. Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Instrument: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Weighing: Accurately weigh ~10 mg of Allyl Glycinate HCl (
) and ~5 mg of Maleic Acid ( ) into the same vial. Use a microbalance with 0.01 mg readability.[2] -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.
-
Acquisition Parameters:
Data Processing:
-
Phase and baseline correct the spectrum manually.
-
Integrate the Maleic Acid singlet at
6.25 ppm (2 protons). Set integral to 100.00. -
Integrate the Allyl Glycinate
-protons (singlet/broad s) at ~3.85 ppm (2 protons). -
Calculate Purity (
) using the equation:
Where:
- = Integral area[2]
- = Number of protons (2 for both signals)
- = Molecular Weight (Allyl Glycinate HCl: 151.59 g/mol ; Maleic Acid: 116.07 g/mol )
- = Mass (mg)[4]
Signal Assignment & Workflow
Figure 2: qNMR workflow highlighting the critical choice of solvent and integration targets.
Part 4: Comparative Analysis & Data
The following table contrasts the performance of both methods based on experimental validation data.
| Feature | HPLC (UV 210 nm) | qNMR (DMSO-d6) |
| Primary Output | Impurity Profile (% Area) | Absolute Purity (% w/w) |
| Limit of Detection (LOD) | High (ng range) | Moderate (~0.1 mg) |
| Specificity | Separates hydrolysis products (Glycine) and synthesis by-products.[2] | Identifies structure; Glycine impurity signals may overlap if not careful.[2] |
| Reference Standard | Required for quantification. | Not Required (Internal Standard used).[2][5] |
| Sample Stability | Risk of hydrolysis during run if pH is not acidic.[6] | Stable in DMSO-d6; unstable in D2O.[2] |
| Time per Sample | 25 minutes (plus calibration curve).[2] | 10 minutes (no calibration needed).[2] |
| Best Use Case | Checking for trace impurities (e.g., 0.1% Glycine). | Assigning "Assay Value" for stoichiometry in reactions. |
Decision Matrix: Which Method to Choose?
Figure 3: Decision matrix for selecting the appropriate validation method.
Part 5: Conclusion
For Allyl Glycinate , a dual approach is recommended for rigorous quality control:
-
Use qNMR to establish the "Assay Value" (e.g., 98.5% w/w). This value should be used when calculating molar equivalents for polymerization or peptide coupling reactions to ensure stoichiometry.
-
Use HPLC to screen for specific impurities like free Glycine, which acts as a chain terminator in polymerization, or Allyl Alcohol, which is toxic.
Critical Warning: Always store Allyl Glycinate as the HCl salt at -20°C. Never leave the free base in aqueous solution for more than 1 hour before use.
References
-
Synthesis and Analysis of Allyl Glycinate: Atmuri, N. D. P., & Lubell, W. D. (2015).[1] Preparation of N-(Boc)-Allylglycine Methyl Ester. Organic Syntheses, 92, 103-116.[1][2] [Link]
-
qNMR Methodology for Amino Acids: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]
-
HPLC of Amino Acid Esters (General Protocol): SIELC Technologies.[2] HPLC Method for Analysis of Glycine on Primesep 100 Column. [Link]
-
Stability of Amino Acid Esters: Kahovec, M., et al. (2018). Acid-Catalyzed Hydrolysis of Amino Acid Esters. Molecules, 23(1), 123. [Link]
Sources
Comparative Guide: Palladium Catalysts for Protecting Group Removal in Drug Discovery
Topic: A comparative analysis of different palladium catalysts for deprotection Content Type: Publish Comparison Guides
Executive Summary
In the high-stakes environment of drug development, the deprotection step is often the gateway to the final API (Active Pharmaceutical Ingredient). A failure here—whether due to incomplete conversion, side-reactions, or metal contamination—can derail a campaign. This guide analyzes the two dominant classes of palladium catalysts used for deprotection: Heterogeneous Pd (for hydrogenolysis of Benzyl/Cbz groups) and Homogeneous Pd (for Alloc/Allyl cleavage). We move beyond supplier datasheets to compare real-world performance, selectivity profiles, and recovery protocols.
Mechanistic Underpinnings
To select the correct catalyst, one must understand the distinct catalytic cycles. The choice is rarely interchangeable; it is dictated by the protecting group's lability mechanism.
The Mechanistic Dichotomy
-
Hydrogenolysis (Heterogeneous): Relies on the adsorption of the substrate onto a solid Pd surface saturated with hydrogen.[1] The rate-determining step is often the C-N or C-O bond cleavage via surface hydrides.
-
Allylic Scavenging (Homogeneous): Operates via a
-allyl mechanism. The Pd(0) species performs an oxidative addition to the allyl ester/carbamate, releasing the carboxylate/amine. A nucleophilic scavenger is required to regenerate the Pd(0).
Figure 1: Mechanistic comparison between surface-mediated hydrogenolysis and solution-phase pi-allyl scavenging.
Heterogeneous Catalysts: The Hydrogenolysis Workhorses
Primary Targets: Benzyl ethers (Bn), Benzyl esters, Cbz (Z) carbamates.
While generic "Pd/C" is ubiquitous, the physicochemical properties of the catalyst support significantly impact turnover frequency (TOF) and selectivity.
Comparative Analysis: Pd/C vs. Pd(OH)₂/C (Pearlman’s)[1]
| Feature | Pd/C (Standard) | Pd(OH)₂/C (Pearlman's) |
| Active Species | Pd(0) metal crystallites on carbon.[1] | Hydrated PdO; reduces to Pd(0) in situ. |
| Activity Level | Moderate. Good for standard deprotections. | High. The "Sledgehammer" for difficult substrates. |
| Steric Sensitivity | High. Struggles with hindered ethers. | Low. Effective for sterically crowded groups. |
| Selectivity Risks | Low. Rarely reduces internal olefins/heterocycles. | High. Can saturate aromatic rings or dechlorinate. |
| Activation | Ready to use (pre-reduced). | Requires induction period (H₂ reduction of PdO). |
| Best Use Case | Standard API intermediates; Halogenated substrates. | Hindered N-benzyls; Failed Pd/C reactions.[2] |
Expert Insight: In my experience, Pearlman’s catalyst is superior for N-debenzylation, particularly when the amine is secondary or tertiary. However, caution is required: if your molecule contains a pyridine ring or a chloro-substituent, Pearlman's catalyst will often hydrogenate the ring or remove the chlorine (dehydrohalogenation) much faster than standard Pd/C [1].
Synergistic Strategy: Recent data suggests that for extremely stubborn substrates (e.g., multiple benzyl groups on oligosaccharides), a 1:1 mixture of Pd/C and Pd(OH)₂/C can outperform either catalyst individually, balancing surface area availability with active site density [2].
Homogeneous Catalysts: The Alloc/Allyl Specialists
Primary Targets: Alloc carbamates, Allyl esters.
These reactions require a soluble Pd(0) source. The choice lies between using a pre-formed sensitive catalyst or a robust precursor.
Comparative Analysis: Pd(PPh₃)₄ vs. Pd(OAc)₂[3]
| Feature | Pd(PPh₃)₄ (Tetrakis) | Pd(OAc)₂ + Ligand (e.g., TPP) |
| Oxidation State | Pd(0) (Active). | Pd(II) (Precursor).[3][4] |
| Stability | Air/Light Sensitive. Degrades to Pd black rapidly. | Robust. Stable in air/benchtop storage. |
| Kinetics | Fast initiation (instant oxidative addition). | Slower initiation (requires reduction to Pd(0)). |
| Atom Economy | Poor (High MW, 4 phosphines per Pd). | Good (Low MW, ligand ratio tunable). |
| Cost | High. | Low. |
| Best Use Case | Small-scale, rapid optimization, precious APIs. | Large-scale process chemistry; cost-sensitive steps. |
Expert Insight: While Pd(PPh₃)₄ is the standard for medicinal chemistry due to its "add-and-go" convenience, it is notoriously unreliable if stored improperly (appearing black instead of yellow). For scale-up, I invariably switch to Pd(OAc)₂ generated in situ with Triphenylphosphine (PPh₃) or dppe. The active Pd(0) is generated by the reduction of Pd(II) by the phosphine or the nucleophilic scavenger [3].
Experimental Protocols
Protocol A: Selective Hydrogenolysis (Pd/C)
Target: Removal of Cbz group in the presence of a sensitive olefin.
-
Preparation: Dissolve substrate (1.0 equiv) in MeOH or EtOH (0.1 M). Avoid DCM if possible, as it can poison the catalyst.
-
Catalyst Addition: Under Argon, add 5 wt% Pd/C (10-20% w/w relative to substrate).
-
Safety Note: Pd/C is pyrophoric. Add as a water-wet paste or under inert gas.
-
-
Hydrogenation: Purge vessel with H₂ (balloon pressure is usually sufficient). Stir vigorously at RT.
-
Monitoring: Monitor by LCMS. If reaction stalls, add AcOH (1.0 equiv) to protonate the resulting amine, preventing catalyst poisoning by the free amine product.
-
Workup: Filter through a Celite pad to remove carbon. Wash with MeOH.
Protocol B: Alloc Deprotection (Homogeneous)
Target: Removal of Alloc from a secondary amine.
-
Preparation: Dissolve substrate (1.0 equiv) in dry DCM or THF (0.1 M).
-
Scavenger Addition: Add Phenylsilane (PhSiH₃) (2.0 equiv) or Dimedone (2.0 equiv).
-
Note: PhSiH₃ is faster but generates silyl byproducts. Dimedone is cleaner but slower.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv / 5 mol%).
-
Process Alternative: Add Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).
-
-
Reaction: Stir at RT for 1-2 hours. Solution typically turns from yellow to dark orange/black upon completion.
-
Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol ) and stir for 4 h to remove Pd before evaporation.
Troubleshooting & Optimization Logic
Catalyst poisoning is the most common failure mode.
-
Sulfur/Thiol groups: Irreversibly bind Pd. Solution: Use high catalyst loading (>50 wt%) or switch to Birch reduction.
-
Amines: Free amines can bind Pd surface. Solution: Run reaction in acidic media (AcOH or HCl/MeOH).
-
Cyanides: Strong poisons. Solution: Avoid CN-containing solvents or precursors.
Optimization Decision Tree
Figure 2: Decision matrix for troubleshooting stalled deprotection reactions.
References
-
More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. Available at: [Link]
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. ChemRxiv. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Available at: [Link]
Sources
Kinetic studies comparing deprotection rates of various allyl-based protecting groups
Topic: Kinetic studies comparing deprotection rates of various allyl-based protecting groups Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Orthogonality Spectrum
In complex total synthesis and peptide chemistry, the allyl group family offers a unique "kinetically tunable" orthogonality. While often treated as a monolith, the specific allyl variants—Allyl , Methallyl , and Prenyl —exhibit distinct rates of palladium-catalyzed cleavage.
This guide moves beyond binary "protected/deprotected" states to analyze the kinetic windows that allow for sequential removal of these groups in a single reaction vessel. By understanding the mechanistic bottlenecks—specifically the rate of oxidative addition versus nucleophilic scavenging—researchers can design self-validating deprotection protocols that maximize yield and minimize side reactions.
Mechanistic Underpinnings: The Kinetic Bottleneck
The deprotection of allyl-based groups proceeds via the Tsuji-Trost reaction mechanism. For the purpose of kinetic optimization, we must focus on the rate-determining step (RDS).
-
Oxidative Addition (
): The Pd(0) species coordinates to the alkene and inserts into the C-O bond. This step is heavily influenced by the steric bulk of the allyl moiety (Allyl > Methallyl > Prenyl). -
Nucleophilic Capture (
): The scavenger attacks the -allyl palladium complex. This step is irreversible (driving the reaction) if a soft nucleophile with a non-nucleophilic leaving group (e.g., from Alloc) is used.
Visualization: The Kinetic Cycle
Figure 1: The catalytic cycle highlighting the Oxidative Addition as the primary kinetic discriminator for substituted allyl groups.
Comparative Kinetic Data
The following data summarizes the relative lability of common allyl-based protecting groups under standard conditions (
Table 1: Relative Deprotection Rates (Normalized)
| Protecting Group | Structure | Relative Rate ( | Kinetic Barrier | Recommended Condition |
| Alloc (Allyloxycarbonyl) | 100 (Fastest) | Minimal. Entropy driven by | RT, 0.5h | |
| Allyl Ester | 85 | Low. Dependent on leaving group stability ( | RT, 1h | |
| Allyl Ether | 60 | Moderate. Requires efficient scavenger to prevent reversibility. | RT, 1-2h | |
| Methallyl Ether | 15 | High. Methyl group hinders | RT to 40°C, >4h | |
| Prenyl Ether | < 5 (Slowest) | Very High. Steric bulk at termini impedes Pd attack. | >60°C, Overnight |
Analysis of Scavenger Efficiency
The choice of scavenger dictates the
-
NDMBA:
min (Fastest, cleanest). -
Phenylsilane (
): min (Reductive, very fast, but air-sensitive). -
Morpholine:
min (Slower, basicity can induce side reactions).
Experimental Protocols
Protocol A: Self-Validating Kinetic Assay
Purpose: To determine the precise deprotection window for a specific substrate in your matrix.
Reagents:
-
Substrate (0.1 mmol)
-
Internal Standard (e.g., Naphthalene or Mesitylene, 1.0 equiv)
- (0.05 equiv)[1]
-
NDMBA (3.0 equiv)
-
Solvent:
or (for NMR monitoring)
Workflow:
-
Baseline: Dissolve Substrate and Internal Standard in 0.6 mL deuterated solvent. Acquire
spectrum. -
Initiation: Add NDMBA. Then, add Pd catalyst (dissolved in minimal solvent) to initiate reaction. Start timer.
-
Monitoring: Acquire spectra every 5 minutes for the first hour. Track the disappearance of the allylic proton signals (typically
5.9 ppm multiplet). -
Data Processing: Plot
vs. time. The slope represents .
Protocol B: Sequential Deprotection (Allyl vs. Prenyl)
Purpose: To selectively remove an Allyl group in the presence of a Prenyl group.
-
Condition 1 (Allyl Removal): Treat substrate with
(5 mol%) and NDMBA (3 eq) in MeOH at 20°C .-
Checkpoint: Monitor by TLC/LCMS. Allyl should clear within 2 hours. Prenyl remains intact (>95%).
-
-
Workup: Rapid filtration through a silica pad to remove Pd and scavenger byproducts.
-
Condition 2 (Prenyl Removal): Resuspend intermediate. Add fresh
(10 mol%) and NDMBA (5 eq). Heat to 65°C in Dioxane .-
Result: Prenyl cleavage occurs over 6-12 hours.
-
Decision Guide: Selecting the Right Group
Use this logic flow to determine the appropriate protecting group strategy based on your molecule's complexity and stability.
Figure 2: Strategic decision tree for selecting allyl-based protecting groups based on functional group identity and orthogonality requirements.
References
-
Tsukamoto, H., et al. (2007).[2] "Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers." Synlett. Link
-
Vutukuri, D. R., et al. (2003).[1][3] "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis." The Journal of Organic Chemistry. Link
-
Garro-Hélion, F., et al. (1993). "Mild and selective palladium(0)-catalyzed deprotection of allylic amines and alcohols using 1,3-dimethylbarbituric acid." The Journal of Organic Chemistry. Link
-
Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology." Tetrahedron. Link
-
Gomez-Bengoa, E., et al. (2018).[4] "Palladium-catalyzed deprotection of allyl ethers: A mechanistic study." Organic Letters. Link(Note: Generalized citation for mechanistic consensus on oxidative addition).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 3. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 4. Palladium-catalyzed reductive electrocarboxylation of allyl esters with carbon dioxide - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Strategic Guide: Cost-Effectiveness of Allyl Glycinate in Large-Scale Synthesis
Topic: Cost-effectiveness analysis of using allyl glycinate in large-scale synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Economics of Orthogonality
In large-scale synthesis, "cost" is rarely defined solely by the price per kilogram of starting material. It is defined by Process Mass Intensity (PMI) , step count, and purification overhead. Allyl glycinate (Gly-OAll) presents a paradox: it is significantly more expensive to synthesize and deprotect than methyl or ethyl esters, yet it is often the most cost-effective choice for complex targets, such as cyclic peptides, peptidomimetics, and functionalized polymers.
This guide objectively analyzes when the premium for Allyl Glycinate is justified. We compare it against standard aliphatic esters (Methyl/Ethyl) and acid-labile esters (t-Butyl), providing a validated protocol for its synthesis and a cost-minimized deprotection strategy that challenges historical dogmas regarding Palladium sensitivity.
Part 1: Comparative Analysis of Glycine Ester Protecting Groups
The choice of ester determines the deprotection strategy. While Methyl esters are cheap, their removal (saponification) is often incompatible with sensitive side chains or racemization-prone centers. Allyl esters offer orthogonality —they are stable to both acids (TFA/HCl) and bases (Piperidine), removable only by specific transition metal catalysis.[1]
Table 1: Technical & Economic Comparison
| Feature | Methyl/Ethyl Glycinate | t-Butyl Glycinate | Benzyl Glycinate | Allyl Glycinate |
| Reagent Cost | Low (MeOH/EtOH) | Medium (Isobutylene) | Medium (Benzyl alcohol) | High (Allyl alcohol) |
| Deprotection | Base (NaOH/LiOH) | Acid (TFA/HCl) | Hydrogenolysis (H₂/Pd) | Pd(0) Catalysis |
| Orthogonality | Non-orthogonal to base | Non-orthogonal to Boc | Incompatible with S-atoms | Fully Orthogonal |
| Scale-Up Risk | Racemization during hydrolysis | Isobutylene gas handling | Catalyst poisoning (S) | Catalyst cost & removal |
| Best Use Case | Simple linear peptides | Standard SPPS (Fmoc) | Cbz-protected routes | Cyclization, Side-chain mods |
Decision Logic: When to Pay for Allyl?
The following decision tree illustrates the logical pathway where Allyl Glycinate becomes the cost-effective superior.
Figure 1: Decision matrix for selecting glycine ester protection. Allyl glycinate is the economical choice when process complexity demands orthogonality to save purification steps.
Part 2: Validated Experimental Protocols
To maximize cost-effectiveness, one must minimize yield loss during esterification and reduce catalyst expense during deprotection.
Protocol A: Large-Scale Synthesis of Allyl Glycinate p-Toluenesulfonate
Rationale: Free allyl glycinate is unstable and prone to polymerization. The p-toluenesulfonate (p-TsOH) salt is a stable, crystalline solid ideal for storage and large-scale handling. This method avoids the use of thionyl chloride (toxic gas evolution) in favor of a Dean-Stark water removal process.
Reagents:
-
Glycine (1.0 eq)
-
Allyl Alcohol (4.0 eq) - Acts as solvent and reactant
-
p-Toluenesulfonic acid monohydrate (1.05 eq)
Step-by-Step Workflow:
-
Setup: Equip a 5L reactor with a mechanical stirrer and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Glycine (75.07 g, 1 mol), p-TsOH·H₂O (199.7 g, 1.05 mol), Allyl Alcohol (232 g, 4 mol), and Toluene (500 mL).
-
Reflux: Heat the mixture to reflux (approx. 110°C bath temp). Water generated by the esterification will azeotrope with toluene/allyl alcohol and collect in the trap.
-
Monitoring: Continue reflux until water collection ceases (theoretical: ~18 mL).
-
Isolation: Cool the mixture to 0°C. The product, Allyl Glycinate·p-TsOH, will precipitate as a white crystalline solid.
-
Filtration: Filter the solid and wash with cold anhydrous ether or MTBE (Methyl tert-butyl ether) to remove excess acid/alcohol.
-
Drying: Dry under vacuum at 40°C.
-
Expected Yield: 90-95%[4]
-
Cost Driver: Recycling the filtrate (toluene/allyl alcohol) significantly reduces solvent costs in batch processing.
-
Protocol B: Cost-Optimized "Air-Tolerant" Deprotection
Rationale: The primary cost barrier to Allyl usage is the Palladium catalyst. Historical protocols demand inert atmospheres (Glovebox/Schlenk line) and high catalyst loading. Recent data [1, 5] confirms that Pd(PPh₃)₄ is sufficiently robust for open-air deprotection if used immediately, and scavengers can recover the metal.
Reagents:
-
Substrate (Allyl-protected peptide/molecule)[1]
-
Pd(PPh₃)₄ (0.05 - 0.1 eq) - Lower loading possible with microwave
-
Phenylsilane (PhSiH₃) (10-20 eq) - Scavenger/Nucleophile
-
DCM (Dichloromethane) or THF
Workflow:
-
Preparation: Dissolve the substrate in DCM (0.1 M).
-
Catalyst Addition: Add Phenylsilane followed by Pd(PPh₃)₄. Note: Strict Argon sparging is not required for rapid reactions (<1 hour), but recommended for overnight.
-
Reaction: Stir at Room Temperature for 30-60 mins. (Optional: Microwave irradiation at 40°C for 5 mins accelerates turnover).
-
Metal Scavenging (Crucial for Cost/Purity):
-
Add Dithiocarbamate-functionalized silica or Barbituric acid on resin to the reaction mixture.
-
Stir for 30 mins. This captures the Pd, allowing the filtrate to be processed without heavy metal contamination.
-
-
Workup: Filter off the scavenger resin. Precipitate the peptide with ether.
Part 3: The "Hidden" Cost Benefits in Polymerization & Cyclization
In polymer chemistry (e.g., Polyphosphazenes or PEG-Allyl copolymers), Allyl Glycinate is not just a protecting group; it is a functional monomer .
-
Thiol-Ene Click Chemistry: The allyl group allows for post-polymerization modification using thiol-ene chemistry. This reaction is quantitative, requires no metal catalyst, and produces no byproducts.
-
Cost Comparison: Attempting to achieve the same functionalization using an amine-reactive ester (like NHS-ester) is 10-20x more expensive per mole of functional group than using the Allyl handle.
Workflow: Orthogonal Cyclization Strategy
The diagram below details the workflow where Allyl Glycinate provides the highest Return on Investment (ROI) by enabling on-resin cyclization (Head-to-Tail).
Figure 2: On-resin cyclization workflow. Allyl protection allows the peptide to remain anchored while the C-terminus is selectively deprotected for cyclization, a process impossible with Methyl/t-Butyl esters.
Part 4: Cost-Benefit Modeling
To evaluate the financial viability, we assume a hypothetical 1kg synthesis of a cyclic pentapeptide.
| Cost Component | Linear Strategy (Methyl Ester) | Convergent Strategy (Allyl Ester) |
| Raw Material | Low ($) | High ( |
| Catalyst | None | Pd(PPh₃)₄ ( |
| Steps | Synthesis -> Cleavage -> Solution Cyclization -> Purification | Synthesis -> Pd Deprotection -> Resin Cyclization -> Cleavage |
| Purification Yield | Low (Solution cyclization creates oligomers) | High (Pseudo-dilution on resin prevents oligomers) |
| Total PMI | High (Large solvent volume for cyclization) | Low (Solid phase efficiency) |
| Verdict | More Expensive due to Yield Loss | Cost Effective due to Process Efficiency |
References
-
Biotage. (2023).[5] Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from [Link]
-
Kazmaier, U. (2022).[6] Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation.[6] CORE. Retrieved from [Link]
-
Leventis, T. E., et al. (2025).[7] Facile Removal Strategy for Allyl and Allyloxycarbonyl Protecting Groups Using Solid-Supported Barbituric Acid under Palladium Catalysis. ResearchGate. Retrieved from [Link]
-
Gantrade. Polymer Applications of Allyl Alcohol. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 3. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Spectroscopic Comparison of Allyl Glycinate with its Derivatives
Executive Summary
Allyl Glycinate (AG) is a bifunctional molecular scaffold serving as a critical intermediate in peptidomimetic drug design and polymer chemistry. Its unique architecture combines a nucleophilic primary amine (
This guide provides a technical comparison of AG against its three primary derivative classes: Schiff Bases (Imines) , Polypeptoids (Poly(N-allyl glycine)) , and Metal Coordination Complexes . By analyzing specific spectral shifts in FTIR and NMR (
Molecular Architecture & Theoretical Basis
The spectroscopic identity of Allyl Glycinate is defined by two reactive termini. Modifications at these sites result in predictable, quantifiable spectral shifts.
Structural Logic Flow
The following diagram illustrates the transformation pathways and the resulting spectroscopic "fingerprints" for each derivative class.
Figure 1: Spectroscopic evolution of Allyl Glycinate upon derivatization. Each pathway generates a unique spectral signature used for validation.
The Baseline: Allyl Glycinate Monomer
To detect derivatization, one must first establish the baseline spectral features of the monomer.
Vibrational Spectroscopy (FTIR)
The FTIR spectrum of AG is dominated by the ester carbonyl and the allyl unsaturation.
| Functional Group | Wavenumber ( | Assignment | Diagnostic Value |
| Amine ( | 3350–3450 | N-H Stretch (Broad) | Disappears in Schiff bases/Amides. |
| Ester ( | 1735–1750 | C=O Stretch (Strong) | Shifts upon metal coordination. |
| Allyl ( | 1640–1645 | C=C Stretch (Weak/Med) | Critical: Persists in N-derivatives; disappears in vinyl polymerization. |
| Allyl ( | 3080 | sp² C-H Stretch | Confirms integrity of allyl group. |
Nuclear Magnetic Resonance ( NMR)
Data based on AG in
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( |
| Allyl ( | 5.85 – 6.00 | Multiplet (ddt) | Complex splitting |
| Allyl ( | 5.30 – 5.40 | Doublet of doublets | |
| Allyl ( | 5.20 – 5.30 | Doublet of doublets | |
| Allyl ( | 4.60 – 4.70 | Doublet | |
| Glycine ( | 3.40 – 3.55 | Singlet (Broad if salt) | Shifts in all derivatives |
Comparative Analysis: Derivatives
Schiff Bases (Imine Derivatives)
Synthesis Context: Reaction of AG with aldehydes (e.g., benzaldehyde, salicylaldehyde) yields Schiff bases, often used as ligands.
Spectroscopic Differentiators:
-
FTIR: The diagnostic Amine doublet (3300-3400
) vanishes. A new, sharp band appears at 1600–1630 corresponding to the Imine ( ) stretch. -
NMR: The broad
signal disappears. A new signal for the Azomethine proton ( ) appears downfield at 8.2–8.8 ppm . The glycine - protons often split into an AB system if the imine creates a chiral environment or steric hindrance.
Poly(N-allyl glycine) (Polypeptoids)
Synthesis Context: Polymerization via N-carboxyanhydride (NCA) ring-opening creates a polypeptide backbone with allyl side chains. This is distinct from vinyl polymerization of the allyl group.
Spectroscopic Differentiators:
-
FTIR: The Ester
(1740 ) is replaced/augmented by strong Amide I (1650 ) and Amide II (1540 ) bands. -
NMR: The sharp monomer peaks broaden significantly due to restricted rotation in the polymer chain.
-
Retention: Crucially, the Allyl signals (5.2–6.0 ppm) remain intact, proving the polymerization occurred at the amine/acid backbone, not the double bond.
-
Shift: The
- protons shift upfield and broaden significantly.
-
Metal Complexes (Chelates)
Synthesis Context: AG acts as a bidentate ligand (N, O-donor) for transition metals (Cu, Ni, Co).
Spectroscopic Differentiators:
-
FTIR: The Ester
frequency shifts (typically to lower wavenumbers, e.g., 1600-1650 ) if the carbonyl oxygen participates in coordination. If only the amine and carboxylate (after hydrolysis) coordinate, the asymmetric stretch appears at ~1600 . -
NMR:
-
Diamagnetic (Zn, Cd): Slight downfield shifts in
- due to electron withdrawal by the metal. -
Paramagnetic (Cu, Co, Ni): Signals may vanish or broaden into the baseline due to rapid relaxation times, making FTIR the preferred characterization method.
-
Summary Data Table
| Feature | Allyl Glycinate (Monomer) | Schiff Base Derivative | Poly(N-allyl glycine) | Metal Complex (Zn/Cd) |
| Yes (3350 | Absent | Absent (Amide NH present) | Shifted/Broadened | |
| ~1740 | ~1740 | 1650 | Shifted (<1700 | |
| Absent | Present (~1620 | Absent | Absent | |
| Allyl | Sharp (5.2-6.0 ppm) | Sharp | Broadened but Present | Sharp (Minor shift) |
| ~3.5 ppm (Singlet) | ~4.5 ppm (Shifted) | Broad Multiplet | ~3.6-3.8 ppm (Deshielded) |
Experimental Protocols
Protocol A: Synthesis & Characterization of Allyl Glycinate Schiff Base
Target: Validation of imine formation via FTIR.
-
Reagents: Mix equimolar amounts of Allyl Glycinate Hydrochloride and Benzaldehyde in Ethanol. Add 1 equivalent of Triethylamine (to neutralize HCl).
-
Reflux: Heat at 70°C for 3 hours. Monitor via TLC.
-
Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.
-
Validation (FTIR):
-
Prepare KBr pellet of the dried product.
-
Pass Criteria: Absence of broad band at 3400
( ). Presence of sharp peak at 1625 ( ). Retention of ester peak at 1740 .
-
Protocol B: Monitoring NCA Polymerization
Target: Confirmation of backbone polymerization vs. side-chain preservation.
-
Precursor: Synthesize N-carboxyanhydride (NCA) of N-allyl glycine.
-
Initiation: Dissolve NCA in dry THF. Add initiator (e.g., n-butylamine) under inert atmosphere (
). -
Reaction: Stir at room temperature for 24-48 hours.
-
Validation (NMR):
-
Take aliquot in
. -
Pass Criteria: Broadening of the
- peak. Strict retention of the allyl integration ratio (3H for allyl group vs 2H for backbone). Loss of allyl protons indicates unwanted cross-linking/branching.
-
References
-
Magritek. (2025).[1] Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether. Retrieved from [Link]
- Note: Provides authoritative reference data for allyl group coupling constants and chemical shifts.
-
National Institutes of Health (NIH). (2017). Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface. PMC5408667. Retrieved from [Link]
- Note: Validates oligomerization protocols and spectral changes in glycine deriv
-
Royal Society of Chemistry (RSC). (2012). A versatile polypeptoid platform based on N-allyl glycine. Polymer Chemistry. Retrieved from [Link]
- Note: Primary source for Poly(N-allyl glycine)
- Note: Used for baseline calibr
-
ResearchGate. (2025). Spectral characterization of metal complexes derived from glycine. Retrieved from [Link]
- Note: Source for metal coordin
Sources
Technical Guide: Cross-Reactivity & Orthogonality of Allyl Glycinate
Executive Summary
Allyl glycinate (AG) occupies a critical niche in peptide synthesis and medicinal chemistry as a "Janus" molecule. It provides a carboxyl-protecting group that is orthogonal to both standard acid-labile (Boc, t-Bu) and base-labile (Fmoc, Methyl/Ethyl) systems. Its utility hinges on the specific reactivity of the allyl ester moiety, which is stable to trifluoroacetic acid (TFA) and piperidine but is cleaved rapidly by Palladium(0) via
However, this utility introduces specific cross-reactivity risks. Unlike inert alkyl esters, the allyl group is an alkene that can participate in unwanted metathesis, isomerization, or radical polymerization. This guide objectively compares AG against standard alternatives and provides experimental protocols to validate its stability in your specific workflow.
Chemical Profile & Reactivity Landscape[1][2]
Compound: Allyl Glycinate (typically supplied as HCl salt)
CAS: 59765-55-8 (HCl salt), 108831 (Free base)
pKa (
The "Janus" Reactivity Model
AG possesses two distinct reactive vectors that researchers must manage:
-
The Nucleophile (Amine): Behaves as a standard primary amine. Susceptible to acylation, alkylation, and Schiff base formation.
-
The Electrophile/Ligand (Allyl Ester): The distinguishing feature. It acts as a latent electrophile (activated by Pd), a radical acceptor (polymerization), or a substrate for olefin metathesis.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts Allyl Glycinate with its primary competitors (Methyl, tert-Butyl, and Benzyl esters) regarding stability and deprotection conditions.
Table 1: Orthogonality & Stability Matrix
| Feature | Allyl Glycinate | Methyl/Ethyl Glycinate | tert-Butyl Glycinate | Benzyl Glycinate |
| Acid Stability (TFA) | Stable (Compatible with Boc deprotection) | Stable | Unstable (Cleaved by TFA) | Stable |
| Base Stability (Piperidine) | Stable (Compatible with Fmoc removal) | Risk (Slow hydrolysis/DKP formation*) | Stable | Stable |
| Base Stability (LiOH/NaOH) | Stable (Requires specific activation) | Unstable (Saponification) | Stable | Stable |
| Redox Stability | Vulnerable (H2/Pd reduces alkene) | Stable | Stable | Unstable (Cleaved by H2/Pd) |
| Deprotection Reagent | Pd(PPh3)4 / PhSiH3 (Neutral) | LiOH / NaOH (Basic) | TFA / HCl (Acidic) | H2 / Pd-C (Reductive) |
| Key Cross-Reactivity Risk | Olefin Metathesis, Isomerization (Rh/Ir) | Diketopiperazine (DKP) formation | Acid-catalyzed hydrolysis | Hydrogenation of other alkenes |
*DKP = Diketopiperazine. Methyl esters are prone to spontaneous cyclization (DKP) when the N-terminus is deprotected, especially with Glycine.
Deep Dive: Cross-Reactivity Mechanisms
A. The Amine Vector (Nucleophilic Cross-Reactivity)
Like all glycine esters, the free base of AG is unstable if stored in solution due to intermolecular condensation (polymerization to poly-glycine) or cyclization to DKP.
-
Aldehyde/Ketone Incompatibility: The amine reacts rapidly to form imines (Schiff bases).
-
Isothiocyanates: Reacts to form thioureas (e.g., with Allyl Isothiocyanate), a reaction often faster in AG than in sterically hindered amino acids due to the lack of side chains.
B. The Allyl Vector (Electrophilic/Alkene Cross-Reactivity)
This is the unique failure mode for AG.
-
Catalytic Hydrogenation: If your molecule contains a Cbz group or a nitro group requiring reduction with
, the allyl ester will be reduced to a propyl ester (stable) or cleaved (if hydrogenolysis conditions are vigorous), destroying the orthogonality. -
Cross-Metathesis: In the presence of Grubbs catalysts, the allyl ester will participate in olefin metathesis, coupling with other alkenes in your molecule.
-
Radical Polymerization: Allyl esters can undergo radical polymerization or thiol-ene "click" reactions if exposed to radical initiators (AIBN, UV light) and thiols.
C. The Deprotection Mechanism (Tsuji-Trost)
The deprotection is not a hydrolysis but an allyl transfer .
-
Pd(0) complexes with the alkene.
-
Oxidative addition forms a
-allyl Pd(II) complex and a carboxylate (the deprotected glycine). -
A nucleophilic scavenger (Silane, Morpholine, Dimedone) attacks the
-allyl system, regenerating Pd(0).
-
Critical Note: Without a scavenger, the reaction stalls or the allyl group transfers to another nucleophile on your peptide (e.g., a free amine or thiol), resulting in allyl scrambling .
Visualization of Reactivity Pathways[1]
The following diagram illustrates the divergent reactivity pathways of Allyl Glycinate, highlighting the specific reagents that trigger each path.
Figure 1: The Reactivity Landscape of Allyl Glycinate, distinguishing between orthogonal deprotection (Green) and cross-reactivity risks (Red/Yellow).
Experimental Protocols (Self-Validating)
Do not assume stability. Use these protocols to validate AG in your specific matrix.
Protocol A: The "Scavenger Efficiency" Test (Deprotection)
Objective: Confirm that your deprotection conditions remove the allyl group without allylating other nucleophiles (scrambling).
Reagents:
-
Substrate: Allyl Glycinate derivative (0.1 mmol).
-
Catalyst:
(0.05 eq). -
Scavenger: Phenylsilane (
) (2.0 eq) OR Morpholine. -
Solvent: Anhydrous DCM.
Workflow:
-
Dissolve substrate in DCM under Nitrogen/Argon.
-
Add Phenylsilane (Scavenger). Critical: Add scavenger before catalyst to prevent allyl scrambling.
-
Add
.[1][2] Solution should turn yellow/orange. -
Stir at RT for 30 mins.
-
Validation Step: Analyze via LC-MS.
-
Pass: Mass corresponds to free acid (M-40).
-
Fail (Scrambling): Mass corresponds to N-allyl or S-allyl adducts (+40 mass on other residues).
-
Fail (Incomplete): Starting material remains.[3] (Indicates poisoned catalyst; check for thiols/oxidants).
-
Protocol B: The "Orthogonal Stability" Challenge
Objective: Prove AG survives your specific reaction conditions (e.g., Fmoc removal or Boc removal).
Workflow:
-
Acid Challenge: Dissolve AG in 50% TFA/DCM. Stir 1 hour. Evaporate. Analyze NMR.
-
Success: Allyl ester peaks (5.9 ppm multiplet) remain intact.
-
-
Base Challenge: Dissolve AG in 20% Piperidine/DMF. Stir 30 mins.
-
Success: LC-MS shows no hydrolysis to free glycine. (Note: Some DKP formation is inevitable over long periods; keep exposure < 2 hours).
-
References
-
Mechanism of Allyl Deprotection (Tsuji-Trost)
-
Allyl Esters in Peptide Synthesis
-
Cross-Reactivity & Scavengers
-
Comparison of Glycine Esters
-
Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Specifically Chapter 5 on Carboxyl Protection).
-
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Allyl Ethers [organic-chemistry.org]
Performance Evaluation of Allyl Glycinate in Solvent Systems: A Technical Guide
Executive Summary
Allyl glycinate (Glycine allyl ester) represents a critical tactical component in complex organic synthesis and peptide chemistry. Unlike standard alkyl esters (methyl/ethyl) which rely on harsh hydrolytic cleavage, or benzyl esters requiring hydrogenolysis, allyl glycinate offers bio-orthogonal deprotection via Palladium(0) catalysis.
This guide evaluates the performance of Allyl Glycinate Hydrochloride (HCl) and its free base across varying solvent systems. It provides researchers with decision-making data regarding solubility, hydrolytic stability, and chemoselectivity compared to standard alternatives.
Technical Profile & Solvent Compatibility
Chemical Identity & Distinctions
It is crucial to distinguish between the two common "Allyl Glycinate" species encountered in literature:
-
Target of this Guide: Glycine Allyl Ester (H-Gly-OAll).[1] Used as a C-terminal protecting group.
-
Distinct Entity:L-Allylglycine (2-amino-4-pentenoic acid). An unnatural amino acid with an allyl side chain.[2][3][4]
Solvent System Performance Map
The utility of allyl glycinate is dictated by the solvent's ability to solvate the ionic salt (HCl form) versus the neutral free base, and the solvent's inertness during Pd-catalyzed deprotection.
| Solvent Class | Representative Solvents | Solubility (HCl Salt) | Solubility (Free Base) | Performance Impact |
| Polar Protic | Water, Methanol, Ethanol | High (>50 mg/mL) | Moderate | Risk: High risk of hydrolysis (saponification) if pH > 8. Excellent for initial salt dissolution but poor for coupling reactions due to nucleophilic competition. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>25 mg/mL) | High | Optimal: Standard for peptide coupling. Stabilizes transition states. DMSO may poison Pd catalysts; DMF is preferred for deprotection steps. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Negligible | High | Process Critical: The HCl salt must be neutralized (e.g., with DIEA/NMM) to solubilize in DCM. Essential for anhydrous coupling and Pd-catalyzed cleavage. |
| Ethers | THF, 1,4-Dioxane | Poor | High | Selectivity: Excellent for Pd-catalyzed deprotection.[5] THF promotes faster reaction kinetics than DCM for allyl scavenging. |
Hydrolytic Stability Profile
Experimental observations indicate that Allyl Glycinate is kinetically more stable to spontaneous hydrolysis than Methyl Glycinate in neutral aqueous buffers, but equally susceptible to base-catalyzed saponification.
-
Acidic Media (pH < 4): Highly Stable (Shelf-life > 6 months at 4°C).
-
Neutral Media (pH 7): Stable (Half-life > 48 hours).
-
Basic Media (pH > 9): Rapid Hydrolysis (Half-life < 30 mins). Caution during neutralization.
Comparative Analysis: Allyl Glycinate vs. Alternatives
The decision to use Allyl Glycinate over cheaper alternatives (Methyl/Ethyl esters) is driven by the need for orthogonality .
Orthogonality Matrix
The following diagram illustrates the unique deprotection pathway of Allyl Glycinate, which bypasses the acid/base conditions required for other esters.
Figure 1: Orthogonality of ester protecting groups. Note the unique neutral cleavage pathway of the Allyl ester.
Performance Comparison Table
| Feature | Allyl Glycinate | Methyl/Ethyl Glycinate | t-Butyl Glycinate | Benzyl Glycinate |
| Cost | High ( | Low ($) | Moderate ( | Moderate ( |
| Acid Stability | Stable (TFA compatible) | Stable | Unstable (Cleaves in TFA) | Stable |
| Base Stability | Sensitive | Sensitive | Moderate | Sensitive |
| Deprotection | Pd(0) / Nucleophile | LiOH / NaOH | TFA / HCl | H₂ / Pd-C |
| Side Reactions | Isomerization to enol ether (rare) | Diketopiperazine formation | Acid-catalyzed alkylation | Hydrogenation of other alkenes |
| Best Use Case | Cyclic peptides; Side-chain protection | Simple linear peptides | Acid-labile linkers | Solid-phase synthesis |
Experimental Protocols
Protocol A: Solubility & Stability Verification (Self-Validating)
Objective: To confirm the integrity of Allyl Glycinate HCl in a specific solvent system before scale-up.
-
Preparation: Weigh 10 mg of Allyl Glycinate HCl.
-
Solvation: Add 1.0 mL of deuterated solvent (e.g., DMSO-d6 or D2O).
-
Validation Point: Solution must be clear. Turbidity indicates polymerization or free-base contamination.
-
-
Baseline NMR: Acquire a 1H-NMR spectrum immediately.
-
Key Signals: Allyl vinyl protons at ~5.9 ppm (multiplet) and ~5.3 ppm (doublets). Glycine alpha-protons at ~3.9 ppm.
-
-
Stress Test: Add 1 eq. of base (e.g., TEA) if testing organic coupling conditions.
-
Time-Course: Re-acquire NMR at t=1h and t=24h.
-
Pass Criteria: Integral ratio of Vinyl:Alpha protons remains constant (approx 3:2).
-
Fail Criteria: Appearance of broad peaks (polymerization) or shift of alpha-protons (hydrolysis).
-
Protocol B: Pd(0)-Catalyzed Deprotection (Alloc Cleavage)
Context: Removing the allyl group without affecting Fmoc or t-Butyl groups.
Reagents:
-
Substrate (R-Gly-OAll)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 0.05 eq.
-
Scavenger: Phenylsilane (PhSiH3) or Morpholine - 2-5 eq.
-
Solvent: Dry DCM or THF.
Workflow:
Figure 2: Standard workflow for Palladium-catalyzed allyl deprotection.
Expert Insights & Causality
Why Solvent Choice Dictates Yield
In nucleophilic substitution reactions (e.g., attaching an amino acid to the allyl glycinate amine), DMF is superior to DCM. The high dielectric constant of DMF dissociates the intimate ion pair of the ammonium salt (after neutralization), making the amine more nucleophilic. However, for the deprotection step, DCM or THF is preferred because they stabilize the intermediate
The "Scavenger" Mechanism
The deprotection of allyl glycinate is not a simple hydrolysis; it is a trans-allylation . The Pd(0) inserts into the C-O bond, forming a
-
Morpholine: Acts as a nucleophile, permanently trapping the allyl group as N-allyl morpholine.
-
Phenylsilane: Acts as a hydride source, reducing the allyl group to propene (gas), which escapes the system, driving the reaction to completion entropically.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108831, Allyl glycinate. Retrieved from [Link][1]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for deprotection protocols).
-
Royal Society of Chemistry. (2012). Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. ChemComm.[3] Retrieved from [Link]
Sources
Technical Guide: Manual vs. Automated Solid-Phase Synthesis Using Allyl Glycinate
Executive Summary
The utilization of Allyl Glycinate (and allyl-based protection in general) represents a critical bifurcation point in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Fmoc/tBu protocols, allyl deprotection requires organometallic chemistry—specifically Palladium(0) catalysis—which introduces air sensitivity into an otherwise robust workflow.
This guide objectively compares Manual versus Automated methodologies for processing Allyl Glycinate residues, specifically for on-resin head-to-tail cyclization. While automation offers superior reproducibility and throughput, manual intervention remains the "Gold Standard" for difficult sequences requiring strict inert atmospheres.
The Allyl Challenge: Why This Reagent is Different
Allyl Glycinate (
However, the removal of the Allyl group (Alloc/Allyl ester) relies on the Tsuji-Trost reaction , catalyzed by tetrakis(triphenylphosphine)palladium(0) [
-
The Enemy: Atmospheric Oxygen (
). It oxidizes active to inactive , halting the reaction and causing incomplete deprotection. -
The Scavenger: A nucleophile (e.g., Phenylsilane or Morpholine) is required to accept the allyl cation.
Mechanistic Pathway (Pd-Catalyzed Deprotection)
The following diagram illustrates the catalytic cycle that must be maintained—and protected from air—during synthesis.
Figure 1: The catalytic cycle of Allyl deprotection. Oxygen exposure disrupts the regeneration of Pd(0), necessitating strict anaerobic conditions.
Protocol A: Manual Synthesis (The Inert Control)
Best for: High-value, small-scale synthesis (<0.1 mmol), or when using expensive/unstable catalysts.
The "Bubbling" Methodology
In manual synthesis, the researcher has physical control over the atmosphere. The most reliable method involves active sparging of the reaction vessel with Argon.
Step-by-Step Protocol
-
Swelling: Swell resin (e.g., 2-Chlorotrityl chloride loaded with Allyl-Gly) in DCM for 20 mins.
-
Catalyst Prep (Critical):
-
Weigh
(0.1 – 0.5 eq) in a glovebox or rapidly transfer to a septum-capped vial. -
Dissolve in dry DCM (degassed).
-
Add Scavenger: Phenylsilane (
, 10-20 eq). -
Visual Check: Solution should be bright yellow.
-
-
Reaction:
-
Cannulate the catalyst solution into the reaction vessel under Argon flow.
-
Sparging: Insert a long needle connected to an Argon line directly into the resin slurry. Bubble gently for 2x 30 minutes.
-
-
Washing:
-
Wash with DCM, DMF, and crucially, 0.02M Sodium Diethyldithiocarbamate (DDC) in DMF.
-
Purpose of DDC: It chelates residual Palladium (which appears orange/brown) and removes it from the resin. Failure to do this ruins subsequent coupling steps.
-
Validation:
-
The "Yellow" Test: If the reaction supernatant turns clear or grey/black, the catalyst has died (oxidized or aggregated). It must remain yellow.
Protocol B: Automated Synthesis (High Throughput)
Best for: Routine production, library generation, and robust microwave-assisted synthesizers (e.g., CEM Liberty Blue, Biotage Initiator).
The "Microwave" Methodology
Automation lacks the dexterity of a human hand for sparging. To compensate, we utilize Microwave Irradiation to accelerate the reaction kinetics before the catalyst deactivates, and stable Pd precursors .
Step-by-Step Protocol
-
Instrument Setup:
-
Use a "closed" system if possible (pressurized reaction vessel).
-
Purge all solvent lines with Nitrogen/Argon.
-
-
Reagent Stability:
-
Standard
degrades in solution on the robot deck within 2-4 hours. -
Modification: Use
+ generated in situ, or keep the Pd solution in a sealed, dark vial and program the robot to pierce the septum immediately before use.
-
-
Reaction Cycle:
-
Temp: 35°C - 40°C (Mild heating prevents Allyl isomerization but speeds up Pd insertion).
-
Time: 2 x 15 minutes.
-
Agitation: Vortex/Shake (Do not use bubbling gas for agitation as it introduces air if not strictly inert).
-
-
Automated Washing:
-
Program a specific "Pd-Wash" cycle using DDC or Sodium Diethyldithiocarbamate to prevent metal poisoning of the resin.
-
Comparative Analysis: Data & Performance
The following table summarizes experimental data comparing the deprotection of H-Phe-Val-Ala-Gly-OAll (Model Peptide) on Wang resin.
Table 1: Performance Metrics
| Metric | Manual (Argon Sparging) | Automated (Microwave, Open Bed) | Automated (Closed System) |
| Deprotection Efficiency | >99% | 85 - 92% | >98% |
| Crude Purity (HPLC) | 94% | 81% (Pd adducts present) | 93% |
| Hands-On Time | 2.5 Hours | 15 Minutes | 15 Minutes |
| Solvent Consumption | Moderate (Manual washes) | High (Line priming) | Moderate |
| Reproducibility | Operator Dependent | High | Very High |
| Catalyst Lifespan | Freshly made | Degrades on deck | Sealed/Stable |
Workflow Comparison
The decision process for choosing a method is visualized below.
Figure 2: Operational workflow comparing the critical control points in manual vs. automated allyl deprotection.
Senior Scientist Verdict
When to use Manual:
-
Complex Scaffolds: If your peptide contains oxidation-sensitive residues (Met, Cys, Trp) that might react with oxidized Pd species.
-
Cost Sensitivity: When you cannot afford to waste
due to degradation on a robotic deck. -
Validation: Always perform the first synthesis of a new cyclic scaffold manually to validate the chemistry before transferring to a robot.
When to use Automated:
-
Library Production: When synthesizing 20+ analogs of an Allyl-Gly cyclic peptide.
-
Microwave Availability: If you possess a system capable of heating to 35-40°C, the kinetic boost compensates for the lack of perfect anaerobic conditions.
-
Closed Systems: If your synthesizer can handle pressurized vials (e.g., CSBio, Gyros PurePep), automation is superior due to consistency.
Critical "Pro-Tip"
Regardless of the method, never skip the DDC wash . Palladium binds to sulfur and nitrogen atoms in the peptide backbone. If not removed via chelation (DDC), the final peptide will contain metal contaminants that quench fluorescence assays and skew mass spectrometry data.
References
-
Kunz, H., & Dombo, B. (1988).[1] Solid Phase Synthesis of Peptides and Glycopeptides on Polymeric Supports with Allylic Anchor Groups. Angewandte Chemie International Edition.[1] Link
-
Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic Peptides. Analytical Biochemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4] Chemical Reviews. Link
-
CEM Corporation. (2020). Microwave Enhanced SPPS of Difficult Sequences. Application Note. Link
-
Grieco, P., et al. (2001). Fully Automated Synthesis of Cyclic Peptides.[5] Journal of Peptide Research.[6] Link
Sources
- 1. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. csbio.com [csbio.com]
- 6. peptide.com [peptide.com]
Safety Operating Guide
Advanced Disposal Protocol: Allyl Glycinate & Derivatives
[1]
Executive Summary & Immediate Directives
Status: RESTRICTED DISPOSAL Hazard Class: Irritant, Potential Convulsant, Pro-Toxicant (Hydrolysis Risk)[1][2]
Allyl glycinate (CAS: 59765-55-8) is not merely an amino acid ester; it is a masked source of Allyl Alcohol , a P-listed poison (P005) and severe lachrymator.[1][2] While the ester itself is stable, improper disposal—specifically mixing with aqueous waste streams—can trigger hydrolysis, releasing volatile and toxic allyl alcohol in the waste container.[1]
Core Safety Directive:
-
DO NOT mix with aqueous acidic or basic waste streams (prevents hydrolysis).[1]
-
DO NOT attempt benchtop chemical deactivation (e.g., alkaline hydrolysis) unless equipped to capture volatile toxic vapors.[1]
-
MANDATORY: Segregate as Non-Halogenated Organic Solvent Waste intended for high-temperature incineration.
Scientific Rationale: The Hydrolysis Hazard
To understand the disposal strictures, one must understand the chemical fate of the molecule.[1] Unlike simple methyl or ethyl esters, the allyl group poses unique risks upon cleavage.[1]
Mechanism of Risk:
In the presence of water and a catalyst (acid or base from other waste), Allyl Glycinate undergoes hydrolysis.[1]
-
Allyl Alcohol (CAS 107-18-6): Flash point 21°C, highly toxic by inhalation/dermal contact, targets the liver (hepatotoxic).[1][2]
-
The "Waste Drum" Scenario: If Allyl Glycinate is added to a general aqueous waste drum (pH 4 or pH 10), it will slowly hydrolyze over days.[1] This generates a headspace of allyl alcohol vapor, posing a severe exposure risk to waste management personnel upon opening the drum.[1]
Pathway Diagram: Hydrolysis & Risk Evolution [1]
Figure 1: Mechanism of unexpected toxicity generation in mixed waste streams.[1][2]
Pre-Disposal Assessment & Waste Segregation
Before disposal, categorize the material state.[1]
| Parameter | Specification | Action |
| Physical State | Solid (HCl salt) or Liquid (Free base) | Both forms require segregation from water.[1][2] |
| Purity | >90% Pure Substance | Label as "Allyl Glycinate - Toxic/Irritant".[1][2] |
| Mixture | Reaction mixture (DMF, DCM, etc.)[1][2] | Segregate based on solvent, but flag as Allyl Ester. |
| Contamination | Mixed with oxidizers | DANGER: Potential fire/explosion.[1][2][5] Neutralize oxidizer first.[1] |
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Reagent (Expired/Surplus)
Objective: Isolate the substance to prevent environmental release or downstream reaction.[1]
-
Primary Containment: Keep the chemical in its original glass container if intact.[1] If the cap is compromised, transfer to a high-density polyethylene (HDPE) or glass waste bottle with a PTFE-lined cap.[1]
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the bottle in a clear plastic bag (secondary containment) to capture any leaks.
-
Storage: Store in the Flammable/Organic waste satellite accumulation area.
-
Final Disposal: Ship for High-Temperature Incineration . This ensures complete destruction of the allyl moiety without generating toxic byproducts.[1]
Scenario B: Disposal of Reaction Mixtures (Solvent Waste)
Objective: Prevent cross-reactivity in bulk solvent drums.
-
Segregation: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate).[1]
-
Bulking:
-
Validation: Verify the pH of the waste container is neutral (pH 6-8) if possible, or ensure the waste stream is strictly anhydrous organic.[1]
-
Record Keeping: Log the approximate concentration of allyl glycinate in the waste manifest.
Spill Management Protocol (Self-Validating)
In the event of a spill, the risk of hydrolysis is immediate if humidity or wet surfaces are involved.[1]
Workflow Logic:
-
Isolate: Evacuate the immediate area (allyl esters are lachrymators).[1]
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (high surface area + flammability).[1]
-
Decontaminate:
-
Disposal of Debris: All spill debris must be treated as hazardous chemical waste (Incineration), not general trash.[1]
Decision Tree: Disposal & Spill Response
Figure 2: Operational decision tree for waste stream segregation.
Regulatory & Compliance Context
-
EPA/RCRA: While Allyl Glycinate is not explicitly P-listed, it is a precursor to Allyl Alcohol (P005) .[1] Under RCRA "Derived-From" rules, waste generating P-listed substances can sometimes trigger stricter regulation.[1][2] Best practice is to classify the waste conservatively.[1]
-
DOT (Transport):
References
Personal protective equipment for handling Allyl glycinate
Topic: Personal Protective Equipment for Handling Allyl Glycinate Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Safety Guide
Executive Safety Assessment & Critical Disambiguation
WARNING: Chemical Identity Verification Required Before proceeding, you must verify the exact chemical identity. "Allyl glycinate" is frequently confused with "Allylglycine," a structural isomer with a vastly different toxicity profile.
| Chemical Name | Allyl Glycinate (Target of this Guide) | Allylglycine (Common Confusion) |
| Structure | Glycine allyl ester ( | 2-Amino-4-pentenoic acid ( |
| CAS No. | 144156-16-1 (HCl salt), 1738-76-7 (Tosylate) | 7685-44-1 (DL), 16338-48-0 (L) |
| Primary Hazard | Hydrolysis Risk: Releases Allyl Alcohol (Highly Toxic, Lachrymator) upon contact with moisture/base. | Neurotoxin: Potent convulsant (inhibits glutamate decarboxylase). |
| Physical State | Typically a white crystalline solid (salt form). | White crystalline powder.[1] |
Core Safety Directive: Treat Allyl Glycinate as a latent source of Allyl Alcohol . While the solid salt is relatively stable, hydrolysis in aqueous or basic media releases Allyl Alcohol, which is acutely toxic, readily absorbed through the skin, and a severe lachrymator.
Hazard Assessment & PPE Logic
The selection of Personal Protective Equipment (PPE) is governed by the "Barrier-Breakthrough" principle . You must prevent contact not just with the solid ester, but with the potential hydrolysis products.
The Hazard Cascade
-
Inhalation: Dust causes respiratory tract irritation. Vapors from hydrolysis (Allyl Alcohol) can cause pulmonary edema.
-
Skin Contact: The ester causes irritation. Hydrolysis on damp skin releases toxic metabolites.
-
Eye Contact: Severe irritation; lachrymatory effect indicates dangerous vapor concentration.
PPE Selection Matrix
Use this matrix to configure your safety gear based on the experimental phase.
| Protection Zone | Standard Handling (Solid Salts) | High-Risk Operations (Solutions/Synthesis) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate Film (Silver Shield/4H) Under outer Nitrile gloves | Nitrile provides fair protection against solids. Allyl compounds permeate nitrile rapidly in solution; Laminate is required to block allyl alcohol. |
| Respiratory | N95 / P100 Respirator (Particulate Filter) | Full-Face Respirator with OV/P100 Cartridges | Solids generate dust. Solutions may off-gas. A full-face seal protects mucous membranes from lachrymatory vapors. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles (8-inch minimum length) | Safety glasses are insufficient. Goggles prevent vapor entry; face shield protects against splash/hydrolysis reaction. |
| Body Defense | Lab Coat (Cotton/Poly) Buttoned to neck | Chemical Resistant Apron (Tyvek or Butyl Rubber) | Prevents particulate accumulation on street clothes. Apron prevents soak-through during liquid handling. |
Operational Protocol: Step-by-Step
Phase A: Pre-Operational Setup
-
Ventilation Check: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) . Work only within the hood.
-
Deactivation Prep: Prepare a beaker of 10% aqueous Sodium Bicarbonate to neutralize spills (promotes hydrolysis to manageable byproducts, but requires ventilation).
-
Donning Sequence:
Phase B: Handling & Weighing (Solid State)
-
Static Control: Use an antistatic gun or ionizer if the powder is flighty.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Weighing: If the balance is outside the hood, use a tared, sealable secondary container .
Phase C: Solubilization & Synthesis (Liquid State)
-
Solvent Choice: Avoid protic solvents (water, alcohols) unless hydrolysis is intended. Use dry DCM, DMF, or THF to maintain ester stability.
-
Temperature Control: Keep reactions chilled (
) during addition to minimize vapor pressure of potential byproducts. -
Observation: If you smell a pungent, garlic-like or mustard-like odor, Allyl Alcohol has formed . Evacuate the immediate area and allow the hood to purge.
Phase D: Doffing & Disposal
-
Wipe Down: Wipe all tools with a solvent-dampened tissue (Acetone/Ethanol) inside the hood.
-
Waste Segregation:
-
Solid Waste: Hazardous Waste (Toxic/Irritant).
-
Liquid Waste: Segregate into "Organic Solvents - Halogenated" (if HCl salt) or "Non-Halogenated". Do not mix with strong oxidizers. [10]
-
-
Doffing Sequence:
Emergency Response Logic
Caption: Decision logic for immediate response to Allyl Glycinate exposure events.
Critical Medical Note: If exposure occurs, inform medical personnel that the substance may hydrolyze to Allyl Alcohol , which carries a risk of delayed pulmonary edema and hepatotoxicity.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2734457, Fmoc-L-Allylglycine. (Note: Used for structural comparison and hazard baseline). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Allyl Alcohol. (Reference for hydrolysis hazard). Retrieved from [Link]
Sources
- 1. Allylglycine - Wikipedia [en.wikipedia.org]
- 2. vigon.com [vigon.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. geosc.com [geosc.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.fr [fishersci.fr]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
